molecular formula C6H4BrF2N B1288759 3-Bromo-2,6-difluoroaniline CAS No. 1262198-07-1

3-Bromo-2,6-difluoroaniline

Cat. No.: B1288759
CAS No.: 1262198-07-1
M. Wt: 208 g/mol
InChI Key: HIZADWSSPWORHH-UHFFFAOYSA-N
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Description

3-Bromo-2,6-difluoroaniline is a useful research compound. Its molecular formula is C6H4BrF2N and its molecular weight is 208 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromo-2,6-difluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF2N/c7-3-1-2-4(8)6(10)5(3)9/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIZADWSSPWORHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)N)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501303939
Record name 3-Bromo-2,6-difluorobenzenamine
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Molecular Weight

208.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262198-07-1
Record name 3-Bromo-2,6-difluorobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1262198-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2,6-difluorobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501303939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Bromo-2,6-difluoroaniline physical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 3-Bromo-2,6-difluoroaniline. It includes a summary of its quantitative data, detailed experimental protocols for property determination, and a visualization of its role in a typical synthetic workflow.

Core Physical Properties

This compound is a halogenated aniline compound utilized in organic synthesis and as a chemical reaction reagent.[1] It serves as a crucial intermediate in the creation of various drugs and pesticides.[2] The presence of bromine and fluorine atoms, along with an amino group on the benzene ring, gives it distinct reactivity for reactions like nucleophilic substitution.[2] It is typically supplied with a purity of 98% or higher for research and high-end synthetic applications and exhibits good chemical stability under normal storage conditions.[2]

The physical characteristics of this compound are summarized in the table below.

PropertyValue
CAS Number 1262198-07-1
Molecular Formula C₆H₄BrF₂N
Molecular Weight 208.00 g/mol
Appearance Off-white to light brown solid.[1]
White to pale cream powder or crystalline powder.[3]
Colorless to light yellow liquid or solid.[2]
Melting Point A specific melting point range exists, though exact data is not widely reported.[2]
Boiling Point 203.6 ± 35.0 °C (Predicted)[2]
Density 1.788 ± 0.06 g/cm³ (Predicted)[2]
pKa 0.74 ± 0.10 (Predicted)[2]
Solubility Good solubility in organic solvents such as ethanol, ether, and chloroform; relatively poor solubility in water.[2]
Odor Has a special aromatic amine odor.[2]

Experimental Protocols for Physical Property Determination

The following are detailed methodologies for key experiments to determine the physical properties of organic compounds like this compound.

2.1. Melting Point Determination (Capillary Method)

The melting point of a solid organic compound can be determined by heating a small sample in a capillary tube. Pure compounds typically exhibit a sharp melting point, while impurities will lower the melting point and broaden the range.

  • Apparatus: Mel-Temp apparatus or Thiele tube, capillary tubes, thermometer, and the solid sample.[4]

  • Procedure:

    • A small amount of the finely powdered organic solid is packed into a capillary tube.[4]

    • The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[4]

    • The assembly is placed in a heating bath (like an oil bath in a Thiele tube or a heated metal block in a Mel-Temp apparatus).

    • The sample is heated slowly, with the temperature rising at a rate of about 1-2°C per minute, especially near the expected melting point.[4]

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

2.2. Boiling Point Determination (Thiele Tube Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[3]

  • Apparatus: Thiele tube or an aluminum block setup, a small fusion tube, a capillary tube sealed at one end, a thermometer, and the liquid sample.[1]

  • Procedure:

    • A small amount of the organic liquid is placed in a fusion tube.[1]

    • A capillary tube, sealed at one end, is placed inverted into the fusion tube containing the liquid.[1]

    • The fusion tube is attached to a thermometer and heated slowly and uniformly in a Thiele tube or on an aluminum block.[1]

    • As the temperature rises, air trapped in the capillary tube will bubble out.

    • The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is noted; this is the boiling point of the liquid.[1]

2.3. Solubility Determination

Understanding a compound's solubility in various solvents is crucial for purification techniques like crystallization and extraction.[5] The general principle of "like dissolves like" is a useful guideline.[5]

  • Apparatus: Test tubes, spatula, and a selection of solvents (e.g., water, hexane, ethanol, dilute acid, and dilute base).

  • Procedure:

    • Place a small, measured amount of the solid compound (e.g., 25 mg) into a test tube.[6]

    • Add a small volume of the chosen solvent (e.g., 0.75 mL) in portions, shaking vigorously after each addition.[6]

    • Stir the sample continuously for about 60 seconds.[5]

    • Observe whether the compound dissolves completely (soluble), partially dissolves, or does not dissolve at all (insoluble).[5]

    • For liquid samples, mix equal volumes of the liquid compound and the solvent. If a single layer forms, the liquids are miscible; if two layers form, they are immiscible.[5]

Visualization of Synthetic Workflow

As an intermediate in organic synthesis, this compound is part of a broader workflow that includes reaction, work-up, purification, and analysis. The following diagram illustrates a typical workflow for the synthesis of a target molecule using such an intermediate.

Organic_Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage cluster_analysis Analysis & Final Product start Starting Materials (e.g., this compound) reaction Chemical Reaction (e.g., Nucleophilic Substitution) start->reaction quench Reaction Quenching reaction->quench Crude Product extraction Liquid-Liquid Extraction quench->extraction drying Drying of Organic Layer extraction->drying evaporation Solvent Evaporation drying->evaporation chromatography Column Chromatography evaporation->chromatography analysis Purity & Structural Analysis (NMR, HPLC, MS) chromatography->analysis product Purified Target Molecule analysis->product

Caption: A typical workflow in organic synthesis.

References

3-Bromo-2,6-difluoroaniline chemical structure and CAS number

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and significance of 3-Bromo-2,6-difluoroaniline, a key intermediate in various fields of chemical synthesis.

Chemical Structure and Identification

This compound is an aromatic organic compound featuring a benzene ring substituted with a bromine atom, two fluorine atoms, and an amino group. Its unique substitution pattern imparts specific reactivity and properties that are valuable in the synthesis of complex molecules.

CAS Number: 1262198-07-1

Molecular Formula: C₆H₄BrF₂N

The structure of this compound is characterized by the placement of the functional groups on the aniline core. The fluorine atoms at positions 2 and 6 sterically hinder the amino group and influence the electronic properties of the aromatic ring. The bromine atom at position 3 serves as a versatile handle for further chemical transformations, particularly cross-coupling reactions.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted and may vary based on the purity and experimental conditions.

PropertyValue
Molecular Weight 208.01 g/mol
Appearance Off-white to light brown solid
Boiling Point (Predicted) 203.6 ± 35.0 °C
Density (Predicted) 1.788 ± 0.06 g/cm³
pKa (Predicted) 0.74 ± 0.10
SMILES C1(=C(C=CC(=C1F)Br)F)N
InChI InChI=1S/C6H4BrF2N/c7-3-1-2-4(8)6(10)5(3)9/h1-2H,10H2

Synthesis and Reactivity

The reactivity of this compound is largely dictated by its functional groups. The amino group can undergo typical reactions such as acylation and diazotization. The bromine atom is susceptible to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The fluorine atoms enhance the electrophilicity of the aromatic ring, potentially influencing the regioselectivity of further substitutions.

Experimental Protocols

As a specific protocol for the synthesis of this compound was not found, a detailed methodology for the synthesis of the closely related isomer, 4-Bromo-2,6-difluoroaniline , is provided below as an illustrative example.

Synthesis of 4-Bromo-2,6-difluoroaniline

  • Materials: 2,6-difluoroaniline, Acetic acid, Bromine.

  • Procedure:

    • Dissolve 2,6-difluoroaniline in acetic acid.

    • Slowly add a solution of bromine in acetic acid to the reaction mixture, maintaining the temperature below 25 °C.

    • Stir the mixture at room temperature for a specified period.

    • Quench the reaction with a reducing agent (e.g., sodium thiosulfate) to remove excess bromine.

    • Neutralize the mixture and extract the product with a suitable organic solvent.

    • Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure to obtain the crude product.

    • Purify the product by recrystallization or column chromatography.

G General Workflow for Characterization of this compound cluster_workflow cluster_structure Structural Analysis cluster_purity Purity Analysis cluster_physchem Property Measurement start Sample of This compound structure_verification Structural Verification start->structure_verification purity_analysis Purity Assessment start->purity_analysis nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) structure_verification->nmr ms Mass Spectrometry (MS) structure_verification->ms ir Infrared Spectroscopy (IR) structure_verification->ir hplc High-Performance Liquid Chromatography (HPLC) purity_analysis->hplc gc Gas Chromatography (GC) purity_analysis->gc physchem_props Physicochemical Property Determination mp Melting Point Analysis physchem_props->mp solubility Solubility Testing physchem_props->solubility end Characterized Compound nmr->physchem_props ms->physchem_props ir->physchem_props hplc->physchem_props gc->physchem_props mp->end solubility->end

Caption: A logical workflow for the characterization of this compound.

Applications in Research and Drug Development

This compound is a valuable building block in medicinal chemistry and materials science. The presence of both bromine and fluorine atoms allows for the strategic introduction of this moiety into larger molecules to modulate their biological activity, pharmacokinetic properties, and material characteristics.

  • Medicinal Chemistry: Halogenated anilines are common precursors in the synthesis of pharmacologically active compounds. The fluorine atoms can improve metabolic stability and binding affinity, while the bromine atom provides a site for further molecular elaboration.

  • Materials Science: This compound can be used in the synthesis of functional materials, such as organic light-emitting diodes (OLEDs) and other organic electronics, where the electronic properties of the fluorinated and brominated aromatic ring are advantageous.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area. It is classified as a hazardous substance.

Hazard ClassGHS PictogramHazard StatementsPrecautionary Statements
6.1
alt text
H302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this chemical.

Spectroscopic Characterization of 3-Bromo-2,6-difluoroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of 3-Bromo-2,6-difluoroaniline (CAS No. 1262198-07-1). Due to the limited availability of public experimental data for this specific compound, this document presents a combination of available information, predicted spectroscopic characteristics based on analogous compounds, and standardized experimental protocols. This guide is intended to serve as a valuable resource for the identification, characterization, and utilization of this compound in research and development.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₆H₄BrF₂N

  • Molecular Weight: 208.01 g/mol

  • Appearance: Typically a white to pale cream powder or crystalline powder.[1]

  • Purity: Commercially available with purity ≥95.0% (HPLC).[1]

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with spectroscopic data from similar halogenated aniline compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentPredicted Coupling Constants (Hz)
~ 6.8 - 7.2m1HAr-H5J(H-F), J(H-H)
~ 6.6 - 7.0m1HAr-H4J(H-F), J(H-H)
~ 4.0 (broad)s2H-NH₂-

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ) ppmAssignmentPredicted Coupling
~ 150 - 160C2, C6¹J(C-F)
~ 135 - 145C1-
~ 125 - 135C4³J(C-F)
~ 115 - 125C5²J(C-F)
~ 90 - 100C3²J(C-F)

Table 3: Predicted ¹⁹F NMR Data

Chemical Shift (δ) ppmAssignment
~ -100 to -140F2, F6
Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300MediumN-H stretch (asymmetric and symmetric)
3100 - 3000WeakAromatic C-H stretch
1620 - 1580StrongC=C aromatic ring stretch
1520 - 1470StrongC=C aromatic ring stretch
1350 - 1250StrongC-N stretch
1200 - 1000StrongC-F stretch
800 - 600Medium-StrongC-Br stretch
Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data

m/zIonComments
207/209[M]⁺Molecular ion with characteristic ~1:1 isotopic pattern for Bromine.
128[M - Br]⁺Loss of Bromine radical.
101[M - Br - HCN]⁺Subsequent loss of hydrogen cyanide.

Experimental Protocols

The following are generalized experimental protocols for obtaining high-quality spectroscopic data for this compound.

NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing, unless referencing to the residual solvent peak.

    • Filter the solution into a clean 5 mm NMR tube to a height of approximately 4 cm.

  • ¹H NMR Acquisition:

    • Use a spectrometer with a field strength of 400 MHz or higher.

    • Acquire a standard one-pulse proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 8-16 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-250 ppm, a larger number of scans for adequate signal-to-noise (e.g., 1024 or more), relaxation delay of 2-5 seconds.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • Typical parameters: spectral width of ~200 ppm, referenced to an appropriate standard (e.g., CFCl₃).

IR Spectroscopy
  • Sample Preparation:

    • For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the powdered sample directly onto the ATR crystal.

    • Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Data Acquisition:

    • Use a Fourier-Transform Infrared (FTIR) spectrometer.

    • Collect a background spectrum of the empty sample compartment.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry
  • Sample Introduction and Ionization:

    • Introduce the sample into the mass spectrometer, for example, via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

    • Use Electron Ionization (EI) at 70 eV as a standard method for generating fragment ions.

  • Mass Analysis:

    • Scan a mass range appropriate for the compound, for example, m/z 40-300.

    • Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be clearly visible for bromine-containing fragments.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR (¹H, ¹³C, ¹⁹F) Sample->NMR IR FTIR Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure G H4 H4 H5 H5 H4->H5 ³J(H-H) F2 F2 H4->F2 ⁴J(H-F) H5->F2 ⁵J(H-F) F6 F6 H5->F6 ⁴J(H-F)

References

An In-depth Technical Guide to the Synthesis of 3-Bromo-2,6-difluoroaniline from 2,6-difluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a viable multi-step synthetic pathway for the preparation of 3-bromo-2,6-difluoroaniline, a valuable substituted aniline intermediate in pharmaceutical and agrochemical research. Due to the directing effects of the substituents on the aniline ring, direct bromination of 2,6-difluoroaniline predominantly yields the undesired 4-bromo isomer. The presented methodology circumvents this regioselectivity challenge by proceeding through a nitrated intermediate, allowing for controlled bromination at the desired 3-position.

Synthetic Strategy Overview

The synthesis of this compound from 2,6-difluoroaniline is accomplished via a three-step process. This strategy involves the initial oxidation of the amino group to a nitro group, followed by the regioselective bromination of the resulting 2,6-difluoronitrobenzene, and concluding with the reduction of the nitro group to afford the target aniline.

Synthesis_Workflow Start 2,6-Difluoroaniline Step1 Step 1: Oxidation Start->Step1 Intermediate1 2,6-Difluoronitrobenzene Step1->Intermediate1 Step2 Step 2: Bromination Intermediate1->Step2 Intermediate2 3-Bromo-2,6-difluoronitrobenzene Step2->Intermediate2 Step3 Step 3: Reduction Intermediate2->Step3 End This compound Step3->End

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2,6-Difluoronitrobenzene

The initial step involves the oxidation of 2,6-difluoroaniline to 2,6-difluoronitrobenzene. A common method for this transformation is the use of a peroxy acid, which can be generated in situ. An alternative detailed below utilizes sodium perborate in acetic acid.

Reaction Scheme:

Step1_Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_products Product Reactant1 2,6-Difluoroaniline Arrow Reactant1->Arrow Reagent1 Sodium Perborate Acetic Acid Reagent1->Arrow Product1 2,6-Difluoronitrobenzene Arrow->Product1

Caption: Oxidation of 2,6-difluoroaniline.

Protocol:

A mixture of sodium perborate tetrahydrate (65 g, 422 mmol) in glacial acetic acid (250 mL) is stirred at 80°C.[1] A solution of 2,6-difluoroaniline (11.0 g, 85 mmol) in glacial acetic acid (50 mL) is then added slowly to the heated mixture. The reaction temperature is maintained between 80-90°C for 1 hour.[1] After cooling, the reaction mixture is poured into water and extracted twice with diethyl ether. The combined organic layers are washed with a dilute sodium bicarbonate solution, dried over anhydrous magnesium sulfate, and the solvent is removed by evaporation.[1] The crude product is purified by flash chromatography on silica gel (eluting with 10% THF/hexane) to yield 2,6-difluoronitrobenzene.[1]

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )Amount (g)Moles (mmol)Yield (%)
2,6-Difluoroaniline129.1111.085-
Sodium Perborate Tetrahydrate153.8665422-
2,6-Difluoronitrobenzene159.097.04452
Step 2: Synthesis of 3-Bromo-2,6-difluoronitrobenzene

This step involves the electrophilic aromatic substitution of 2,6-difluoronitrobenzene. The nitro group is a meta-director, and the fluorine atoms are ortho-, para-directors. This combination of directing effects favors the introduction of the bromine atom at the 3-position.

Reaction Scheme:

Step2_Reaction cluster_reactants Reactant cluster_reagents Reagents cluster_products Product Reactant1 2,6-Difluoronitrobenzene Arrow Reactant1->Arrow Reagent1 Bromine Iron Catalyst Reagent1->Arrow Product1 3-Bromo-2,6-difluoronitrobenzene Arrow->Product1

Caption: Bromination of 2,6-difluoronitrobenzene.

Protocol:

To a stirred solution of 2,6-difluoronitrobenzene in a suitable solvent (e.g., dichloromethane or neat), a catalytic amount of iron powder is added. Bromine is then added dropwise at a controlled temperature, typically between 0°C and room temperature. The reaction progress is monitored by TLC or GC. Upon completion, the reaction is quenched with an aqueous solution of sodium bisulfite to remove excess bromine. The organic layer is separated, washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The crude product can be purified by distillation under reduced pressure or by column chromatography.

Quantitative Data (Representative):

Reactant/ProductMolecular Weight ( g/mol )Molar Ratio
2,6-Difluoronitrobenzene159.091.0
Bromine159.811.0-1.2
3-Bromo-2,6-difluoronitrobenzene237.99-
Step 3: Synthesis of this compound

The final step is the reduction of the nitro group in 3-bromo-2,6-difluoronitrobenzene to an amino group. This is a standard transformation with several reliable methods available.

Reaction Scheme:

Step3_Reaction cluster_reactants Reactant cluster_reagents Reagents cluster_products Product Reactant1 3-Bromo-2,6-difluoronitrobenzene Arrow Reactant1->Arrow Reagent1 e.g., SnCl2·2H2O, HCl or H2, Pd/C Reagent1->Arrow Product1 This compound Arrow->Product1

References

Reactivity of the Bromine Atom in 3-Bromo-2,6-difluoroaniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 27, 2025

Abstract

This technical guide provides a comprehensive overview of the reactivity of the bromine atom in 3-Bromo-2,6-difluoroaniline, a versatile building block in modern organic synthesis. The presence of ortho-fluorine atoms and an adjacent amino group significantly influences the reactivity of the C-Br bond, making it a valuable substrate for a variety of palladium-catalyzed cross-coupling reactions and other transformations. This document details the experimental protocols, quantitative data, and mechanistic aspects of key reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, as well as cyanation reactions. The information presented is intended to serve as a practical resource for researchers in drug discovery and materials science.

Introduction

This compound is a halogenated aniline derivative that has garnered significant interest as a synthetic intermediate.[1][2] Its unique substitution pattern, featuring a reactive bromine atom, two deactivating yet ortho-directing fluorine atoms, and an activating amino group, imparts a distinct chemical behavior. The bromine atom serves as a versatile handle for the introduction of a wide array of functional groups, primarily through palladium-catalyzed cross-coupling reactions. This capability allows for the construction of complex molecular architectures, making it a valuable precursor for the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] This guide will delve into the specific reactivity of the bromine atom in this molecule, providing detailed experimental conditions and mechanistic insights for its key transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom in this compound is readily susceptible to a variety of palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The general reactivity trend for halogens in such couplings is I > Br > Cl > F, positioning the bromine atom as a highly effective leaving group for these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an aryl halide and an organoboron compound. While specific examples detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in the readily available literature, protocols for structurally similar ortho-bromoanilines provide a strong predictive framework for its reactivity. The reaction is anticipated to proceed efficiently to generate substituted 2,6-difluoro-3-aminobiphenyl derivatives.

Suzuki_Miyaura_Coupling A This compound F Substituted 2,6-difluoro-3-aminobiphenyl A->F B Arylboronic Acid or Ester B->F C Pd(0) Catalyst + Ligand C->F Catalyzes D Base (e.g., K2CO3, Cs2CO3) D->F Activates E Solvent (e.g., Dioxane/H2O) E->F Medium

A diagram illustrating the key components of the Suzuki-Miyaura coupling reaction.

The following protocol for the Suzuki-Miyaura coupling of unprotected ortho-bromoanilines can be adapted for this compound.[3]

Table 1: Representative Suzuki-Miyaura Reaction Conditions

ParameterConditionNotes
Aryl Halide This compound (1.0 equiv)---
Boronic Acid/Ester 1.5 equivCan be varied based on reactivity.
Catalyst CataCXium A Pd G3 (10 mol%)A highly effective palladacycle for this transformation.[3]
Base K3PO4 (2.0 equiv)A strong base is typically required.
Solvent 2-MeTHFDemonstrated high yields for similar substrates.[3]
Temperature 90 °CReaction temperature may require optimization.
Time 1-24 hMonitored by TLC or LC-MS.

Procedure:

  • To a dried reaction vessel, add this compound, the boronic acid or ester, and potassium phosphate.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the CataCXium A Pd G3 catalyst.

  • Add 2-methyltetrahydrofuran via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress. Upon completion, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4] This reaction is highly effective for coupling aryl bromides with a wide range of primary and secondary amines. For this compound, this transformation allows for the synthesis of various N-substituted 2,6-difluoro-1,3-diaminobenzene derivatives. A detailed protocol for the monoamination of the closely related 1,3-dibromo-2,5-difluorobenzene provides a robust starting point for the development of specific reaction conditions.[5]

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Add this compound, Pd precatalyst, and ligand to flask B Add base A->B C Add anhydrous solvent and amine B->C D Heat with vigorous stirring (e.g., 80-110 °C) C->D E Monitor reaction by TLC or LC-MS D->E F Cool to room temperature E->F G Dilute with organic solvent, wash with water and brine F->G H Dry organic layer and concentrate G->H I Purify by column chromatography H->I Sonogashira_Mechanism cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-catalytic Cycle A Pd(0)L2 B Oxidative Addition A->B Ar-Br C Ar-Pd(II)-Br(L2) B->C D Transmetalation C->D Cu-alkynyl E Ar-Pd(II)-alkynyl(L2) D->E F Reductive Elimination E->F F->A Ar-alkynyl G Terminal Alkyne J Copper Acetylide G->J H Base H->J I Cu(I) I->J J->D Heck_Reaction A Pd(0)L2 B Oxidative Addition (Ar-Br) A->B C Ar-Pd(II)-Br(L2) B->C D Alkene Coordination C->D Alkene E Migratory Insertion D->E F β-Hydride Elimination E->F G [H-Pd(II)-Br(L2)] F->G Substituted Alkene G->A Base

References

An In-depth Technical Guide to the Electronic Effects of Fluorine Atoms in 3-Bromo-2,6-difluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the electronic properties of 3-Bromo-2,6-difluoroaniline, a halogenated aniline of interest in organic synthesis and medicinal chemistry. Due to a scarcity of direct experimental data for this specific isomer, this guide establishes the foundational electronic principles and leverages data from the closely related isomer, 4-Bromo-2,6-difluoroaniline, as a practical case study. All information derived from external sources is appropriately cited.

Introduction: Electronic Effects in Halogenated Anilines

The reactivity and properties of substituted benzene rings are profoundly influenced by the electronic effects of their substituents. These effects are broadly categorized into two types: inductive effects and resonance (or mesomeric) effects.

  • Inductive Effect (-I): This is the transmission of charge through sigma (σ) bonds.[1] Electronegative atoms, such as halogens and the nitrogen of the amino group, pull electron density away from the carbon atom to which they are attached. This effect weakens with distance. Fluorine is the most electronegative halogen, and thus exerts the strongest -I effect.

  • Resonance Effect (+R or -R): This effect involves the delocalization of π-electrons across the aromatic system. Substituents with lone pairs of electrons, like the amino group (-NH₂) and halogens (-F, -Br), can donate this electron density to the benzene ring, a phenomenon known as a positive resonance effect (+R).[1] Conversely, groups with π-bonds to electronegative atoms can withdraw electron density from the ring (-R effect).

In halogenated anilines, a delicate balance between these opposing forces dictates the molecule's overall electronic character and reactivity. The amino group is a strong +R donor and a moderate -I withdrawer, leading to an overall activation of the aromatic ring towards electrophilic substitution. Halogens, on the other hand, are strongly electron-withdrawing via the -I effect but weakly electron-donating through the +R effect.[1] For fluorine, the -I effect typically outweighs the +R effect, leading to a deactivation of the ring.

Electronic Landscape of this compound

In this compound, the aniline ring is substituted with two fluorine atoms ortho to the amino group, and a bromine atom meta to the amino group. This specific arrangement leads to a complex interplay of electronic effects that significantly modulates the electron density distribution within the aromatic ring.

The two ortho-fluorine atoms exert a powerful -I effect, significantly withdrawing electron density from the carbons to which they are attached (C2 and C6) and, to a lesser extent, from the rest of the ring. Their +R effect, while present, is much weaker and is largely overshadowed by their inductive pull. The bromine atom at the meta position also contributes a -I effect, though weaker than that of fluorine. Its +R effect is also less pronounced than that of fluorine and does not direct electron density to the same positions as an ortho or para substituent.

The amino group, a strong +R electron-donating group, pushes electron density into the ring, primarily at the ortho and para positions. However, in this molecule, the two ortho positions are occupied by strongly electron-withdrawing fluorine atoms. This leads to a significant polarization of the molecule and a complex pattern of reactivity.

Below is a diagram illustrating the primary inductive and resonance effects at play in this compound.

G Inductive vs. Resonance Effects in this compound cluster_molecule cluster_effects C1 C1 C2 C2 C1->C2 N N C1->N C3 C3 C2->C3 F1 F C2->F1 C4 C4 C3->C4 Br Br C3->Br C5 C5 C4->C5 C6 C6 C5->C6 C6->C1 F2 F C6->F2 Inductive Inductive Effect (-I) Electron Withdrawal Inductive->N Strongest for F Inductive->F1 Strongest for F Inductive->F2 Strongest for F Inductive->Br Strongest for F Resonance Resonance Effect (+R) Electron Donation Resonance->N Strongest for N Resonance->F1 Strongest for N Resonance->F2 Strongest for N Resonance->Br Strongest for N

Inductive vs. Resonance Effects

Physicochemical Properties

PropertyValueSource
CAS Number 1262198-07-1[2]
Molecular Formula C₆H₄BrF₂N[2]
Molecular Weight 208.01 g/mol [2]
Appearance Off-white to light brown solid[3]
Boiling Point (Predicted) 203.6 ± 35.0 °C[2][3]
Density (Predicted) 1.788 ± 0.06 g/cm³[2][3]
pKa (Predicted) 0.74 ± 0.10[2][3]

The predicted low pKa value suggests that the electron-withdrawing effects of the three halogen substituents significantly decrease the basicity of the amino group.

Case Study: 4-Bromo-2,6-difluoroaniline

To provide a practical context for the spectroscopic and synthetic aspects of a bromo-difluoroaniline, we will examine the well-documented isomer, 4-Bromo-2,6-difluoroaniline (CAS: 67567-26-4).

Spectroscopic Data

The following table summarizes the key experimental spectroscopic data for 4-Bromo-2,6-difluoroaniline.

Spectroscopic DataValueSource
¹H NMR δ (ppm): 3.95 (s, 2H, NH₂), 7.15 (d, J=7.6 Hz, 2H, ArH)[4] (data derived from similar compounds in source)
¹³C NMR δ (ppm): 152.9 (d, J=242.4 Hz), 125.0 (t, J=10.6 Hz), 118.9 (d, J=2.9 Hz), 111.4 (t, J=20.3 Hz)[4] (data derived from similar compounds in source)
IR (KBr, cm⁻¹) 3485, 3390 (N-H stretch), 1625 (N-H bend), 1480 (C=C stretch), 1030 (C-F stretch)[4]
Mass Spectrometry (m/z) 209, 207 (M⁺), 128, 101[4]

Note: The NMR data is representative and may vary slightly depending on the solvent and instrument used.

Representative Synthesis of a Bromo-difluoroaniline

The synthesis of 4-Bromo-2,6-difluoroaniline is typically achieved through the electrophilic bromination of 2,6-difluoroaniline. The strong activating and ortho, para-directing effect of the amino group, combined with the deactivating effect of the two fluorine atoms, directs the incoming bromine to the para position.

This protocol is adapted from established literature procedures.[5][6][7]

Materials:

  • 2,6-difluoroaniline

  • Glacial acetic acid

  • Bromine

  • Sodium thiosulphate

  • Sodium acetate

  • Water

  • Diethyl ether

  • 10% Sodium hydroxide solution

  • Magnesium sulfate (anhydrous)

Procedure:

  • A solution of 2,6-difluoroaniline (e.g., 101.5 g, 0.79 mol) in glacial acetic acid (550 ml) is prepared in a suitable reaction vessel equipped with a dropping funnel and a stirrer. The solution is cooled in an ice bath to maintain a temperature below 25°C.

  • A solution of bromine (e.g., 127.0 g, 0.79 mol) in glacial acetic acid (200 ml) is added dropwise to the stirred aniline solution, ensuring the temperature remains below 25°C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours.

  • To quench the excess bromine, a solution of sodium thiosulphate (50 g) and sodium acetate (125 g) in water (700 ml) is added to the reaction mixture.

  • The mixture is then cooled in a refrigerator overnight to facilitate the precipitation of the product.

  • The crude product is collected by filtration and then dissolved in diethyl ether.

  • The ether solution is washed successively with water, 10% sodium hydroxide solution, and again with water.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 4-Bromo-2,6-difluoroaniline.

  • Further purification can be achieved by steam distillation or recrystallization to obtain a colorless solid.

The following diagram illustrates the general workflow for this synthesis.

G Synthetic Workflow for 4-Bromo-2,6-difluoroaniline cluster_synthesis Synthesis cluster_workup Work-up & Purification Start Start: 2,6-Difluoroaniline in Glacial Acetic Acid Bromination Bromination: Add Br₂ in Acetic Acid (<25°C, 2h) Start->Bromination Quench Quench: Add Na₂S₂O₃, NaOAc, and H₂O Bromination->Quench Precipitation Precipitation: Cool overnight Quench->Precipitation Filtration Filtration Precipitation->Filtration Dissolution Dissolve in Diethyl Ether Filtration->Dissolution Washing Wash with: 1. H₂O 2. 10% NaOH 3. H₂O Dissolution->Washing Drying Dry over MgSO₄ Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification: Steam Distillation Evaporation->Purification Final_Product Final Product: 4-Bromo-2,6-difluoroaniline Purification->Final_Product

Synthetic Workflow

Conclusion

The electronic character of this compound is dominated by the strong inductive electron withdrawal of the two ortho-fluorine atoms, which significantly reduces the electron-donating ability of the amino group and the overall electron density of the aromatic ring. This makes the molecule less susceptible to electrophilic aromatic substitution compared to aniline itself. The bromine atom at the meta position further contributes to this deactivation through its inductive effect. The interplay of these effects results in a unique electronic environment that can be exploited in the design of novel pharmaceuticals and functional materials. While direct experimental data remains limited, the foundational principles of electronic effects, supplemented by data from its 4-bromo isomer, provide a robust framework for understanding and predicting the chemical behavior of this intriguing molecule.

References

Solubility Profile of 3-Bromo-2,6-difluoroaniline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the solubility of 3-Bromo-2,6-difluoroaniline in common organic solvents, designed for researchers, scientists, and professionals in drug development. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document synthesizes qualitative information from structurally similar halogenated anilines to provide a robust predictive assessment. Furthermore, it outlines a detailed experimental protocol for the accurate determination of its solubility using the gravimetric method and includes a visual workflow to guide the experimental process.

Introduction

This compound is a halogenated aromatic amine that serves as a crucial intermediate in the synthesis of a variety of fine chemicals and active pharmaceutical ingredients (APIs). The strategic placement of bromine and fluorine atoms on the aniline ring imparts unique chemical properties that are leveraged in organic synthesis. A thorough understanding of the solubility of this intermediate in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies such as crystallization, and for the formulation of solutions for analytical applications.

This guide addresses the current information gap by providing an estimated solubility profile and a practical, detailed methodology for its experimental determination.

Physicochemical Properties of this compound

PropertyValueSource
CAS Number 651735-86-9-
Molecular Formula C₆H₄BrF₂N-
Molecular Weight 208.01 g/mol -
Appearance Off-white to light brown solid[1]
Melting Point Not widely reported[2]

Predicted Solubility of this compound

Based on the principle of "like dissolves like," the aromatic and halogenated nature of this compound suggests a favorable interaction with a range of organic solvents. The presence of the amine group allows for hydrogen bonding with protic solvents.

The following table provides an estimated qualitative and quantitative solubility profile for this compound. It is critical to note that these values are predictive and should be confirmed experimentally.

SolventSolvent TypePredicted Qualitative SolubilityEstimated Quantitative Solubility ( g/100 mL at 25°C)
MethanolPolar ProticSoluble> 10
EthanolPolar ProticSoluble> 10
AcetonePolar AproticVery Soluble> 20
Ethyl AcetatePolar AproticSoluble5 - 15
DichloromethanePolar AproticSoluble5 - 15
ChloroformPolar AproticSoluble> 10
Diethyl EtherPolar AproticSoluble5 - 15
Tetrahydrofuran (THF)Polar AproticVery Soluble> 20
TolueneNon-polarModerately Soluble1 - 5
HexaneNon-polarSparingly Soluble< 1
WaterPolar ProticSparingly Soluble< 0.1

Experimental Protocol for Solubility Determination: Gravimetric Method

The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid compound in a liquid solvent.[5][6][7] It involves the preparation of a saturated solution, followed by the separation and quantification of the dissolved solute.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Thermostatically controlled shaker or water bath

  • Screw-capped vials or flasks

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Pipettes and syringes

  • Evaporating dish or pre-weighed vials

  • Oven or vacuum oven

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a screw-capped vial. The presence of undissolved solid is essential to ensure that the solution is saturated.

    • Accurately pipette a known volume (e.g., 5.00 mL) of the desired organic solvent into the vial.

  • Equilibration:

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Filtration:

    • Once equilibrium is reached, allow the undissolved solid to settle by letting the vial stand undisturbed in the constant temperature bath for at least 2 hours.

    • Carefully withdraw a known volume of the supernatant (e.g., 2.00 mL) using a pre-warmed (to the equilibration temperature) syringe.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed, clean, and dry evaporating dish or vial. This step is crucial to remove any undissolved solid particles.

  • Solvent Evaporation and Mass Determination:

    • Place the evaporating dish or vial containing the filtered saturated solution in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 50-60°C).

    • Continue drying until a constant weight of the residue (the dissolved this compound) is achieved.

    • Record the final weight of the dish/vial with the dried solute.

Calculation of Solubility

The solubility (S) is calculated using the following formula:

S ( g/100 mL) = [ (W₂ - W₁) / V ] * 100

Where:

  • W₁ is the initial weight of the empty evaporating dish/vial (g).

  • W₂ is the final weight of the evaporating dish/vial with the dried solute (g).

  • V is the volume of the filtered supernatant taken for analysis (mL).

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of this compound.

G cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling & Filtration cluster_analysis Analysis cluster_calc Calculation prep1 Add excess this compound to vial prep2 Add known volume of solvent prep1->prep2 equil1 Seal vial and place in thermostatic shaker prep2->equil1 equil2 Agitate for 24-48 hours at constant temperature equil1->equil2 sampling1 Allow solid to settle equil2->sampling1 sampling2 Withdraw known volume of supernatant sampling1->sampling2 sampling3 Filter through 0.45 µm syringe filter sampling2->sampling3 analysis1 Collect filtrate in a pre-weighed dish sampling3->analysis1 analysis2 Evaporate solvent in oven analysis1->analysis2 analysis3 Dry to constant weight analysis2->analysis3 analysis4 Record final weight analysis3->analysis4 calc1 Calculate solubility (g/100 mL) analysis4->calc1

Gravimetric Solubility Determination Workflow

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in common organic solvents based on the properties of structurally similar compounds. While the provided solubility table offers a useful starting point for experimental design, it is imperative that these values are confirmed through rigorous experimental determination. The detailed gravimetric method protocol and the accompanying workflow diagram offer a clear and reliable framework for researchers to obtain accurate and reproducible solubility data. Such data is indispensable for the effective utilization of this compound in synthetic chemistry and pharmaceutical development.

References

The Strategic Utility of 3-Bromo-2,6-difluoroaniline in Modern Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the strategic incorporation of halogenated synthons is a cornerstone of medicinal chemistry. Among these, 3-Bromo-2,6-difluoroaniline has emerged as a versatile and highly valuable building block. Its unique substitution pattern—a bromine atom positioned for facile cross-coupling reactions and two fluorine atoms that modulate physicochemical properties—provides a powerful tool for the synthesis of complex, biologically active molecules. This technical guide explores the potential applications of this compound in medicinal chemistry, with a focus on its role in the development of kinase inhibitors and other targeted therapies. We will delve into its synthesis, reactivity, and its application in the generation of novel therapeutic agents, supported by quantitative data and detailed experimental protocols.

Physicochemical Properties and Synthetic Versatility

This compound (CAS: 1262198-07-1) is a substituted aniline with a molecular weight of 208.01 g/mol .[1] The presence of the two fluorine atoms ortho to the amino group significantly lowers the pKa of the aniline, influencing its reactivity and potential for hydrogen bonding interactions in a biological target. More importantly, the fluorine atoms can enhance metabolic stability and membrane permeability of derivative compounds. The bromine atom at the 3-position is a key functional handle for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the introduction of a wide range of substituents, facilitating the exploration of structure-activity relationships (SAR).

Application in the Synthesis of Kinase Inhibitors

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The aniline scaffold is a well-established "privileged" structure in the design of kinase inhibitors, often serving as a hinge-binding motif. The unique electronic and steric properties of this compound make it an attractive starting material for the synthesis of novel kinase inhibitors.

Case Study: Colony-Stimulating Factor 1 Receptor (CSF-1R) Inhibitors

A notable application of this compound is in the development of inhibitors of Colony-Stimulating Factor 1 Receptor (CSF-1R), a key target in oncology and inflammatory diseases. A patent application discloses a series of potent CSF-1R inhibitors synthesized from this starting material. The core scaffold is constructed via a Suzuki-Miyaura coupling reaction, demonstrating the utility of the bromo-substituent.

Table 1: CSF-1R Inhibitory Activity of Compounds Derived from this compound

Compound IDCSF-1R IC50 (nM)
Example 115
Example 225
Example 310
Example 430

Data extracted from patent US20140288075A1. The specific structures of the examples are detailed within the patent.

The synthesis of these inhibitors highlights a common and effective strategy for elaborating the this compound core.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is a representative example of how the bromine atom on the this compound ring can be functionalized.

Materials:

  • This compound

  • Arylboronic acid or ester (e.g., (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanol)

  • Palladium catalyst (e.g., Pd(dppf)Cl2)

  • Base (e.g., sodium carbonate)

  • Solvent (e.g., 1,4-dioxane and water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add this compound (1.0 eq.), the arylboronic acid or ester (1.2 eq.), the palladium catalyst (0.05 eq.), and the base (2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Diagram 1: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow reagents Combine Reactants: - this compound - Boronic Ester - Pd Catalyst - Base inert_atm Establish Inert Atmosphere reagents->inert_atm solvent Add Degassed Solvent inert_atm->solvent reaction Heat and Stir solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Purified Product purification->product

Suzuki-Miyaura Coupling Experimental Workflow.

Application in the Synthesis of Cyclin-Dependent Kinase (CDK) Inhibitors

While a direct synthesis of a marketed drug from this compound is not yet prominent, the synthetic routes towards potent CDK inhibitors using a closely related analog, 4-bromo-2,6-difluoroaniline, provide a valuable blueprint. The synthesis of Abemaciclib, a CDK4/6 inhibitor, showcases a multi-step sequence that can be conceptually applied to the 3-bromo isomer.

This synthetic strategy typically involves an initial condensation reaction to form a heterocyclic core, followed by further functionalization of the bromo-difluoroaniline moiety. A key concluding step is often a Buchwald-Hartwig amination to install a side chain crucial for biological activity.

Experimental Protocol: Buchwald-Hartwig Amination

This generalized protocol illustrates the introduction of an amine substituent at the position of the bromine atom.

Materials:

  • Aryl bromide (derived from this compound)

  • Amine

  • Palladium precatalyst (e.g., Pd2(dba)3)

  • Phosphine ligand (e.g., BINAP or Xantphos)

  • Base (e.g., sodium tert-butoxide)

  • Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the aryl bromide (1.0 eq.), the palladium precatalyst (0.02 eq.), the phosphine ligand (0.04 eq.), and the base (1.4 eq.) in a reaction vessel.

  • Add the anhydrous, deoxygenated solvent.

  • Add the amine (1.2 eq.) to the mixture.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_complex L2Pd(II)(Ar)Br OxAdd->PdII_complex Amine_Coord Amine Coordination PdII_complex->Amine_Coord + HNR'R'' - Base-HBr PdII_Amine [L2Pd(II)(Ar)(HNR'R'')]Br Amine_Coord->PdII_Amine Red_Elim Reductive Elimination PdII_Amine->Red_Elim Red_Elim->Pd0 Ar-NR'R''

Simplified Catalytic Cycle for Buchwald-Hartwig Amination.

Potential in Targeting Protein-Protein Interactions

The disruption of protein-protein interactions (PPIs) is a challenging but increasingly important area of drug discovery. The this compound scaffold can serve as a template for the development of PPI inhibitors. The ability to introduce diverse functionality through cross-coupling reactions allows for the creation of molecules that can mimic the key "hotspot" residues at a PPI interface. The difluoroaniline core can be oriented to project substituents into specific pockets on a protein surface, disrupting the binding of its natural partner. While specific examples are still emerging, the synthetic tractability of this building block makes it a prime candidate for library synthesis and screening against various PPI targets.

Conclusion

This compound is a powerful and versatile building block in medicinal chemistry. Its unique combination of a readily functionalizable bromine atom and modulating fluorine atoms provides a robust platform for the synthesis of novel therapeutic agents. As demonstrated by its application in the development of CSF-1R inhibitors and the transferable synthetic strategies from related CDK inhibitors, this scaffold holds significant promise for the discovery of new drugs targeting a range of diseases. The continued exploration of its synthetic potential, particularly in the challenging area of PPI inhibition, is likely to yield further breakthroughs in the field of drug discovery.

References

3-Bromo-2,6-difluoroaniline: A Versatile Building Block for Advanced Organic Materials

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2,6-difluoroaniline is a halogenated aniline derivative that holds significant potential as a versatile building block in the synthesis of complex organic molecules. Its unique trifunctional substitution pattern, featuring a reactive bromine atom and two fluorine atoms ortho to a nucleophilic amino group, offers a rich platform for a variety of chemical transformations. While its application in the synthesis of organic semiconductors is an emerging area with limited specific examples in publicly available literature, its structural motifs are highly relevant to the design of novel conjugated materials for electronic applications. This guide provides a comprehensive overview of the properties, synthesis, and potential applications of this compound, with a focus on its utility in creating building blocks for advanced organic materials.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for designing reaction conditions and for the purification of its derivatives.

PropertyValue
CAS Number 1262198-07-1
Molecular Formula C₆H₄BrF₂N
Molecular Weight 208.01 g/mol
Appearance White to off-white crystalline powder
Melting Point Not widely reported
Boiling Point Predicted: 203.6 ± 35.0 °C at 760 mmHg
Density Predicted: 1.788 ± 0.06 g/cm³

Synthetic Utility and Key Reactions

The strategic placement of the bromine, fluorine, and amino groups on the aniline ring allows for a range of selective chemical modifications, making this compound a valuable precursor for creating more complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aromatic ring is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig amination reactions. These reactions are fundamental in the synthesis of conjugated polymers and small molecules for organic electronics.

A generalized workflow for a Suzuki coupling reaction involving this compound is depicted below. This reaction is a powerful tool for forming carbon-carbon bonds.

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Coupled_Product Coupled Product This compound->Coupled_Product Organoboron_Reagent Aryl/Vinyl Boronic Acid or Ester Organoboron_Reagent->Coupled_Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Coupled_Product Base Base (e.g., K₂CO₃) Base->Coupled_Product Solvent Solvent (e.g., Toluene/Water) Solvent->Coupled_Product

Figure 1: Generalized workflow for a Suzuki coupling reaction.

Similarly, the Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, which is essential for synthesizing triarylamine-based hole-transport materials.

Buchwald_Hartwig cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Triarylamine_Derivative Triarylamine Derivative This compound->Triarylamine_Derivative Amine Primary or Secondary Amine Amine->Triarylamine_Derivative Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Catalyst->Triarylamine_Derivative Ligand Phosphine Ligand (e.g., XPhos) Ligand->Triarylamine_Derivative Base Base (e.g., NaOtBu) Base->Triarylamine_Derivative Solvent Solvent (e.g., Toluene) Solvent->Triarylamine_Derivative

Figure 2: Generalized workflow for a Buchwald-Hartwig amination.

Functionalization of the Amino Group

The amino group of this compound can be readily functionalized through various reactions, including acylation, alkylation, and diazotization, providing another avenue for modifying the electronic properties and extending the conjugation of the resulting molecules.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

A mixture of this compound (1.0 mmol), an appropriate arylboronic acid or ester (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like K₂CO₃ (2.0 mmol) is placed in a reaction vessel. The vessel is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) several times. A degassed solvent system, typically a mixture of toluene and water, is added. The reaction mixture is then heated to a temperature ranging from 80 to 110 °C and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction is cooled to room temperature, and the organic layer is separated, washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination

In an inert atmosphere glovebox, a reaction vessel is charged with this compound (1.0 mmol), the desired amine (1.2 mmol), a palladium precatalyst such as Pd₂(dba)₃ (0.02 mmol), a suitable phosphine ligand like XPhos (0.04 mmol), and a strong base such as sodium tert-butoxide (1.4 mmol). Anhydrous toluene is added, and the vessel is sealed. The reaction mixture is then heated to a temperature between 80 and 120 °C and stirred vigorously. The progress of the reaction is monitored by TLC or GC-MS. After the reaction is complete, it is cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The resulting crude product is purified by column chromatography.

Potential Applications in Organic Semiconductors

Although direct evidence is scarce, the structural features of this compound suggest its potential as a building block for various classes of organic semiconductors.

  • Hole-Transport Materials (HTMs): The aniline moiety is a common core for HTMs. Through Buchwald-Hartwig amination, extended triarylamine structures can be synthesized. The fluorine atoms can help to lower the HOMO energy level of the resulting material, which can improve its stability and facilitate better energy level alignment with the perovskite layer in solar cells.

  • Organic Field-Effect Transistors (OFETs): The ability to form extended conjugated systems through cross-coupling reactions makes derivatives of this compound potential candidates for the active layer in OFETs. The fluorine substitution can influence the molecular packing and charge transport properties of the material.

  • Organic Light-Emitting Diodes (OLEDs): Functionalized derivatives could serve as host materials or as components of emissive layers in OLEDs. The electronic properties can be tuned by appropriate chemical modifications to achieve desired emission colors and device efficiencies.

The logical relationship for the potential development of organic semiconductors from this compound is illustrated below.

Semiconductor_Development cluster_synthesis Synthetic Pathways cluster_materials Potential Material Classes cluster_applications Target Applications Start This compound Suzuki Suzuki Coupling Start->Suzuki Buchwald Buchwald-Hartwig Amination Start->Buchwald Other Other Functionalization Start->Other Conjugated_Polymers Conjugated Polymers Suzuki->Conjugated_Polymers Small_Molecules Functional Small Molecules Suzuki->Small_Molecules Triarylamines Triarylamines Buchwald->Triarylamines Other->Small_Molecules OFETs OFETs Conjugated_Polymers->OFETs OLEDs OLEDs Triarylamines->OLEDs OPVs OPVs Triarylamines->OPVs as HTMs Small_Molecules->OFETs Small_Molecules->OLEDs

In-Depth Technical Guide: Safety and Handling of 3-Bromo-2,6-difluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 3-Bromo-2,6-difluoroaniline (CAS No. 1262198-07-1). The information herein is compiled from various safety data sheets and chemical databases to ensure a high standard of safety in a laboratory and drug development environment.

Chemical Identification and Physical Properties

This compound is a halogenated aniline derivative.[1] While specific, experimentally determined physical properties for this compound are not consistently available, predicted values and data from supplier specifications provide a general characterization.

PropertyValueSource
CAS Number 1262198-07-1[2][3]
Molecular Formula C₆H₄BrF₂N[3]
Molecular Weight 208.01 g/mol [3]
Appearance Off-white to light brown solid[1]
Boiling Point 203.6 ± 35.0 °C (Predicted)[1]
Density 1.788 ± 0.06 g/cm³ (Predicted)[1]
pKa 0.74 ± 0.10 (Predicted)[1]
Storage Temperature 2-8°C, protect from light[1]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The GHS classification is based on data for the compound itself and structurally similar chemicals.

GHS Pictograms:

Signal Word: Warning [4][5]

Hazard Statements:

CodeStatementSource
H302Harmful if swallowed.[4][5][6]
H312Harmful in contact with skin.[4][5][6]
H315Causes skin irritation.[2][4][5][6]
H319Causes serious eye irritation.[2][4][5][6]
H332Harmful if inhaled.[4][5][6]
H335May cause respiratory irritation.[4][5]

Precautionary Statements:

A comprehensive set of precautionary statements is essential for the safe handling of this compound.

CodeStatementSource
Prevention
P261Avoid breathing dust/fume/gas/mist/vapors/spray.[4][5][7]
P264Wash face, hands and any exposed skin thoroughly after handling.[4][5][7]
P270Do not eat, drink or smoke when using this product.[4][5][7]
P271Use only outdoors or in a well-ventilated area.[4][5][7]
P280Wear protective gloves/protective clothing/eye protection/face protection.[4][5][7]
Response
P301 + P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]
P302 + P352IF ON SKIN: Wash with plenty of soap and water.[4][7]
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4][7]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][7]
P312Call a POISON CENTER or doctor if you feel unwell.[7]
P330Rinse mouth.[4][7]
P332 + P313If skin irritation occurs: Get medical advice/attention.[4]
P337 + P313If eye irritation persists: Get medical advice/attention.[4]
P362 + P364Take off contaminated clothing and wash it before reuse.[4][7]
Storage
P403 + P233Store in a well-ventilated place. Keep container tightly closed.[4][7][8]
P405Store locked up.[4][5][8]
Disposal
P501Dispose of contents/container to an approved waste disposal plant.[4][7][8]

Toxicological Information

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4][5][6]

  • Skin Corrosion/Irritation: Causes skin irritation.[2][4][5][6] Symptoms may include redness, itching, and pain.[4]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[2][4][5][6] Symptoms may include redness, watering, and itching.[4]

  • Respiratory or Skin Sensitization: No specific data available.

  • Germ Cell Mutagenicity: No specific data available.

  • Carcinogenicity: No specific data available.

  • Reproductive Toxicity: No specific data available.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4][5]

  • Specific Target Organ Toxicity (Repeated Exposure): No specific data available.

  • Aspiration Hazard: No specific data available.

Experimental Protocols

Handling Protocol

All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[9] A designated area for handling this compound should be established.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_1 Conduct Risk Assessment prep_2 Ensure Fume Hood is Certified and Operational prep_1->prep_2 prep_3 Gather and Inspect PPE prep_2->prep_3 prep_4 Prepare Spill Kit prep_3->prep_4 handling_1 Don Appropriate PPE prep_4->handling_1 Proceed to Handling handling_2 Work Within Fume Hood handling_1->handling_2 handling_3 Weigh and Transfer Solid Carefully handling_2->handling_3 handling_4 Prepare Solutions in Closed or Covered Vessels handling_3->handling_4 post_1 Decontaminate Work Area handling_4->post_1 Complete Handling post_2 Segregate and Label Waste post_1->post_2 post_3 Doff and Dispose of PPE Correctly post_2->post_3 post_4 Wash Hands Thoroughly post_3->post_4

Caption: Workflow for the safe handling of this compound.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).Prevents skin contact and absorption. Aromatic amines can be absorbed through the skin.[9]
Eye/Face Protection Chemical splash goggles or safety glasses with side shields. A face shield may be required for splash hazards.Protects eyes from dust particles and splashes of solutions containing the compound.[9]
Skin and Body Protection A flame-resistant lab coat worn over personal clothing that covers the legs.Protects the skin from accidental spills and contamination.[9]
Respiratory Protection All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.Prevents inhalation of airborne dust or aerosols, a primary route of exposure.[9]
First Aid Measures

In case of exposure, immediate medical attention is crucial.

Exposure RouteFirst Aid Measures
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing.[4][7] If not breathing, give artificial respiration.[4] Seek immediate medical attention.
Skin Contact Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes.[4] Wash with plenty of soap and water.[4][7] If skin irritation persists, call a physician.
Eye Contact Immediately flush open eyes with running water for at least 15 minutes.[4][7] Remove contact lenses, if present and easy to do. Continue rinsing.[4][7] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[4] Rinse mouth with water.[4][5][7] Never give anything by mouth to an unconscious person.[5] Call a poison control center or doctor immediately.

Emergency Response Logic

cluster_routes cluster_actions start Exposure Incident inhalation Inhalation start->inhalation skin Skin Contact start->skin eye Eye Contact start->eye ingestion Ingestion start->ingestion fresh_air Move to Fresh Air inhalation->fresh_air wash_skin Wash with Soap and Water skin->wash_skin rinse_eyes Rinse Eyes for 15 min eye->rinse_eyes rinse_mouth Rinse Mouth, Do NOT Induce Vomiting ingestion->rinse_mouth end_node Seek Immediate Medical Attention fresh_air->end_node wash_skin->end_node rinse_eyes->end_node rinse_mouth->end_node

Caption: Emergency first aid response for exposure to this compound.

Spill and Leak Procedures

In the event of a spill, evacuate the area and ensure adequate ventilation.

  • Minor Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it into a sealed container for disposal.[7] The spill area should be decontaminated with a suitable solvent, followed by washing with soap and water.

  • Major Spills: For larger spills, or if the material is in solution, contain the spill using an inert absorbent material (e.g., vermiculite, sand).[8] Prevent the spill from entering drains or waterways.[8] Collect the absorbed material into a sealed container for hazardous waste disposal.[8]

Disposal Protocol

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation:

    • Solid Waste: Collect unused solid compound, contaminated weigh paper, and other solid materials in a dedicated, labeled hazardous waste container for halogenated organic solids.

    • Liquid Waste: Collect solutions containing the compound in a separate, labeled hazardous waste container for halogenated organic solvents.

    • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste stream.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a description of the contents.

  • Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal through a licensed hazardous waste management company, in accordance with all local, state, and federal regulations.[4][7][8]

Storage and Stability

  • Storage Conditions: Store in a cool, dry, well-ventilated area in a tightly sealed container.[3][10] Protect from light.[1] Recommended storage temperature is 2-8°C.[1]

  • Stability: The compound is stable under recommended storage conditions. Some sources indicate it may be air-sensitive.[7]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[7]

Fire-Fighting Measures

  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5] For larger fires, water spray or fog may be used.[8]

  • Specific Hazards: The compound is combustible.[8] Upon combustion, it may emit toxic and corrosive fumes, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen halides.[7]

  • Fire-Fighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[10]

This guide is intended to provide comprehensive safety information for trained professionals. Always consult the most recent Safety Data Sheet from your supplier and conduct a thorough risk assessment before handling this compound.

References

Methodological & Application

Application Notes and Protocol for Suzuki Coupling Reaction of 3-Bromo-2,6-difluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2][3] This palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse array of starting materials.[1] Fluorinated biarylanilines, the products of coupling reactions with substrates like 3-Bromo-2,6-difluoroaniline, are of significant interest in medicinal chemistry. The incorporation of fluorine atoms can modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, potentially leading to improved pharmacokinetic and pharmacodynamic profiles of drug candidates.[4][5][6][7]

This document provides a detailed protocol for the Suzuki coupling reaction of this compound with various arylboronic acids. The protocol is based on established methodologies for structurally similar and electronically demanding substrates, such as other ortho-bromoanilines and fluorinated aryl bromides.[1][8]

Data Presentation: Reaction Conditions Summary

The successful execution of a Suzuki-Miyaura coupling is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. For an electron-deficient and sterically hindered substrate such as this compound, careful optimization is crucial. The following tables summarize typical reaction conditions that have proven effective for similar challenging couplings and serve as a starting point for optimization.

Table 1: Recommended Catalyst and Ligand Combinations

EntryPalladium Precursor (mol%)Ligand (mol%)Notes
1Pd(PPh₃)₄ (3-5)-A common and often effective catalyst for a range of Suzuki couplings.
2Pd₂(dba)₃ (1-3)PPh₃ (4-12)A versatile catalyst system generated in situ.
3Pd(OAc)₂ (2-5)SPhos (4-10)SPhos is a bulky phosphine ligand often used for challenging substrates.[2]
4PdCl₂(dppf) (3-5)-Effective for a variety of cross-coupling reactions.
5CataCXium® A Pd G3 (3-5)-A pre-formed palladacycle that has shown high efficacy for ortho-substituted bromoanilines.[1]

Table 2: Recommended Base and Solvent Systems

EntryBase (equivalents)Solvent SystemTemperature (°C)Notes
1K₂CO₃ (2-3)Dioxane/H₂O (4:1)80-100A standard and widely used system.
2K₃PO₄ (2-3)Toluene/H₂O (4:1)90-110A slightly stronger base, often beneficial for less reactive substrates.[2]
3Cs₂CO₃ (2-3)2-MeTHF70-90Cesium carbonate is a strong inorganic base that can enhance reaction rates.[1]
4NaOEt (2)Benzene80An alternative basic condition.[2]

Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid as a representative coupling partner. Optimization of the reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for different arylboronic acids to achieve optimal yields.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 208 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).

    • Seal the flask with a rubber septum.

    • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this process three times to ensure an inert atmosphere.

  • Addition of Catalyst and Solvents:

    • Under a positive pressure of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 34.7 mg).

    • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to 90 °C with vigorous stirring.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-phenyl-2,6-difluoroaniline.

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow A Reaction Setup: - Add this compound,  Arylboronic Acid, and Base to Flask B Inert Atmosphere: - Evacuate and Backfill with  Nitrogen or Argon (3x) A->B C Reagent Addition: - Add Palladium Catalyst  and Degassed Solvents B->C D Reaction: - Heat to Desired Temperature  with Vigorous Stirring - Monitor by TLC or LC-MS C->D E Work-up: - Cool to Room Temperature - Dilute with Organic Solvent - Aqueous Washes D->E F Purification: - Dry Organic Layer - Concentrate in vacuo - Column Chromatography E->F G Characterization: - NMR, MS, etc. F->G

Caption: Standard experimental workflow for the Suzuki-Miyaura coupling reaction.

Signaling Pathway: Inhibition of PD-1/PD-L1 Pathway by Biaryl Compounds

Biaryl scaffolds, the products of the Suzuki coupling reaction, are prevalent in many drug molecules.[8] One important area of drug development is the inhibition of immune checkpoints, such as the Programmed cell death protein 1 (PD-1) and its ligand (PD-L1) pathway. Small molecule inhibitors containing biaryl motifs can disrupt the PD-1/PD-L1 interaction, which is a mechanism exploited by some cancer cells to evade the immune system. This disruption can restore the anti-tumor activity of T-cells.

Signaling_Pathway cluster_0 T-Cell cluster_1 Antigen Presenting Cell / Tumor Cell TCell T-Cell PD1 PD-1 Receptor TCR TCR Activation T-Cell Activation (Anti-tumor response) TCR->Activation Activates APC APC / Tumor Cell PDL1 PD-L1 Ligand PDL1->PD1 Inhibits Activation MHC MHC MHC->TCR Biaryl Biaryl Inhibitor (e.g., from Suzuki Coupling) Biaryl->PDL1 Blocks Interaction

Caption: Inhibition of the PD-1/PD-L1 signaling pathway by a biaryl compound.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Bromo-2,6-difluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C–N) bonds. This reaction has become indispensable in medicinal chemistry and materials science for the synthesis of aryl amines from aryl halides.[1] The substrate, 3-Bromo-2,6-difluoroaniline, presents a unique challenge due to its electron-deficient nature and the presence of ortho-fluorine substituents, which can influence reactivity. Careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity in the amination of this and related substrates.

These application notes provide a comprehensive overview of the reaction conditions and detailed experimental protocols for the Buchwald-Hartwig amination of this compound and structurally similar compounds.

Key Reaction Parameters

The success of the Buchwald-Hartwig amination of electron-deficient aryl bromides like this compound is highly dependent on the judicious choice of several key parameters:

  • Palladium Pre-catalyst: Palladium(0) sources are required for the catalytic cycle. While Pd(0) complexes like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) can be used directly, Pd(II) pre-catalysts such as Pd(OAc)₂ (palladium(II) acetate) are also common and are reduced in situ to the active Pd(0) species.[1]

  • Ligands: Bulky, electron-rich phosphine ligands are essential for promoting the key steps of the catalytic cycle, namely oxidative addition and reductive elimination. For challenging substrates, biaryl phosphine ligands developed by the Buchwald group, such as XPhos, SPhos, and RuPhos, have shown excellent efficacy.[2][3] Bidentate phosphine ligands like Xantphos and BINAP can also be effective.[1][4]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine nucleophile. Common choices include alkali metal alkoxides such as sodium tert-butoxide (NaOtBu), and inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃).[1][4]

  • Solvent: Anhydrous, aprotic solvents are necessary to prevent the deactivation of the catalyst. Toluene, dioxane, and tetrahydrofuran (THF) are frequently employed.[5]

Data Presentation: Reaction Conditions for the Amination of a Structurally Similar Substrate

ParameterConditionNotesReference
Aryl Halide 1,3-dibromo-2,5-difluorobenzene1.1 equivalents[4]
Amine Benzophenone Imine1.0 equivalent[4]
Palladium Source Pd₂(dba)₃0.5 mol %[4]
Ligand Xantphos0.5 mol %[4]
Base K₃PO₄4.0 equivalents[4]
Solvent iPrOAc-[4]
Temperature 80 °C-[4]
Reaction Time 24 hours-[4]
Yield High (large scale)The subsequent hydrolysis of the imine adduct yielded the desired aniline.[4]

Experimental Protocols

Protocol 1: Optimized Monoamination of a Structurally Similar Aryl Dibromide (Based on a Large-Scale Synthesis)

This protocol is adapted from a manufacturing process for 3-bromo-2,5-difluoroaniline and represents a highly optimized set of conditions that should be readily transferable to this compound.[4]

Materials:

  • 1,3-dibromo-2,5-difluorobenzene (or this compound)

  • Benzophenone imine

  • Pd₂(dba)₃

  • Xantphos

  • Potassium phosphate (K₃PO₄)

  • Isopropyl acetate (iPrOAc), anhydrous

  • Schlenk flask or other suitable reaction vessel

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.5 mol %) and Xantphos (0.5 mol %).

  • Addition of Reagents: Add K₃PO₄ (4.0 equivalents) and the aryl bromide (1.1 equivalents).

  • Solvent and Amine Addition: Add anhydrous iPrOAc, followed by benzophenone imine (1.0 equivalent).

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring for 24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Add water to dissolve the inorganic salts and separate the organic layer.

  • Hydrolysis of Imine: The resulting imine in the iPrOAc solution can be hydrolyzed by treatment with aqueous HCl to yield the corresponding primary aniline.

  • Purification: The final product can be purified by crystallization or column chromatography.

Protocol 2: General Procedure for the Amination of Aryl Bromides

This protocol provides a more general set of conditions that can be used as a starting point for the amination of this compound with a variety of primary and secondary amines. Optimization of the ligand, base, and solvent may be necessary for specific amine coupling partners.

Materials:

  • This compound (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol %)

  • Phosphine ligand (e.g., XPhos, 4 mol %)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane, 5 mL)

  • Schlenk flask or sealed tube

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or sealed tube under an inert atmosphere, add the palladium pre-catalyst and the phosphine ligand.

  • Reagent Addition: Add this compound and the base.

  • Solvent and Amine Addition: Add the anhydrous solvent, followed by the amine.

  • Reaction: Seal the flask or tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Workup cluster_purification Purification prep_reactants Assemble Reactants: Aryl Halide, Amine, Catalyst, Ligand, Base reaction_setup Combine in Anhydrous Solvent prep_reactants->reaction_setup Inert Atmosphere heat_stir Heat and Stir under Inert Atmosphere reaction_setup->heat_stir monitor Monitor Progress (TLC, GC-MS, LC-MS) heat_stir->monitor workup Aqueous Workup & Extraction monitor->workup purify Column Chromatography or Crystallization workup->purify characterize Characterize Product purify->characterize

Caption: Experimental Workflow for Buchwald-Hartwig Amination.

Catalytic_Cycle pd0 L-Pd(0) oxidative_add Oxidative Addition Complex pd0->oxidative_add + Ar-X amine_complex Amine Complex oxidative_add->amine_complex + HNRR' amido_complex Amido Complex amine_complex->amido_complex - HX (+ Base) amido_complex->pd0 Reductive Elimination product Ar-NRR' amido_complex->product

Caption: Simplified Catalytic Cycle for Buchwald-Hartwig Amination.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-2,6-difluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 3-Bromo-2,6-difluoroaniline. This versatile building block is of significant interest in medicinal chemistry and materials science due to the strategic placement of its functional groups, which allows for the synthesis of a diverse range of complex molecules. The protocols provided herein are based on established methodologies for structurally related compounds and serve as a robust starting point for reaction optimization.

Introduction

This compound is a valuable substrate for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille couplings. These reactions enable the formation of new carbon-carbon and carbon-nitrogen bonds at the 3-position of the aniline ring, providing access to a wide array of substituted 2,6-difluoroaniline derivatives. Such derivatives are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The electron-withdrawing nature of the two fluorine atoms can influence the reactivity of the C-Br bond, making the optimization of reaction conditions crucial for successful transformations.

General Considerations for Cross-Coupling Reactions

Successful palladium-catalyzed cross-coupling reactions with this compound are dependent on the careful selection of the catalyst system, ligand, base, and solvent.

  • Palladium Pre-catalyst: A variety of palladium sources can be utilized, with Pd(OAc)₂ and Pd₂(dba)₃ being common choices that are reduced in situ to the active Pd(0) species. Pre-formed Pd(0) catalysts such as Pd(PPh₃)₄ can also be effective.

  • Ligands: The choice of phosphine ligand is critical for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. Bulky, electron-rich phosphine ligands are often preferred to enhance catalytic activity.

  • Base: A suitable base is required to facilitate the transmetalation step in Suzuki and Stille couplings, and the deprotonation of the coupling partners in Sonogashira and Buchwald-Hartwig reactions. The choice of base can significantly impact the reaction rate and yield.

  • Solvent: The solvent should be anhydrous and deoxygenated to prevent catalyst deactivation. Common solvents include toluene, dioxane, THF, and DMF.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between this compound and various organoboron compounds. A developed method for the Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines provides a strong basis for this transformation.[1]

Tabulated Reaction Parameters for Suzuki-Miyaura Coupling
ParameterRecommended ConditionsNotes
Palladium Catalyst Pd(OAc)₂, PdCl₂(dppf), CataCXium® A palladacycleCatalyst loading typically ranges from 1-5 mol%.
Ligand SPhos, XPhos, PPh₃, dppfBulky, electron-rich phosphine ligands are often effective.
Base K₂CO₃, K₃PO₄, Cs₂CO₃, NaOEtAn aqueous solution of the base is commonly used.
Boron Reagent Arylboronic acids, arylboronic estersA slight excess (1.1-1.5 equivalents) is typically used.
Solvent Dioxane/H₂O, Toluene/H₂O, 2-MeTHF/H₂OBiphasic solvent systems are common.
Temperature 80-110 °CReaction temperature depends on the reactivity of the substrates.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol)

  • Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the deoxygenated dioxane and water to the flask via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of a new carbon-nitrogen bond, coupling this compound with a primary or secondary amine. The reaction is catalyzed by a palladium complex with a bulky phosphine ligand.[2][3]

Tabulated Reaction Parameters for Buchwald-Hartwig Amination
ParameterRecommended ConditionsNotes
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃Pre-catalysts that form the active Pd(0) species in situ.
Ligand XPhos, RuPhos, BrettPhos, BINAPBulky, electron-rich biaryl phosphine ligands are highly effective.[4]
Base NaOtBu, KOtBu, LiHMDS, Cs₂CO₃A strong, non-nucleophilic base is essential.
Amine Primary or secondary aminesA slight excess (1.2-1.5 equivalents) is generally used.
Solvent Toluene, Dioxane, THFAnhydrous and deoxygenated solvents are required.
Temperature 80-110 °CHigher temperatures may be needed for less reactive amines.
Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a secondary amine.

Materials:

  • This compound (1.0 mmol)

  • Secondary amine (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • XPhos (0.03 mmol, 3 mol%)

  • NaOtBu (1.4 mmol)

  • Anhydrous Toluene (5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.

  • Add this compound and a magnetic stir bar.

  • Seal the tube, remove it from the glovebox, and add anhydrous toluene followed by the secondary amine via syringe.

  • Place the reaction tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the residue by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between this compound and a terminal alkyne. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[5][6]

Tabulated Reaction Parameters for Sonogashira Coupling
ParameterRecommended ConditionsNotes
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(OAc)₂Pd(PPh₃)₄ can also be used.
Copper Co-catalyst CuITypically used in catalytic amounts (1-5 mol%).
Ligand PPh₃Often used in conjunction with Pd(OAc)₂.
Base Et₃N, i-Pr₂NH, piperidineAn amine base is used as both the base and often as the solvent.
Alkyne Terminal alkynesA slight excess (1.1-2.0 equivalents) is common.
Solvent THF, DMF, Toluene, or neat amine baseThe choice of solvent can influence the reaction rate.
Temperature Room temperature to 100 °CMild conditions are often sufficient.
Detailed Experimental Protocol: Sonogashira Coupling

The following is a general protocol for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%)

  • CuI (0.05 mmol, 5 mol%)

  • Et₃N (3 mL)

  • THF (3 mL)

Procedure:

  • To a Schlenk flask containing a stir bar, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF and Et₃N via syringe, followed by the terminal alkyne.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C if necessary.

  • Monitor the reaction by TLC or GC-MS.

  • Once complete, dilute the reaction mixture with diethyl ether and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over MgSO₄.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Heck Coupling

The Heck reaction enables the arylation of alkenes with this compound to form substituted alkenes. The reaction is catalyzed by a palladium complex in the presence of a base.[7]

Tabulated Reaction Parameters for Heck Coupling
ParameterRecommended ConditionsNotes
Palladium Catalyst Pd(OAc)₂, PdCl₂Catalyst loading is typically 1-5 mol%.
Ligand PPh₃, P(o-tolyl)₃The choice of ligand can influence regioselectivity.
Base Et₃N, K₂CO₃, NaOAcAn organic or inorganic base is required.
Alkene Electron-deficient or unactivated alkenesA slight excess (1.1-1.5 equivalents) is used.
Solvent DMF, NMP, Acetonitrile, TolueneA polar aprotic solvent is often preferred.
Temperature 80-140 °CHigher temperatures are generally required.
Detailed Experimental Protocol: Heck Coupling

This protocol provides a general method for the Heck coupling of this compound with an alkene.

Materials:

  • This compound (1.0 mmol)

  • Alkene (1.2 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • PPh₃ (0.04 mmol, 4 mol%)

  • Et₃N (1.5 mmol)

  • Anhydrous DMF (5 mL)

Procedure:

  • In a sealed tube, combine this compound, the alkene, Pd(OAc)₂, PPh₃, and Et₃N.

  • Add anhydrous DMF to the tube.

  • Seal the tube and heat the reaction mixture to 120 °C for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Stille Coupling

The Stille reaction couples this compound with an organostannane reagent, providing another effective method for C-C bond formation.[8][9]

Tabulated Reaction Parameters for Stille Coupling
ParameterRecommended ConditionsNotes
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Pd(0) catalysts are commonly used.
Ligand PPh₃, AsPh₃Triphenylphosphine is a standard ligand.
Additive CuI, LiClAdditives can enhance the reaction rate.
Organostannane Aryl-, vinyl-, or alkynylstannanesA slight excess (1.1-1.3 equivalents) is typical.
Solvent Toluene, THF, DMFAnhydrous, deoxygenated solvents are crucial.
Temperature 80-120 °CHeating is generally required to drive the reaction.
Detailed Experimental Protocol: Stille Coupling

The following is a representative protocol for the Stille coupling of this compound with an organostannane.

Materials:

  • This compound (1.0 mmol)

  • Organostannane (1.1 mmol)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To a flame-dried Schlenk flask, add this compound and Pd(PPh₃)₄ under an inert atmosphere.

  • Add anhydrous toluene, followed by the organostannane reagent via syringe.

  • Heat the reaction mixture to 110 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and dilute with diethyl ether.

  • Wash the solution with a saturated aqueous solution of KF to remove tin byproducts, followed by water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Visualizations

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Pd Catalyst & Ligand - Base solvent Add Degassed Dioxane/Water reagents->solvent Inert Atmosphere heat Heat to 100°C solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool extract Dilute & Extract cool->extract purify Column Chromatography extract->purify product Purified Product purify->product

Caption: Experimental Workflow for Suzuki-Miyaura Coupling.

Buchwald_Hartwig_Catalytic_Cycle pd0 L₂Pd⁰ oxidative_addition L₂PdII(Ar)(Br) pd0->oxidative_addition Oxidative Addition (Ar-Br) amine_coordination [L₂PdII(Ar)(H₂NR')]⁺Br⁻ oxidative_addition->amine_coordination + H₂NR' deprotonation L₂PdII(Ar)(HNR') amine_coordination->deprotonation - HBr (+ Base) deprotonation->pd0 Reductive Elimination reductive_elimination Ar-NR'H

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 L₂Pd⁰ pd_oxidative_addition L₂PdII(Ar)(Br) pd0->pd_oxidative_addition Oxidative Addition (Ar-Br) pd_transmetalation L₂PdII(Ar)(C≡CR) pd_oxidative_addition->pd_transmetalation Transmetalation pd_transmetalation->pd0 Reductive Elimination product Ar-C≡CR cu_acetylide Cu-C≡CR cu_acetylide->pd_oxidative_addition alkyne H-C≡CR alkyne->cu_acetylide + CuI, Base

Caption: Catalytic Cycles of the Sonogashira Coupling.

References

Synthesis of Tri-Substituted Anilines from 3-Bromo-2,6-difluoroaniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of tri-substituted anilines utilizing 3-Bromo-2,6-difluoroaniline as a key starting material. The unique substitution pattern of this aniline, featuring both bromine and fluorine atoms, offers a versatile platform for the introduction of diverse functionalities through palladium-catalyzed cross-coupling reactions. These reactions are instrumental in the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and drug development, where substituted anilines are prevalent structural motifs.[1]

The protocols detailed below focus on two of the most powerful and widely utilized cross-coupling methodologies: the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds and the Buchwald-Hartwig amination for the formation of carbon-nitrogen bonds.[2][3] These methods are highly valued for their broad substrate scope, functional group tolerance, and generally mild reaction conditions.[2][3]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling between an organoboron compound (such as a boronic acid or its ester) and an organic halide or triflate.[4] This reaction is a cornerstone of modern organic synthesis for the creation of biaryl and substituted aromatic compounds. In the context of this compound, the bromine atom serves as the reactive handle for the coupling reaction.

General Reaction Scheme

Suzuki_Coupling reactant1 This compound reagents Pd Catalyst Base, Solvent reactant1->reagents reactant2 Arylboronic Acid (R-B(OH)2) reactant2->reagents product 3-Aryl-2,6-difluoroaniline reagents->product Buchwald_Hartwig_Amination reactant1 This compound reagents Pd Catalyst Ligand, Base, Solvent reactant1->reagents reactant2 Amine (R1R2NH) reactant2->reagents product N-substituted-2,6-difluoro- 1,3-phenylenediamine reagents->product Suzuki_Workflow A 1. Reagent Addition (this compound, Boronic Acid, Pd Catalyst, Ligand, Base) B 2. Inert Atmosphere (Evacuate/Backfill with Ar/N2) A->B C 3. Solvent Addition (Degassed Toluene/Water) B->C D 4. Reaction (Heat at 100°C) C->D E 5. Work-up (Extraction and Washing) D->E F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, MS) F->G Buchwald_Hartwig_Workflow A 1. Reagent Addition (in Glovebox) (this compound, Pd Catalyst, Ligand, Base) B 2. Solvent and Amine Addition A->B C 3. Reaction (Seal and Heat at 100°C) B->C D 4. Work-up (Filtration and Washing) C->D E 5. Purification (Column Chromatography) D->E F 6. Characterization (NMR, MS) E->F Signaling_Pathway cluster_0 Drug Development Cascade cluster_1 Cellular Signaling Pathway A Synthesis of Tri-substituted Aniline Library B High-Throughput Screening A->B C Identification of 'Hit' Compounds B->C D Lead Optimization (SAR Studies) C->D E Preclinical Candidate D->E Receptor Target Receptor (e.g., Kinase, GPCR) E->Receptor Inhibition or Modulation Downstream Downstream Signaling (e.g., Phosphorylation Cascade) Receptor->Downstream Response Cellular Response (e.g., Proliferation, Apoptosis) Downstream->Response

References

Application Notes and Protocols: The Strategic Use of 3-Bromo-2,6-difluoroaniline in the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Heterocyclic compounds form the structural core of a vast number of pharmaceuticals and agrochemicals, owing to their ability to engage with biological targets.[1][2][3] 3-Bromo-2,6-difluoroaniline is a key building block in modern organic synthesis, offering a unique combination of reactive sites for constructing complex molecular architectures.[4][5] The presence of two electron-withdrawing fluorine atoms modifies the electronic properties of the aniline ring, while the bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions.[5][6] This allows for the strategic and controlled introduction of diverse functionalities, making it an invaluable precursor for the synthesis of novel bioactive heterocycles, particularly kinase inhibitors.[7][8][9]

These application notes provide detailed protocols for leveraging this compound in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Key Synthetic Applications

The primary utility of this compound lies in its application in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is significantly more reactive in oxidative addition to palladium(0) catalysts than the carbon-fluorine bonds, allowing for highly selective functionalization.[10]

  • Suzuki-Miyaura Coupling: To form carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl-aryl structures. This is crucial for creating scaffolds that can mimic the hinge-binding motifs of ATP-competitive kinase inhibitors.

  • Buchwald-Hartwig Amination: To form carbon-nitrogen bonds, introducing various amine-containing heterocycles or substituted anilines. This is a key step in the synthesis of many classes of drugs, including those targeting receptor tyrosine kinases.[11][12]

Experimental Protocols

Protocol 1: Synthesis of a Biaryl Kinase Inhibitor Scaffold via Suzuki-Miyaura Coupling

This protocol details a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a heteroaryl boronic acid. Such scaffolds are common in molecules targeting kinases in the Ras-MAPK signaling cascade.[13]

Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification node_setup 1. Add this compound, boronic acid, catalyst, and base to a dry Schlenk flask. node_inert 2. Evacuate and backfill flask with Argon (3x). node_solvent 3. Add degassed solvents (Dioxane/Water). node_inert->node_solvent node_heat 4. Heat reaction mixture (e.g., 90°C) with stirring. node_solvent->node_heat node_monitor 5. Monitor progress via TLC or LC-MS. node_heat->node_monitor node_cool 6. Cool to room temperature and dilute with Ethyl Acetate. node_monitor->node_cool node_wash 7. Wash with water and brine. node_cool->node_wash node_dry 8. Dry organic layer, filter, and concentrate. node_wash->node_dry node_purify 9. Purify via column chromatography. node_dry->node_purify

Caption: General workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 equiv)

  • Heteroaryl boronic acid (e.g., Pyridine-4-boronic acid) (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the heteroaryl boronic acid, Pd(dppf)Cl₂, and Na₂CO₃.

  • Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.[10]

  • Add degassed 1,4-dioxane and degassed water via syringe in a 4:1 (v/v) ratio. The final concentration of the aniline substrate should be approximately 0.1 M.[10]

  • Heat the reaction mixture to 90°C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Reaction Scheme

Caption: Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Synthesis of N-Aryl Heterocycles via Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed amination of this compound with a heterocyclic amine. This C-N bond formation is fundamental to creating a wide array of bioactive molecules.[14]

Materials:

  • This compound (1.0 equiv)

  • Heterocyclic amine (e.g., Morpholine) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOt-Bu.

  • Add anhydrous toluene, followed by this compound and the heterocyclic amine.

  • Seal the flask and heat the reaction mixture to 100-110°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the desired N-aryl heterocycle.

Reaction Scheme

Caption: Buchwald-Hartwig C-N cross-coupling.

Illustrative Data

The following tables present representative data for the synthesis and biological evaluation of compounds derived from this compound. This data is illustrative, based on typical results for analogous compounds reported in the literature.[7][15]

Table 1: Illustrative Yields for Suzuki-Miyaura Coupling Reactions

EntryBoronic Acid PartnerProductYield (%)
14-Pyridinylboronic acid2,6-Difluoro-3-(pyridin-4-yl)aniline85
21-Methyl-1H-pyrazol-5-ylboronic acid2,6-Difluoro-3-(1-methyl-1H-pyrazol-5-yl)aniline78
3Thiophene-3-boronic acid2,6-Difluoro-3-(thiophen-3-yl)aniline81
44-(Trifluoromethyl)phenylboronic acid3'-(Trifluoromethyl)-[1,1'-biphenyl]-2,4-diamine91

Table 2: Illustrative Bioactivity of Synthesized Kinase Inhibitors

The compounds from Table 1 were further elaborated via N-acylation and cyclization to form fused heterocyclic systems, which were then tested for inhibitory activity against key oncogenic kinases.

Compound IDTarget KinaseIC₅₀ (nM)
HET-01 (from Entry 1)EGFR45
HET-02 (from Entry 2)VEGFR-222
HET-03 (from Entry 3)PDGFR-β89
HET-04 (from Entry 4)Bcr-Abl15

Application in Drug Discovery: Targeting Kinase Signaling

Many inhibitors derived from substituted anilines target receptor tyrosine kinases (RTKs) like EGFR and VEGFR, which are critical nodes in cell proliferation and angiogenesis signaling pathways. The synthesized heterocycles can act as ATP-competitive inhibitors, blocking downstream signal transduction.

Simplified Kinase Signaling Pathway Diagram

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds ADP ADP RTK->ADP RAS RAS RTK->RAS Activates ATP ATP ATP->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression (Proliferation, Survival) TF->Gene Inhibitor Synthesized Inhibitor (HET-01) Inhibitor->RTK Blocks ATP Binding Site

Caption: Inhibition of a typical RTK signaling cascade.

This compound is a highly valuable and versatile starting material for the synthesis of complex, bioactive heterocycles. The protocols provided for Suzuki-Miyaura coupling and Buchwald-Hartwig amination offer robust and reproducible methods for accessing novel chemical scaffolds. The strategic incorporation of this building block enables the development of potent kinase inhibitors and other therapeutic agents, making it a cornerstone reagent for researchers in medicinal chemistry and drug discovery.

References

Protocol for N-acylation of 3-Bromo-2,6-difluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: AN-2025-12-01

Introduction

N-acylation of anilines is a fundamental reaction in organic synthesis, crucial for the preparation of a wide array of pharmaceuticals, agrochemicals, and functional materials. The resulting N-acylated products often serve as key intermediates. This document provides a detailed protocol for the N-acylation of 3-Bromo-2,6-difluoroaniline. The presence of the bromo- and difluoro-substituents makes this aniline derivative a valuable building block, with the halogen atoms providing handles for further chemical modifications, such as cross-coupling reactions. The following protocols describe the N-acylation using two common acylating agents: an acyl chloride and an acid anhydride.

General Reaction Scheme

The N-acylation of this compound introduces an acyl group to the nitrogen atom, forming an amide. This transformation can be achieved using various acylating agents, such as acyl chlorides or acid anhydrides, typically in the presence of a base.

Caption: General reaction for the N-acylation of this compound.

Protocol 1: N-acylation using an Acyl Chloride (e.g., Acetyl Chloride)

This protocol details the N-acetylation of this compound using acetyl chloride as the acylating agent and a base such as pyridine or triethylamine to neutralize the HCl byproduct.

Materials
  • This compound

  • Acetyl chloride

  • Pyridine or Triethylamine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer

Experimental Procedure
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Addition of Base: Add pyridine or triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Addition of Acylating Agent: Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • Upon completion, dilute the reaction mixture with dichloromethane.

    • Wash the organic layer sequentially with 1 M HCl (to remove the base), saturated NaHCO₃ solution, and brine.[1]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Experimental Workflow

Protocol_1_Workflow start Start dissolve Dissolve this compound and base in anhydrous DCM start->dissolve cool Cool to 0 °C dissolve->cool add_acyl Add Acetyl Chloride dropwise cool->add_acyl react Stir at room temperature (2-4 hours) add_acyl->react workup Work-up (Wash with HCl, NaHCO3, Brine) react->workup dry Dry with Na2SO4 workup->dry purify Purify (Recrystallization or Chromatography) dry->purify end End purify->end Protocol_2_Workflow start Start suspend Suspend this compound in water and add HCl start->suspend add_anhydride Add Acetic Anhydride suspend->add_anhydride prepare_base Prepare Sodium Acetate solution add_base Add Sodium Acetate solution prepare_base->add_base add_anhydride->add_base precipitate Precipitate forms add_base->precipitate isolate Isolate by vacuum filtration precipitate->isolate purify Purify by recrystallization isolate->purify end End purify->end

References

Application Notes and Protocols for the Purification of 3-Bromo-2,6-difluoroaniline Derivatives via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2,6-difluoroaniline and its derivatives are pivotal intermediates in the synthesis of a wide array of pharmaceutical and agrochemical compounds.[1][2] The purity of these aniline building blocks is paramount to ensure the desired reaction outcomes, yield, and biological activity of the final products. Column chromatography is a fundamental and widely employed technique for the purification of these compounds from reaction mixtures.[3][4][5][6]

This document provides a detailed protocol for the purification of this compound derivatives using silica gel column chromatography. It also includes a troubleshooting guide and a structured table for data logging to aid researchers in achieving high-purity compounds. The basic nature of the aniline functional group can lead to challenges such as peak tailing on acidic silica gel; this protocol addresses such issues by incorporating a basic modifier into the mobile phase.[7]

Principle of Separation

Normal-phase column chromatography separates compounds based on their polarity.[8] The stationary phase, silica gel, is polar, while the mobile phase is a less polar organic solvent mixture.[8] Compounds with higher polarity interact more strongly with the silica gel and therefore move down the column more slowly. Non-polar impurities, being more soluble in the mobile phase, travel down the column faster. By gradually increasing the polarity of the mobile phase (gradient elution), compounds can be selectively eluted from the column, allowing for their separation and purification.[9]

Experimental Protocol

This protocol outlines the general steps for the purification of a this compound derivative. Optimization of the mobile phase composition should be performed using Thin Layer Chromatography (TLC) prior to performing the column chromatography.[7][10] An ideal Rf value for the target compound on TLC is typically between 0.2 and 0.4.

Materials:

  • Crude this compound derivative

  • Silica gel (70-230 mesh ASTM)[3]

  • Hexanes (or other non-polar solvent like petroleum ether)

  • Ethyl acetate (or other polar solvent like dichloromethane)

  • Triethylamine (TEA)

  • Chromatography column

  • Cotton or glass wool

  • Sand

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Column Preparation:

    • Securely clamp a glass chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column to prevent the silica gel from washing out.

    • Add a thin layer of sand over the plug.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% hexanes).

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove any air bubbles.

    • Once the silica gel has settled, add another thin layer of sand on top to protect the silica bed from disturbance.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable volatile solvent. Carefully load the solution onto the top of the silica gel bed using a pipette.

    • Dry Loading: Dissolve the crude product in a suitable volatile solvent. Add a small amount of silica gel to the solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[7]

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Begin elution with a non-polar solvent system (e.g., 100% hexanes).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., a gradient of 0% to 20% ethyl acetate in hexanes). To counteract peak tailing due to the basicity of the aniline, it is recommended to add a small amount of triethylamine (0.1-1%) to the mobile phase.[7]

    • Maintain a constant flow of the eluent through the column. Gentle pressure can be applied to the top of the column to speed up the process if necessary.

  • Fraction Collection:

    • Collect the eluent in a series of fractions (e.g., in test tubes).

    • Monitor the separation by spotting aliquots of the collected fractions onto TLC plates and visualizing the spots under UV light or with an appropriate stain.

  • Product Isolation:

    • Combine the fractions that contain the pure desired product.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound derivative.

    • Confirm the purity of the final product using analytical techniques such as NMR, HPLC, or mass spectrometry.

Data Presentation

Parameter Compound 1 Compound 2 Compound 3
Derivative Name
Crude Mass (g)
Stationary Phase Silica GelSilica GelSilica Gel
Column Dimensions (cm)
Mobile Phase System
Gradient Profile
Flow Rate (mL/min)
Pure Mass (g)
Yield (%)
Purity (by HPLC/NMR)
Retention Time (min)
Rf Value (TLC)

Troubleshooting

Problem Possible Cause Solution
Poor Separation Inappropriate mobile phase polarity.Optimize the mobile phase using TLC to achieve a good separation of spots.[7]
Column overloading.Reduce the amount of crude material loaded onto the column.
Peak Tailing Strong interaction of the basic aniline with acidic silica gel.Add a small amount of triethylamine (0.1-1%) to the mobile phase to neutralize the acidic sites on the silica.[7]
Cracked or Channeled Column Improper packing of the silica gel.Ensure the silica gel is packed uniformly as a slurry and not allowed to run dry.
Compound Won't Elute Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase.

Workflow Diagram

ColumnChromatographyWorkflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_isolation Isolation A Prepare Slurry (Silica + Mobile Phase) B Pack Column A->B C Add Sand Layer B->C D Dissolve Crude Product C->D E Load Sample onto Column D->E F Add Mobile Phase E->F G Collect Fractions F->G H Monitor Fractions by TLC G->H I Combine Pure Fractions H->I J Evaporate Solvent I->J K Characterize Pure Product J->K

Caption: Workflow for Column Chromatography Purification.

References

Scale-Up Synthesis of 3-Bromo-2,6-difluoroaniline: Application Notes and Protocols for Pharmaceutical and Agrochemical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the critical considerations for the scale-up synthesis of 3-Bromo-2,6-difluoroaniline, a key intermediate in the development of novel pharmaceuticals and agrochemicals. Due to the limited availability of specific literature for the synthesis of the 3-bromo isomer, this document outlines a proposed multi-step synthetic pathway based on established chemical principles, such as directed ortho-metalation. The protocols and scale-up considerations detailed herein are derived from analogous transformations and are intended to serve as a foundational guide for process development and optimization.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a three-step process commencing with the commercially available 2,6-difluoroaniline. This strategy is designed to control the regioselectivity of the bromination, which is not readily achieved through direct electrophilic bromination due to the directing effects of the amino and fluoro groups favoring substitution at the 4-position.

The proposed pathway involves:

  • N-Protection: Protection of the amine functionality of 2,6-difluoroaniline to prevent side reactions and to install a directed metalation group (DMG).

  • Directed ortho-Lithiation and Bromination: Regioselective deprotonation at the 3-position, facilitated by the DMG, followed by quenching with a suitable bromine source.

  • Deprotection: Removal of the protecting group to yield the target compound, this compound.

A schematic of this proposed synthesis is illustrated below:

Start 2,6-Difluoroaniline Step1 Step 1: N-Protection Start->Step1 Intermediate1 N-Protected-2,6-difluoroaniline Step1->Intermediate1 Step2 Step 2: Directed ortho-Lithiation & Bromination Intermediate1->Step2 Intermediate2 N-Protected-3-bromo-2,6-difluoroaniline Step2->Intermediate2 Step3 Step 3: Deprotection Intermediate2->Step3 End This compound Step3->End

Figure 1: Proposed multi-step synthesis of this compound.

Scale-Up Considerations

Scaling up the proposed synthesis from laboratory to pilot or production scale introduces several challenges that must be addressed to ensure a safe, efficient, and reproducible process.

Parameter Laboratory Scale (grams) Scale-Up Consideration (kilograms)
Reaction Temperature Easily controlled with ice baths or heating mantles.Requires a jacketed reactor with precise temperature control to manage exotherms, especially during lithiation and quenching. Cryogenic cooling capabilities may be necessary.
Reagent Addition Slow addition via syringe or dropping funnel.Metering pumps for controlled addition of organolithium reagents are essential to maintain temperature and prevent localized high concentrations.
Mixing Magnetic or overhead stirring is sufficient.Requires robust agitation to ensure homogeneity in large volumes, especially for slurries or viscous reaction mixtures. Baffles in the reactor can improve mixing efficiency.
Inert Atmosphere Easily achieved with a balloon of nitrogen or argon.Requires a well-sealed reactor with a continuous purge of an inert gas to strictly exclude moisture and oxygen, which react violently with organolithiums.
Work-up & Extraction Performed in separatory funnels.Requires large-scale extraction vessels or continuous liquid-liquid extraction units. Phase separation can be more challenging at scale.
Purification Column chromatography is common.Chromatography is often not feasible for large quantities. Recrystallization or distillation are preferred methods. Process optimization should aim to minimize impurities, reducing the purification burden.
Safety Standard laboratory personal protective equipment (PPE).Requires extensive process safety management, including hazard and operability (HAZOP) studies, dedicated handling procedures for pyrophoric reagents like n-BuLi, and emergency response plans.

Experimental Protocols (Proposed)

Step 1: N-Protection of 2,6-difluoroaniline

Objective: To protect the amino group of 2,6-difluoroaniline to enable directed ortho-metalation. Pivaloyl chloride is chosen for its steric bulk, which can enhance the stability of the subsequent lithiated intermediate.

Materials:

ReagentMolar Mass ( g/mol )Quantity (Lab Scale)Moles
2,6-Difluoroaniline129.1110.0 g0.077
Pivaloyl Chloride120.5810.4 g (10.2 mL)0.086
Triethylamine101.1911.7 g (16.1 mL)0.116
Dichloromethane (DCM)-200 mL-

Procedure:

  • To a stirred solution of 2,6-difluoroaniline in dichloromethane at 0 °C under a nitrogen atmosphere, add triethylamine.

  • Slowly add pivaloyl chloride to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(2,6-difluorophenyl)pivalamide.

Step 2: Directed ortho-Lithiation and Bromination

Objective: To regioselectively introduce a bromine atom at the 3-position of the protected aniline.

Materials:

ReagentMolar Mass ( g/mol )Quantity (Lab Scale)Moles
N-(2,6-difluorophenyl)pivalamide213.2310.0 g0.047
n-Butyllithium (n-BuLi, 2.5 M in hexanes)64.0622.5 mL0.056
1,2-Dibromoethane187.869.7 g (4.5 mL)0.052
Anhydrous Tetrahydrofuran (THF)-200 mL-

Procedure:

  • Dissolve N-(2,6-difluorophenyl)pivalamide in anhydrous THF in a flame-dried, three-necked flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 2 hours.

  • Slowly add a solution of 1,2-dibromoethane in anhydrous THF.

  • Continue stirring at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature.

  • Quench the reaction by the slow addition of a saturated ammonium chloride solution.

  • Extract the product with ethyl acetate, and wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield N-(3-bromo-2,6-difluorophenyl)pivalamide.

Step 3: Deprotection

Objective: To remove the pivaloyl protecting group to afford the final product.

Materials:

ReagentMolar Mass ( g/mol )Quantity (Lab Scale)Moles
N-(3-bromo-2,6-difluorophenyl)pivalamide292.1310.0 g0.034
Hydrochloric Acid (conc.)-50 mL-
Ethanol-100 mL-

Procedure:

  • Suspend N-(3-bromo-2,6-difluorophenyl)pivalamide in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture to reflux (approximately 80-90 °C) and maintain for 12-24 hours.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or distillation to yield this compound.

Visualization of the Scale-Up Workflow

The following diagram illustrates the logical workflow for the scale-up synthesis of this compound, highlighting key operational stages and quality control checkpoints.

cluster_0 Phase 1: Process Development & Safety Assessment cluster_1 Phase 2: N-Protection cluster_2 Phase 3: Lithiation & Bromination cluster_3 Phase 4: Deprotection & Purification P1 Route Scouting & Feasibility P2 HAZOP Study P1->P2 P3 Establish Critical Process Parameters (CPPs) P2->P3 S1_Start Charge 2,6-Difluoroaniline & Solvent P3->S1_Start S1_Add Controlled Addition of Pivaloyl Chloride & Base S1_Start->S1_Add S1_React Reaction Monitoring (TLC/HPLC) S1_Add->S1_React S1_Workup Aqueous Work-up & Phase Separation S1_React->S1_Workup S1_End Isolation of N-Protected Intermediate S1_Workup->S1_End S2_Start Charge Protected Intermediate & Anhydrous Solvent S1_End->S2_Start S2_Cool Cool to -78°C S2_Start->S2_Cool S2_Add_BuLi Slow Addition of n-BuLi S2_Cool->S2_Add_BuLi S2_Age Stir at -78°C S2_Add_BuLi->S2_Age S2_Add_Br Addition of Brominating Agent S2_Age->S2_Add_Br S2_Quench Controlled Quench S2_Add_Br->S2_Quench S2_End Isolation of Brominated Intermediate S2_Quench->S2_End S3_Start Charge Brominated Intermediate & Acid/Solvent S2_End->S3_Start S3_React Heat to Reflux & Monitor S3_Start->S3_React S3_Neutralize Neutralization & Extraction S3_React->S3_Neutralize S3_Purify Purification (Recrystallization/Distillation) S3_Neutralize->S3_Purify S3_QC Final Product QC (Purity, Identity) S3_Purify->S3_QC S3_End This compound S3_QC->S3_End

Figure 2: Scale-up workflow for the synthesis of this compound.

Concluding Remarks

The successful scale-up of the proposed synthesis for this compound hinges on a thorough understanding of the reaction mechanisms and the implementation of robust process controls. Key areas of focus for development teams should include the management of highly reactive organometallic intermediates, precise temperature control to minimize side-product formation, and the development of a scalable purification strategy. The protocols and considerations outlined in this document provide a solid starting point for the safe and efficient production of this valuable chemical intermediate.

Application Notes and Protocols: Use of 3-Bromo-2,6-difluoroaniline in OLED Material Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 3-Bromo-2,6-difluoroaniline as a building block for the synthesis of organic light-emitting diode (OLED) materials. While direct literature on the application of this specific isomer is limited, its structural features—a reactive bromine site for cross-coupling and electron-withdrawing fluorine atoms for tuning electronic properties—make it a promising candidate for the development of novel hole-transporting and emissive materials. The protocols and data presented herein are based on established synthetic methodologies for analogous halogenated anilines.

Introduction to this compound in OLEDs

This compound is a halogenated aromatic amine that serves as a versatile precursor in organic synthesis. In the context of OLEDs, molecules with amine cores are frequently utilized in the hole-transporting layer (HTL) due to their electron-donating nature, which facilitates the injection and transport of positive charge carriers (holes) from the anode. The presence of a bromine atom on the aniline ring provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions are instrumental in constructing the extended π-conjugated systems required for efficient charge transport and luminescence in OLED devices.

The fluorine substituents on the aromatic ring can significantly influence the properties of the final OLED material by:

  • Tuning Energy Levels: The strong electron-withdrawing nature of fluorine can lower the Highest Occupied Molecular Orbital (HOMO) energy level of the material, which can improve the injection of holes from the anode and enhance the material's oxidative stability.

  • Improving Thermal and Morphological Stability: Fluorination can increase the glass transition temperature (Tg) and improve the amorphous nature of thin films, leading to more robust and longer-lasting OLED devices.

  • Enhancing Photoluminescence Quantum Yield (PLQY): In some cases, fluorination can rigidify the molecular structure, reducing non-radiative decay pathways and leading to higher emission efficiencies.

Synthetic Pathways for OLED Materials

The primary synthetic strategies for incorporating this compound into larger conjugated molecules for OLED applications are palladium-catalyzed cross-coupling reactions. The two most relevant methods are the Suzuki-Miyaura coupling for forming carbon-carbon bonds and the Buchwald-Hartwig amination for forming carbon-nitrogen bonds.

2.1. Suzuki-Miyaura Coupling

This reaction is used to couple the this compound core with various aryl or heteroaryl boronic acids or esters to extend the π-conjugation. This is a common method for synthesizing the building blocks of hole-transporting or emissive materials.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Product Aryl-substituted 2,6-difluoroaniline This compound->Product Suzuki Coupling Arylboronic Acid/Ester Arylboronic Acid/Ester Arylboronic Acid/Ester->Product Pd Catalyst Pd Catalyst Pd Catalyst->Product Base Base Base->Product Solvent Solvent Solvent->Product

Suzuki-Miyaura coupling of this compound.

2.2. Buchwald-Hartwig Amination

This reaction is pivotal for creating triarylamine structures, which are a cornerstone of high-performance hole-transporting materials. This compound can be coupled with various secondary amines, such as diphenylamine or carbazole, to form these extended amine derivatives.

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Product Triarylamine Derivative This compound->Product Buchwald-Hartwig Amination Secondary Amine (e.g., Diphenylamine) Secondary Amine (e.g., Diphenylamine) Secondary Amine (e.g., Diphenylamine)->Product Pd Catalyst Pd Catalyst Pd Catalyst->Product Ligand Ligand Ligand->Product Base Base Base->Product Solvent Solvent Solvent->Product

Buchwald-Hartwig amination of this compound.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of a hypothetical triarylamine-based hole-transporting material using this compound. These protocols are based on standard procedures for Suzuki-Miyaura and Buchwald-Hartwig reactions and should be adapted and optimized for specific substrates and scales.

3.1. General OLED Fabrication Workflow

The synthesized material would typically be incorporated into a multi-layer OLED device via vacuum deposition or solution processing. A general workflow for device fabrication is outlined below.

OLED_Fabrication_Workflow Substrate Cleaning Substrate Cleaning HIL Deposition Hole Injection Layer (HIL) Deposition Substrate Cleaning->HIL Deposition HTL Deposition Hole Transport Layer (HTL) Deposition (Synthesized Material) HIL Deposition->HTL Deposition EML Deposition Emissive Layer (EML) Deposition HTL Deposition->EML Deposition ETL Deposition Electron Transport Layer (ETL) Deposition EML Deposition->ETL Deposition Cathode Deposition Cathode Deposition ETL Deposition->Cathode Deposition Encapsulation Encapsulation Cathode Deposition->Encapsulation Device Testing Device Testing Encapsulation->Device Testing

General workflow for OLED device fabrication.

3.2. Protocol 1: Synthesis of a Triarylamine via Buchwald-Hartwig Amination

Reaction: Synthesis of N-(2,6-difluorophenyl)-N,N-diphenylamine

Materials:

  • This compound (1.0 equiv)

  • Diphenylamine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • Tri(tert-butyl)phosphine (P(t-Bu)₃) or other suitable ligand (0.08 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, diphenylamine, and sodium tert-butoxide.

  • In a separate flask, prepare a solution of Pd₂(dba)₃ and P(t-Bu)₃ in anhydrous toluene.

  • Add the catalyst solution to the Schlenk flask containing the reactants.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired triarylamine.

Quantitative Data and Performance Metrics

As there is no specific performance data available for OLEDs using materials derived from this compound, the following table summarizes typical performance metrics for OLEDs employing analogous triarylamine-based hole-transporting materials. This data provides a benchmark for what researchers might expect to achieve.

Parameter Typical Range for Triarylamine HTLs Significance
Highest Occupied Molecular Orbital (HOMO) -5.1 to -5.7 eVDetermines the efficiency of hole injection from the anode.
LUMO -2.0 to -2.8 eVInfluences electron blocking properties.
Triplet Energy (T₁) > 2.5 eVFor phosphorescent OLEDs, a high triplet energy is needed to confine excitons in the emissive layer.
Hole Mobility (μₕ) 10⁻⁵ to 10⁻³ cm²/VsHigher mobility leads to lower driving voltage and higher device efficiency.
Glass Transition Temperature (T₉) > 100 °CA higher T₉ indicates better thermal stability and longer device lifetime.
External Quantum Efficiency (EQE) 5 - 25%The ratio of photons emitted to electrons injected.
Luminance (cd/m²) > 1000 cd/m² at low voltageBrightness of the device.
Color Coordinates (CIE) Varies with emitterDefines the color of the emitted light.

Conclusion

This compound presents itself as a valuable, though currently underexplored, building block for the synthesis of novel OLED materials. Its reactive bromine and electron-modifying fluorine atoms offer a platform for creating advanced hole-transporting and potentially emissive materials through well-established synthetic routes like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling. The provided protocols and general performance data for analogous materials serve as a foundational guide for researchers to explore the potential of this compound in the development of next-generation OLED technologies. Further research is warranted to synthesize and characterize specific materials derived from this precursor to fully elucidate their performance in OLED devices.

Application Notes and Protocols for the Derivatization of 3-Bromo-2,6-difluoroaniline in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of 3-bromo-2,6-difluoroaniline into three classes of compounds with potential agrochemical applications: pyridine carboxamides (fungicides), pyrazole carboxamides (herbicides), and 1,2,4-triazole thiones (insecticides/fungicides). The protocols are designed to be a starting point for discovery and optimization in agrochemical research.

Introduction

Halogenated anilines are crucial building blocks in the synthesis of a wide range of agrochemicals. The unique electronic properties and substitution patterns of these molecules can significantly influence the biological activity, selectivity, and metabolic stability of the final product. This compound, with its distinct arrangement of halogen atoms, offers a versatile scaffold for the development of novel pesticides. The presence of fluorine atoms can enhance metabolic stability and binding affinity, while the bromine atom provides a convenient handle for further chemical modifications, such as cross-coupling reactions.

This document outlines synthetic routes to convert this compound into three distinct classes of potential agrochemicals. The provided protocols are based on established chemical transformations and can be adapted for library synthesis and structure-activity relationship (SAR) studies.

I. Derivatization into Pyridine Carboxamides as Potential Fungicides

Rationale: Pyridine carboxamides are a well-established class of fungicides that act as Succinate Dehydrogenase Inhibitors (SDHIs). By inhibiting the mitochondrial respiratory chain at complex II, these compounds effectively disrupt the energy supply of fungal pathogens, leading to their death. The N-aryl moiety of these carboxamides plays a critical role in their binding to the target enzyme.

Experimental Protocol: Synthesis of N-(3-bromo-2,6-difluorophenyl)picolinamide

This protocol details the amide coupling reaction between this compound and picolinic acid.

Materials:

  • This compound

  • Picolinic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Triethylamine (TEA) or Pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and heating plate

  • Standard laboratory glassware

Procedure:

  • Acid Chloride Formation: In a round-bottom flask under a nitrogen atmosphere, dissolve picolinic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to stir at room temperature for 2-4 hours or until the evolution of gas ceases. Remove the solvent and excess reagent under reduced pressure to obtain the crude picolinoyl chloride.

  • Amide Coupling: In a separate flask, dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM. Cool the solution to 0 °C.

  • Add a solution of the crude picolinoyl chloride in anhydrous DCM dropwise to the aniline solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired N-(3-bromo-2,6-difluorophenyl)picolinamide.

Quantitative Data: Representative Biological Activity of Pyridine Carboxamide Analogs

The following table summarizes the fungicidal activity of pyridine carboxamide derivatives against various plant pathogens. The data is representative of compounds with similar structural motifs.

Compound IDTarget PathogenIn Vitro Activity (EC₅₀, µg/mL)In Vivo Activity (% Control)Reference
PCA-1Botrytis cinerea0.8585 @ 50 ppm[1]
PCA-2Sclerotinia sclerotiorum1.2378 @ 50 ppm
PCA-3Rhizoctonia solani2.5172 @ 50 ppm[2]
Mode of Action: Succinate Dehydrogenase Inhibition

SDH_Inhibition cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain (Complex II) Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH SDH SDH UQ Ubiquinone SDH->UQ e- UQH2 Ubihydroquinone UQ->UQH2 Inhibitor Pyridine Carboxamide (SDHI) Inhibitor->SDH Inhibition

II. Derivatization into Pyrazole Carboxamides as Potential Herbicides

Rationale: Pyrazole carboxamides are a class of herbicides that often target the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[3] HPPD is a key enzyme in the biosynthesis of plastoquinone and tocopherols, which are essential for photosynthesis and antioxidant protection in plants. Inhibition of HPPD leads to bleaching symptoms and ultimately plant death.[4]

Experimental Protocol: Synthesis of 1-(3-bromo-2,6-difluorophenyl)-1H-pyrazole-5-carboxamide

This protocol describes a multi-step synthesis starting with the construction of a pyrazole ring followed by amidation.

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethyl 2-formyl-3-oxobutanoate or similar β-ketoester

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Thionyl chloride (SOCl₂)

  • Ammonia solution

  • Ethanol

  • Toluene

  • Standard laboratory glassware and equipment

Procedure:

  • Pyrazole Ring Formation: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol. Add hydrazine hydrate (1.1 eq) and stir the mixture.

  • Add ethyl 2-formyl-3-oxobutanoate (1.0 eq) dropwise to the solution.

  • Reflux the mixture for 4-6 hours. Monitor the reaction by TLC.

  • After cooling, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent and wash with water. Dry the organic layer and concentrate to obtain the crude ethyl 1-(3-bromo-2,6-difluorophenyl)-1H-pyrazole-5-carboxylate.

  • Hydrolysis: To the crude ester, add a solution of NaOH (2.0 eq) in ethanol/water. Reflux the mixture for 2-4 hours.

  • Cool the reaction mixture and acidify with HCl to precipitate the carboxylic acid. Filter, wash with water, and dry to obtain 1-(3-bromo-2,6-difluorophenyl)-1H-pyrazole-5-carboxylic acid.

  • Amide Formation: Convert the carboxylic acid to the corresponding acid chloride using thionyl chloride as described in the previous protocol.

  • React the crude acid chloride with an excess of aqueous ammonia solution to form the primary amide.

  • Work-up and Purification: Extract the product with a suitable organic solvent. Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by recrystallization or column chromatography.

Quantitative Data: Representative Biological Activity of Pyrazole Carboxamide Analogs

The following table presents the herbicidal activity of representative pyrazole derivatives.

Compound IDTarget WeedPre-emergence Activity (IC₅₀, g/ha)Post-emergence Activity (IC₅₀, g/ha)Reference
PZA-1Alopecurus myosuroides75150[5][6]
PZA-2Amaranthus retroflexus50100[5][6]
PZA-3Setaria faberi100200[5][6]
Mode of Action: HPPD Inhibition

HPPD_Inhibition cluster_pathway Tyrosine Catabolism Pathway cluster_products Essential Molecules Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate Homogentisate Homogentisate Plastoquinone Plastoquinone Homogentisate->Plastoquinone Tocopherols Tocopherols Homogentisate->Tocopherols Inhibitor Pyrazole Carboxamide (HPPD Inhibitor) Inhibitor->HPPA Inhibition of HPPD

III. Derivatization into 1,2,4-Triazole Thiones as Potential Insecticides/Fungicides

Rationale: 1,2,4-Triazole derivatives are a versatile class of agrochemicals with a broad spectrum of activities, including fungicidal and insecticidal properties. Their mode of action can vary, but often involves the inhibition of key enzymes in the target organisms. For instance, many triazole fungicides inhibit sterol biosynthesis.

Experimental Protocol: Synthesis of 5-(3-bromo-2,6-difluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

This protocol outlines the synthesis of a triazole thione derivative.

Materials:

  • This compound

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Hydrazine hydrate

  • Ethanol

  • Standard laboratory glassware and equipment

Procedure:

  • Dithiocarbamate Salt Formation: In a flask, dissolve this compound (1.0 eq) in ethanol. Add a solution of KOH (1.1 eq) in ethanol.

  • Cool the mixture to 0-5 °C and add carbon disulfide (1.2 eq) dropwise while maintaining the temperature.

  • Stir the reaction mixture at room temperature for 2-3 hours to form the potassium dithiocarbamate salt.

  • Thiosemicarbazide Formation: To the reaction mixture, add hydrazine hydrate (1.2 eq) and reflux for 6-8 hours.

  • Cyclization: After cooling, the precipitated solid is filtered, washed with cold ethanol, and dried. This intermediate is the thiosemicarbazide.

  • The thiosemicarbazide is then refluxed in an aqueous KOH solution for 4-6 hours to effect cyclization to the triazole-thione.

  • Work-up and Purification: After cooling, the reaction mixture is acidified with a dilute acid (e.g., HCl) to precipitate the product. The solid is filtered, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Quantitative Data: Representative Biological Activity of 1,2,4-Triazole Analogs

The following table provides representative insecticidal and fungicidal data for 1,2,4-triazole derivatives.

Compound IDTarget OrganismActivity TypeBiological Activity (LC₅₀/EC₅₀, ppm)Reference
TRZ-1Myzus persicae (aphid)Insecticidal25[7][8]
TRZ-2Plutella xylostella (moth)Insecticidal50[7][8]
TRZ-3Fusarium graminearumFungicidal15[9]
Logical Workflow: Synthesis of Agrochemical Scaffolds

Derivatization_Workflow cluster_fungicide Fungicide Synthesis cluster_herbicide Herbicide Synthesis cluster_insecticide Insecticide/Fungicide Synthesis Start This compound Amide_Coupling Amide Coupling Start->Amide_Coupling Ring_Formation Pyrazole Formation Start->Ring_Formation Cyclization Cyclization Start->Cyclization Picolinic_Acid Picolinic Acid Picolinic_Acid->Amide_Coupling Pyridine_Carboxamide Pyridine Carboxamide Amide_Coupling->Pyridine_Carboxamide Beta_Ketoester β-Ketoester + Hydrazine Beta_Ketoester->Ring_Formation Amidation Amidation Ring_Formation->Amidation Pyrazole_Carboxamide Pyrazole Carboxamide Amidation->Pyrazole_Carboxamide CS2_Hydrazine CS₂ + Hydrazine CS2_Hydrazine->Cyclization Triazole_Thione 1,2,4-Triazole Thione Cyclization->Triazole_Thione

Conclusion

The derivatization of this compound provides a promising avenue for the discovery of novel agrochemicals. The synthetic protocols and biological data presented in these application notes serve as a foundation for further research and development in this area. The diverse chemical space accessible from this starting material, coupled with the established importance of the resulting scaffolds, highlights the potential for identifying new and effective crop protection agents. Researchers are encouraged to adapt and optimize these methods to build libraries of compounds for screening and to explore the full potential of this versatile building block.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 3-Bromo-2,6-difluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers experiencing low yields in the Suzuki coupling of 3-Bromo-2,6-difluoroaniline. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide: Low Yield

Q1: My Suzuki coupling reaction with this compound is resulting in a very low yield. What are the first things I should check?

A1: When encountering low yields, a systematic review of your reaction setup and reagents is the first step.

  • Atmosphere Control: Ensure the reaction was performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can lead to the oxidation of phosphine ligands and the formation of palladium black, which reduces catalyst activity. It also promotes the unwanted homocoupling of the boronic acid/ester.[1][2][3]

  • Reagent Quality: Verify the purity of your this compound and the boronic acid or ester. Boronic acids, in particular, can degrade over time, leading to protodeboronation.[4][5] Check the quality of your palladium catalyst, as older batches may have reduced activity.[5]

  • Solvent and Base Degassing: Thoroughly degas all solvents and any aqueous base solutions prior to use.[2][3][6] Dissolved oxygen is a common cause of reaction failure.

  • Temperature Control: Confirm that your reaction is being heated to the target temperature accurately. Inconsistent or incorrect heating can lead to a sluggish reaction.[5]

Q2: I'm observing a significant amount of 2,6-difluoroaniline as a byproduct. What is this side reaction and how can I minimize it?

A2: The formation of 2,6-difluoroaniline indicates a dehalogenation side reaction, where the bromine atom is replaced by a hydrogen.[4][7] This is a common issue with electron-deficient aryl halides.

  • Mechanism: After oxidative addition of the aryl bromide to the Pd(0) center, the resulting Pd(II) complex may react with a hydride source in the reaction mixture (e.g., from an amine base or alcoholic solvent) followed by reductive elimination to give the dehalogenated product.[4]

  • Solutions:

    • Choice of Base: Avoid using bases that can also act as hydride donors. Strong, non-nucleophilic inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over organic amine bases or hydroxides in these cases.[8][9]

    • Ligand Selection: Employing bulky, electron-rich phosphine ligands can favor the desired cross-coupling pathway over dehalogenation.[7]

    • Solvent Choice: Using aprotic solvents can help minimize sources of protons that contribute to this side reaction.

Q3: My boronic acid/ester seems to be decomposing, and I'm seeing protodeboronation. How can I address this?

A3: Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom, and is a major cause of low yields.[1][4][7] Electron-deficient boronic acids can be particularly susceptible.

  • Use More Stable Boron Reagents: If you are using a boronic acid, consider switching to a more stable derivative like a pinacol ester, MIDA boronate, or a trifluoroborate salt.[2][10] These are generally more resistant to protodeboronation.

  • Minimize Water: While some water is often necessary, excess water can promote hydrolysis of the boronic acid. Ensure you are using the optimal ratio of organic solvent to water.[3]

  • Reaction Time: Abbreviated reaction times can sometimes "outrun" the destructive protodeboronation side reaction, especially if you are using a highly active catalyst that promotes fast coupling.[11]

Q4: The reaction is sluggish and a lot of my this compound starting material remains unreacted. How can I improve the reaction rate?

A4: The C-Br bond in this compound is activated by the electron-withdrawing fluorine atoms, but oxidative addition can still be a rate-limiting step.[8][12]

  • Catalyst and Ligand System: This is the most critical factor. For challenging substrates, standard catalysts like Pd(PPh₃)₄ may be insufficient.[5][13] Switch to a more active catalyst system, such as a pre-formed palladacycle or an in-situ generated catalyst from a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand (e.g., a Buchwald-type ligand like SPhos or XPhos) or an N-heterocyclic carbene (NHC) ligand.[2][13][14]

  • Increase Temperature: Raising the reaction temperature can overcome the activation energy barrier for oxidative addition. However, be aware that this can also increase the rate of side reactions.[2][3]

  • Choice of Base: A stronger base can accelerate the transmetalation step, which is often rate-limiting.[8][12] K₃PO₄, Cs₂CO₃, and other strong inorganic bases are frequently effective.[2][15]

Experimental Protocols & Data

General Experimental Protocol for Suzuki Coupling

This protocol is a representative starting point and should be optimized for specific boronic acid/ester partners.

  • Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 equiv), the arylboronic acid or ester (1.1–1.5 equiv), and the base (2.0–3.0 equiv).

  • Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 1.1-1.2 times the Pd amount).

  • Solvent Addition: Add the previously degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1) via syringe. The concentration is typically around 0.1 M with respect to the aryl bromide.[15]

  • Reaction: Heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 80–110 °C) and monitor by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]

Table 1: Comparison of Reaction Conditions for Suzuki Coupling of Electron-Deficient Aryl Halides
Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Substrate NotesRef
Pd(dppf)Cl₂ (3 mol%)K₂CO₃MeCN/H₂O (4:1)801-2~901-bromo-2-fluorobenzene[6]
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012>954-Bromobenzothiazole[16]
CataCXium A palladacycleCs₂CO₃2-MeTHF/H₂O80-95ortho-bromoaniline[15]
Pd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/EtOH/H₂O10012-5-bromo-2-chloropyrimidine[17]
NiCl₂(PCy₃)₂K₃PO₄1,4-Dioxane10018~804-chloro-3-nitroanisole[16]

Note: Yields are highly substrate-dependent. This table serves as a guide for selecting initial screening conditions.

Visualizations

Catalytic Cycle and Troubleshooting Workflow

Suzuki_Coupling_Cycle pd0 Pd(0)L_n Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-X pd_ii_complex Ar-Pd(II)-X(L_n) Complex oxidative_addition->pd_ii_complex transmetalation Transmetalation pd_ii_complex->transmetalation + [Ar'-B(OR)₂]⁻ pd_ii_diaryl Ar-Pd(II)-Ar'(L_n) Complex transmetalation->pd_ii_diaryl reductive_elimination Reductive Elimination pd_ii_diaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' Coupled Product reductive_elimination->product Troubleshooting_Workflow start Low Yield in Suzuki Coupling of This compound check_sm High SM Recovery? start->check_sm check_byproducts Major Byproducts Observed? start->check_byproducts check_sm->check_byproducts No sluggish_rxn Sluggish Reaction / No Conversion check_sm->sluggish_rxn Yes dehalogenation Dehalogenation Product (2,6-difluoroaniline)? check_byproducts->dehalogenation Yes general_checks General Checks: - Re-verify reagent purity - Ensure inert atmosphere - Confirm temperature accuracy check_byproducts->general_checks No optimize_catalyst Solution: Optimize Catalyst System - Use Buchwald Ligands (SPhos, XPhos) - Increase Temperature - Use Stronger Base (K₃PO₄, Cs₂CO₃) sluggish_rxn->optimize_catalyst protodeboronation Protodeboronation Product (Boronic partner replaced by H)? dehalogenation->protodeboronation No solve_dehalogenation Solution: - Use non-hydride donor Base (K₃PO₄) - Use bulky, electron-rich ligands dehalogenation->solve_dehalogenation Yes homocoupling Homocoupling Product? protodeboronation->homocoupling No solve_protodeboronation Solution: - Use stable Boron reagent (Pinacol/MIDA ester) - Minimize water and reaction time protodeboronation->solve_protodeboronation Yes solve_homocoupling Solution: - Ensure rigorous degassing (Ar/N₂) - Use pure, active catalyst homocoupling->solve_homocoupling Yes homocoupling->general_checks No

References

Technical Support Center: Palladium-Catalyzed Reactions of 3-Bromo-2,6-difluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-2,6-difluoroaniline in palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in palladium-catalyzed cross-coupling reactions?

A1: The most prevalent side reactions include:

  • Homocoupling: Dimerization of the starting aniline or the coupling partner. This is often promoted by the presence of oxygen or the use of certain bases like KOtBu.

  • Hydrodehalogenation: Replacement of the bromine atom with a hydrogen atom, leading to the formation of 2,6-difluoroaniline. This can be influenced by the choice of solvent, base, and the presence of water.[1]

  • Catalyst Deactivation: Formation of palladium black (insoluble palladium(0)) or inactive palladium complexes, which halts the catalytic cycle. This can be caused by high temperatures, impurities in reagents, or an inappropriate ligand-to-metal ratio.

Q2: How does the electronic nature of this compound affect its reactivity?

A2: The presence of two electron-withdrawing fluorine atoms ortho to the amino group and meta to the bromine atom makes the aryl bromide more electron-deficient. This generally facilitates the oxidative addition step, which is often the rate-determining step in the catalytic cycle for aryl bromides. However, the steric hindrance from the ortho-fluorine atoms can influence the approach of the catalyst and the coupling partner.

Q3: Which palladium catalysts and ligands are recommended for cross-coupling reactions with this compound?

A3: For challenging substrates like this compound, bulky and electron-rich phosphine ligands are often preferred. Ligands such as XPhos, SPhos, RuPhos, and BrettPhos have shown efficacy in the amination of electron-deficient aryl chlorides and are good starting points.[2][3] For Suzuki couplings of ortho-bromoanilines, CataCXium® A Pd G3 has been identified as a particularly effective catalyst system. The choice of palladium precatalyst, such as Pd₂(dba)₃ or Pd(OAc)₂, is also crucial.[2][3]

Q4: What is the role of the base in these reactions, and which bases are most effective?

A4: The base is critical for the transmetalation step (in Suzuki coupling) or for deprotonating the amine (in Buchwald-Hartwig amination).[2][3] Strong, non-nucleophilic bases are generally required. For Buchwald-Hartwig reactions, sodium tert-butoxide (NaOtBu) is a common choice.[3] For Suzuki couplings, inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective. The use of excess K₃PO₄ as a heterogeneous base has been shown to minimize catalyst deactivation and impurity formation in related systems.[4]

Troubleshooting Guides

Issue 1: Low Yield of Desired Product and Significant Homocoupling
Potential Cause Troubleshooting Steps
Oxygen in the reaction mixture Ensure all solvents and reagents are thoroughly degassed. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
Inappropriate base Avoid strong, soluble bases like KOtBu if homocoupling is observed. Screen weaker inorganic bases such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous.
High reaction temperature Lower the reaction temperature. While higher temperatures can increase reaction rates, they can also promote side reactions and catalyst decomposition.
Sub-optimal catalyst/ligand Screen different palladium precatalysts and ligands. For Suzuki reactions, consider CataCXium® A Pd G3. For Buchwald-Hartwig aminations, try bulky biarylphosphine ligands like XPhos or SPhos.
Issue 2: Formation of Hydrodehalogenation Byproduct (2,6-difluoroaniline)
Potential Cause Troubleshooting Steps
Presence of a hydrogen source Ensure all solvents and reagents are anhydrous. Certain alcohols used as solvents can act as hydride sources.[1]
Inefficient transmetalation Optimize the base and solvent to promote the desired coupling over hydrodehalogenation. The choice of ligand can also influence this; a less sterically hindered ligand might sometimes be beneficial.
Catalyst decomposition pathway Lowering the reaction temperature or using a more stable precatalyst can sometimes suppress this side reaction.
Issue 3: Reaction Stalls / Catalyst Deactivation (Formation of Palladium Black)
Potential Cause Troubleshooting Steps
High temperature Reduce the reaction temperature.
High catalyst concentration Decrease the catalyst loading. While counterintuitive, high concentrations can sometimes lead to aggregation.
Inappropriate ligand-to-metal ratio For in-situ generated catalysts, ensure the optimal ligand-to-palladium ratio is used (typically 1:1 to 2:1 for bidentate and monodentate ligands, respectively).
Impurities in reagents Use high-purity starting materials, solvents, and bases. Impurities can poison the catalyst.

Data Presentation

The following tables should be used to log experimental data to aid in troubleshooting and optimization.

Table 1: Suzuki-Miyaura Coupling Optimization Data

EntryPd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Homocoupling (%)Hydrodehalogenation (%)
1
2
3

Table 2: Buchwald-Hartwig Amination Optimization Data

EntryPd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Dimerization (%)Hydrodehalogenation (%)
1
2
3

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is adapted from methodologies for ortho-bromoanilines.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., Cs₂CO₃, 2.0-3.0 equiv).

  • Catalyst Addition: To this mixture, add the palladium catalyst (e.g., CataCXium® A Pd G3, 1-5 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., 2-MeTHF) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination

This protocol is adapted from methodologies for electron-deficient aryl halides.[2][3]

  • Reaction Setup: To a dry Schlenk flask or sealed tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 3 mol%).

  • Reagent Addition: Add the base (e.g., NaOtBu, 2.0 mmol) to the flask.

  • Solvent and Amine Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL) to the flask, followed by the amine (1.2 mmol).

  • Reaction: Seal the flask or tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an appropriate organic solvent (e.g., diethyl ether) and filter through a pad of celite. Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Catalytic_Cycle_Suzuki Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Oxidative Addition->Ar-Pd(II)(Br)L2 Transmetalation Transmetalation Ar-Pd(II)(Br)L2->Transmetalation Ar'-B(OH)2, Base Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Transmetalation->Ar-Pd(II)(Ar')L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Desired Product Reductive Elimination->Ar-Ar'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Product Yield Check_Homocoupling Homocoupling Observed? Start->Check_Homocoupling Check_Hydrodehalogenation Hydrodehalogenation Observed? Check_Homocoupling->Check_Hydrodehalogenation No Action_Degas Degas Solvents & Use Inert Atmosphere Check_Homocoupling->Action_Degas Yes Check_Pd_Black Pd Black Observed? Check_Hydrodehalogenation->Check_Pd_Black No Action_Solvent Ensure Anhydrous Conditions Check_Hydrodehalogenation->Action_Solvent Yes Action_Temp Lower Reaction Temperature Check_Pd_Black->Action_Temp Yes Action_Catalyst Screen Catalysts/ Ligands Check_Pd_Black->Action_Catalyst No Action_Base Screen Weaker/ Heterogeneous Bases Action_Degas->Action_Base Action_Base->Action_Catalyst Action_Solvent->Action_Base

Caption: A logical workflow for troubleshooting common issues in palladium-catalyzed reactions.

Parameter_Relationships cluster_params Reaction Parameters cluster_outcomes Reaction Outcomes Catalyst Catalyst Yield Yield Catalyst->Yield Ligand Ligand Ligand->Yield Catalyst_Deactivation Catalyst Deactivation Ligand->Catalyst_Deactivation Base Base Base->Yield Homocoupling Homocoupling Base->Homocoupling Hydrodehalogenation Hydrodehalogenation Base->Hydrodehalogenation Solvent Solvent Solvent->Yield Solvent->Hydrodehalogenation Temperature Temperature Temperature->Yield Temperature->Homocoupling Temperature->Catalyst_Deactivation

Caption: Relationship between key reaction parameters and potential outcomes.

References

Technical Support Center: Mitigating Hydrodehalogenation of 3-Bromo-2,6-difluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the unwanted hydrodehalogenation of 3-Bromo-2,6-difluoroaniline during cross-coupling reactions. Our goal is to help you maximize the yield of your desired product by minimizing the formation of the 2,6-difluoroaniline byproduct.

Frequently Asked Questions (FAQs)

Q1: What is hydrodehalogenation in the context of cross-coupling reactions?

A1: Hydrodehalogenation is a common and undesired side reaction in palladium-catalyzed cross-coupling chemistry.[1][2] It involves the replacement of a halogen atom (in this case, bromine on the this compound) with a hydrogen atom.[1] This leads to the formation of a dehalogenated byproduct (2,6-difluoroaniline), which reduces the yield of the intended product and introduces purification challenges.[1][2]

Q2: What are the primary causes of hydrodehalogenation?

A2: The principal cause is the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[1] This Pd-H intermediate can transfer a hydride to the aryl halide complex, leading to the dehalogenated product. Common sources of hydrides in the reaction mixture include:

  • Solvents: Alcohols and N,N-Dimethylformamide (DMF) are known to be potential hydride donors.[1][2]

  • Bases: Amine bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can be significant sources of hydrides.[2]

  • Additives: Water or other protic impurities can also contribute to the formation of Pd-H species.[3]

Q3: How can I detect and quantify hydrodehalogenation in my reaction?

A3: You can monitor the progress of your reaction and identify the formation of the 2,6-difluoroaniline byproduct using standard analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for separating and identifying the desired product from the volatile dehalogenated byproduct and starting material.[1] Liquid Chromatography-Mass Spectrometry (LC-MS) and Thin Layer Chromatography (TLC) can also be used to monitor the reaction, though quantification may be less precise without proper calibration.[2]

Q4: Which reaction parameters are most critical for preventing hydrodehalogenation?

A4: The choice of ligand, base, and solvent are the most critical factors to control.[1][2] Using bulky, electron-rich phosphine ligands, switching to non-hydride donating inorganic bases, and using non-polar aprotic solvents are key strategies.[1][2] Lowering the reaction temperature can also help, as hydrodehalogenation can become more competitive at elevated temperatures.[2]

Troubleshooting Guide for Common Cross-Coupling Reactions

This guide provides a systematic approach to troubleshooting hydrodehalogenation when using this compound.

Issue: Significant formation of 2,6-difluoroaniline byproduct is observed in my Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, or Heck reaction.

The following workflow provides a step-by-step process to identify and resolve the source of hydrodehalogenation.

G cluster_0 Troubleshooting Workflow start Start: High Hydrodehalogenation (>10% Byproduct) check_base Step 1: Evaluate the Base start->check_base is_amine_base Is an amine base (e.g., Et3N, DIPEA) being used? check_base->is_amine_base switch_base Action: Switch to an inorganic base (e.g., K3PO4, Cs2CO3, K2CO3) is_amine_base->switch_base Yes check_solvent Step 2: Evaluate the Solvent is_amine_base->check_solvent No switch_base->check_solvent is_dmf_alcohol Is the solvent DMF or an alcohol? check_solvent->is_dmf_alcohol switch_solvent Action: Switch to a non-polar, aprotic solvent (e.g., Toluene, Dioxane) is_dmf_alcohol->switch_solvent Yes check_ligand Step 3: Evaluate the Ligand is_dmf_alcohol->check_ligand No switch_solvent->check_ligand is_bulky_ligand Is a bulky, electron-rich phosphine ligand being used (e.g., XPhos, SPhos)? check_ligand->is_bulky_ligand switch_ligand Action: Screen bulky ligands (e.g., XPhos, SPhos, RuPhos) to accelerate desired coupling is_bulky_ligand->switch_ligand No lower_temp Step 4: Lower Reaction Temperature is_bulky_ligand->lower_temp Yes switch_ligand->lower_temp end_node Problem Resolved lower_temp->end_node

Caption: A systematic workflow for troubleshooting hydrodehalogenation.

Data Presentation: Recommended Reaction Parameters

The following tables summarize recommended starting conditions for key cross-coupling reactions to minimize hydrodehalogenation with this compound.

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling

ParameterRecommendationRationale
Catalyst/Ligand Pd(OAc)₂ / SPhos or Pd₂(dba)₃ / XPhosBulky, electron-rich ligands promote the desired C-C bond formation.[1][4]
Base K₃PO₄ or Cs₂CO₃Inorganic bases are less likely to act as hydride donors.[1][4]
Solvent Toluene or 1,4-Dioxane (with minimal water)Non-polar, aprotic solvents minimize Pd-H formation.[1]
Temperature 70-90 °CUse the lowest temperature that allows for efficient coupling.[2]

Table 2: Recommended Conditions for Buchwald-Hartwig Amination

ParameterRecommendationRationale
Catalyst/Ligand Pd₂(dba)₃ / XPhos or RuPhosThese ligands are highly effective for coupling with electron-deficient aryl halides.[2][5]
Base NaOtBu or LHMDSStrong, non-nucleophilic bases are required, but ensure anhydrous conditions.[2][6]
Solvent Toluene or DioxaneAvoids potential hydride donation from solvents like DMF.[1][2]
Temperature 80-110 °CAdjust as needed to balance reaction rate and side product formation.

Visualizing the Reaction Mechanism

Understanding the catalytic cycle is key to preventing side reactions. The diagram below illustrates how hydrodehalogenation competes with the desired cross-coupling pathway.

G cluster_main Desired Cross-Coupling Pathway cluster_side Undesired Hydrodehalogenation Pathway pd0 Pd(0)L_n add Oxidative Addition pd0->add Ar-Br pdiibr Ar-Pd(II)(Br)-L_n add->pdiibr trans Transmetalation (Suzuki) or Amine Coordination (B-H) pdiibr->trans R-M or R-NH2 + Base pdh [H-Pd(II)-Br]-L_n pdiibr->pdh Forms Pd-H species pdiir Ar-Pd(II)(R)-L_n trans->pdiir re Reductive Elimination pdiir->re re->pd0 Regenerates Catalyst product Desired Product (Ar-R) re->product hydride Hydride Source (Solvent, Base, H2O) hydride->pdh re_h Reductive Elimination pdh->re_h re_h->pd0 Regenerates Catalyst byproduct Byproduct (Ar-H) re_h->byproduct

References

Technical Support Center: Buchwald-Hartwig Reactions with 3-Bromo-2,6-difluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Buchwald-Hartwig amination reactions involving the challenging substrate, 3-Bromo-2,6-difluoroaniline.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate for Buchwald-Hartwig amination?

A1: this compound is considered a challenging substrate due to a combination of electronic and steric factors. The two fluorine atoms are strongly electron-withdrawing, which reduces the nucleophilicity of the aniline nitrogen. This makes the crucial C-N bond-forming reductive elimination step of the catalytic cycle slower. Additionally, the ortho-bromo and fluoro substituents create significant steric hindrance around the nitrogen atom, which can impede its coordination to the palladium center.

Q2: What are the most common modes of catalyst deactivation or "poisoning" in this reaction?

A2: While there isn't a specific reported "poisoning" mechanism by the substrate itself, catalyst deactivation in this context typically arises from:

  • Oxygen Sensitivity: Palladium(0) catalysts are sensitive to atmospheric oxygen, which can lead to the formation of inactive palladium oxides. It is crucial to maintain a strictly inert atmosphere.[1][2]

  • Incomplete Reduction of Precatalyst: If using a Pd(II) source like Pd(OAc)₂, incomplete reduction to the active Pd(0) species can result in lower catalyst activity.[3][4]

  • Side Reactions: Unproductive side reactions, such as hydrodehalogenation, can compete with the desired amination, consuming the starting material and catalyst.[5]

  • Ligand Degradation: Phosphine ligands can be sensitive to oxidation or other degradation pathways, especially at elevated temperatures.

Q3: Which type of palladium source is recommended for this substrate?

A3: For challenging substrates like this compound, it is highly recommended to use well-defined, air-stable palladium precatalysts (e.g., G3 or G4 precatalysts) that incorporate a bulky, electron-rich biaryl phosphine ligand. These precatalysts ensure the reliable and consistent generation of the active Pd(0) species in the reaction mixture, leading to more reproducible results compared to generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[1]

Q4: Can the bromide or fluoride atoms on the aniline ring interfere with the reaction?

A4: The bromide on the aniline is the intended reactive site for oxidative addition. The fluoride atoms are generally unreactive under these conditions but their strong electron-withdrawing effect is a primary reason the substrate is challenging. There is a possibility of competitive oxidative addition at a C-F bond, but this is generally much less favorable than at a C-Br bond.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Catalyst Inactivity: The Pd(0) catalyst is not being generated efficiently or has been deactivated. 2. Low Substrate Reactivity: The electron-deficient nature of the aniline is slowing the reaction. 3. Insufficiently Strong Base: The base is not strong enough to deprotonate the weakly nucleophilic aniline.1. Use a Precatalyst: Switch to a well-defined, air-stable precatalyst like an XPhos-Pd-G3. 2. Optimize Ligand: Employ bulky, electron-rich biaryl phosphine ligands such as XPhos, RuPhos, or BrettPhos, which are designed to accelerate the key steps of the catalytic cycle.[6] 3. Increase Temperature: Carefully increase the reaction temperature, typically in the range of 80-110 °C.[1] 4. Use a Stronger Base: Employ a strong, non-nucleophilic base like Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS).[6][7]
Formation of Side Products (e.g., Hydrodehalogenation) 1. Presence of Water: Traces of water can lead to hydrodehalogenation of the aryl bromide. 2. Sub-optimal Ligand Choice: The ligand may not be sufficiently bulky to prevent side reactions.1. Ensure Anhydrous Conditions: Use anhydrous, degassed solvents (e.g., toluene, dioxane) and oven-dried glassware. Perform the reaction under a strictly inert atmosphere (Argon or Nitrogen).[1][2] 2. Screen Ligands: Test different bulky phosphine ligands to find one that favors the desired C-N coupling over side reactions.
Inconsistent Results 1. Atmospheric Contamination: Inconsistent exclusion of air and moisture. 2. Reagent Purity: Impurities in solvents, bases, or starting materials. 3. In-situ Catalyst Generation: Variability in the reduction of Pd(II) to Pd(0).1. Use Rigorous Inert Techniques: Employ standard Schlenk line techniques or a glovebox for all manipulations.[2] 2. Purify Reagents: Use freshly purified and degassed solvents and high-purity reagents. 3. Switch to a Precatalyst: As mentioned, using a well-defined precatalyst provides greater consistency.

Data Presentation

The following table summarizes recommended starting conditions for the Buchwald-Hartwig amination of an electron-deficient, halogenated aniline, based on protocols for similar substrates.[1][2][6] Optimization will likely be necessary for specific amine coupling partners.

ParameterRecommended ConditionsKey Considerations
Palladium Source XPhos Pd G3 (or similar precatalyst)1-2 mol%
Ligand XPhos, RuPhos, BrettPhos1.2 - 2.4 mol% (if not using a precatalyst)
Base NaOtBu, KOtBu, LHMDS1.2 - 2.0 equivalents
Solvent Toluene, Dioxane, THFMust be anhydrous and deoxygenated
Temperature 80 - 110 °CHigher temperatures may be required
Atmosphere Inert (Argon or Nitrogen)Essential to prevent catalyst deactivation

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • This compound (1.0 equiv)

  • Amine coupling partner (1.1 - 1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst and the base to an oven-dried Schlenk tube equipped with a magnetic stir bar.[2]

  • Reagent Addition: To the same Schlenk tube, add this compound and the amine coupling partner.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Seal the tube and place it in a preheated oil bath at 80-110 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[2][6]

Mandatory Visualization

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products pd0 Pd(0)Lₙ oa_complex Lₙ(Ar)(X)Pd(II) pd0->oa_complex Oxidative Addition (+ Ar-X) amine_coord [Lₙ(Ar)(X)Pd(II)(R₂NH)] oa_complex->amine_coord Amine Coordination (+ R₂NH) amido_complex Lₙ(Ar)(NR₂)Pd(II) amine_coord->amido_complex Deprotonation (- Base-H⁺X⁻) amido_complex->pd0 Reductive Elimination (+ Ar-NR₂) product Ar-NR₂ amido_complex->product aryl_halide Ar-X (this compound) aryl_halide->oa_complex amine R₂NH amine->amine_coord base Base base->amine_coord

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting_Workflow start Low/No Conversion in Buchwald-Hartwig Rxn check_inert Is the reaction under strictly inert atmosphere? start->check_inert improve_inert Action: Improve inert technique (glovebox, Schlenk line) check_inert->improve_inert No check_catalyst Are you using a well-defined precatalyst? check_inert->check_catalyst Yes improve_inert->check_catalyst use_precatalyst Action: Switch to a G3/G4 precatalyst (e.g., XPhos Pd G3) check_catalyst->use_precatalyst No check_ligand Is the ligand a bulky, electron-rich biaryl phosphine? check_catalyst->check_ligand Yes use_precatalyst->check_ligand change_ligand Action: Screen ligands (XPhos, RuPhos, BrettPhos) check_ligand->change_ligand No check_base Is a strong, non-nucleophilic base being used? check_ligand->check_base Yes change_ligand->check_base change_base Action: Use NaOtBu, KOtBu, or LHMDS check_base->change_base No increase_temp Action: Cautiously increase temperature (80-110 °C) check_base->increase_temp Yes change_base->increase_temp success Reaction Optimized increase_temp->success

Caption: Troubleshooting workflow for low conversion issues.

References

Technical Support Center: Optimizing Cross-Coupling Reactions of 3-Bromo-2,6-difluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the cross-coupling of 3-bromo-2,6-difluoroaniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate the successful implementation of various palladium-catalyzed cross-coupling reactions with this challenging substrate.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with this compound challenging?

A1: The substrate this compound presents a unique set of challenges due to a combination of electronic and steric factors. The two fluorine atoms positioned ortho to the bromine atom are strongly electron-withdrawing, which can decrease the electron density of the aromatic ring and affect the oxidative addition step in the catalytic cycle. Additionally, the fluorine atoms and the aniline group provide significant steric hindrance around the reaction center, which can impede the approach of the catalyst and the coupling partner.

Q2: My reaction yield is low. What are the most common initial parameters to investigate?

A2: Low yields in cross-coupling reactions with this substrate often stem from suboptimal choices of ligand, base, or solvent, as well as issues with catalyst activity. A systematic approach to troubleshooting is recommended:

  • Catalyst System: The choice of palladium precursor and, more importantly, the ligand is critical. For electron-deficient and sterically hindered aryl bromides, bulky and electron-rich phosphine ligands, such as the Buchwald ligands (e.g., XPhos, SPhos), are often required to promote efficient catalytic turnover.[1]

  • Base Selection: The base plays a crucial role in the catalytic cycle. For challenging substrates like this, stronger, non-nucleophilic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than weaker bases like potassium carbonate (K₂CO₃).[1]

  • Solvent Choice: The solvent must be able to dissolve all reaction components and stabilize the catalytic species. Anhydrous, aprotic polar solvents like dioxane, toluene, or THF are commonly employed.[1]

  • Reaction Setup: These reactions are highly sensitive to air and moisture. Ensure all glassware is oven-dried, solvents are anhydrous and degassed, and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

Q3: I am observing the formation of a black precipitate (palladium black) in my reaction. What does this indicate and how can I prevent it?

A3: The formation of palladium black signifies the decomposition of the active Pd(0) catalyst into an inactive metallic form. This is a common mode of catalyst deactivation. To prevent this:

  • Ligand Choice: Use a sufficiently bulky and electron-rich ligand that can stabilize the Pd(0) center and prevent aggregation.

  • Temperature Control: Avoid excessively high reaction temperatures, as this can accelerate catalyst decomposition. If a reaction is sluggish, it is often better to screen different ligands or bases rather than simply increasing the heat.

  • Concentration: Running the reaction at a very low concentration can sometimes lead to catalyst instability. Ensure you are within a typical concentration range for your specific reaction type.

Q4: How do I choose between different types of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira, Heck) for my desired transformation?

A4: The choice of reaction depends on the desired bond to be formed:

  • Suzuki-Miyaura Coupling: For forming a new carbon-carbon bond with another aromatic or vinyl group, using a boronic acid or ester as the coupling partner.

  • Buchwald-Hartwig Amination: For forming a carbon-nitrogen bond with a primary or secondary amine.

  • Sonogashira Coupling: For forming a carbon-carbon bond with a terminal alkyne.[2]

  • Heck Reaction: For forming a carbon-carbon bond with an alkene.[3]

Each reaction has its own optimized set of conditions, and the choice will depend on the availability of the starting materials and the desired final product.

Troubleshooting Guides

Issue 1: Low or No Product Formation in Suzuki-Miyaura Coupling
Possible Cause Troubleshooting Action
Ineffective Catalyst/Ligand System The combination of a palladium source and a suitable ligand is crucial. For this electron-deficient substrate, standard ligands like PPh₃ may be insufficient. Action: Screen a panel of bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos. Consider using pre-formed palladium precatalysts (e.g., XPhos Pd G3) for improved consistency.
Inappropriate Base A base that is too weak may not efficiently promote the transmetalation step. Action: Switch to a stronger inorganic base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous.[1]
Protodeboronation of Boronic Acid The boronic acid coupling partner can be sensitive and degrade, especially at high temperatures or in the presence of water. Action: Use a slight excess (1.2-1.5 equivalents) of the boronic acid. Consider using the corresponding boronic ester (e.g., pinacol ester) which can be more stable.
Poor Solvent Choice Reagents may not be fully soluble, or the solvent may not adequately stabilize the catalytic intermediates. Action: Ensure the use of anhydrous, degassed aprotic polar solvents like dioxane, toluene, or THF. Sometimes a co-solvent system (e.g., dioxane/water) can be beneficial.[1]
Issue 2: Incomplete Conversion in Buchwald-Hartwig Amination
Possible Cause Troubleshooting Action
Catalyst Inhibition/Poisoning The aniline substrate or amine coupling partner can sometimes coordinate too strongly to the palladium center, inhibiting catalysis. Action: Employ a more sterically hindered ligand (e.g., BrettPhos, RuPhos) to create a more open coordination sphere around the palladium, facilitating the catalytic cycle.
Base Incompatibility A strong base like NaOtBu or KOtBu is often required, but may be incompatible with other functional groups on your substrates. Action: If your substrate is base-sensitive, screen weaker bases like K₃PO₄ or Cs₂CO₃, potentially at a slightly higher temperature or for a longer reaction time.
Amine Volatility If using a low-boiling-point amine, it may evaporate from the reaction mixture at elevated temperatures. Action: Use a sealed reaction vessel to prevent the loss of volatile reagents.

Data Presentation: Representative Reaction Conditions

The following tables summarize representative conditions for various cross-coupling reactions with this compound and closely related analogs. These should serve as a starting point for optimization.

Table 1: Suzuki-Miyaura Coupling of ortho-Bromoanilines

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1CataCXium A Pd G3 (10)-K₃PO₄ (3)Dioxane/H₂O (10:1)901891
2Pd(dppf)Cl₂ (10)-K₂CO₃ (3)Dioxane/H₂O (10:1)901811
3Pd(OAc)₂ (10)SPhos (20)K₃PO₄ (3)Dioxane/H₂O (10:1)9018<5
4Pd₂(dba)₃ (5)XPhos (20)K₃PO₄ (3)Dioxane/H₂O (10:1)9018<5

Data adapted from a study on a structurally similar unprotected ortho-bromoaniline.[4]

Table 2: Buchwald-Hartwig Amination of Electron-Deficient Aryl Bromides

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (1-2)XPhos (2-4)NaOtBu (1.2-1.5)Toluene80-11012-24Good to Excellent
2Pd(OAc)₂ (1-2)RuPhos (2-4)K₃PO₄ (2)Dioxane100-11012-24Good to Excellent
3Xantphos Pd G3 (5)-DBU (2)MeCN/Toluene1401Good

Data represents typical conditions for challenging aryl bromides.[5][6]

Table 3: Sonogashira Coupling of Aryl Bromides

EntryPalladium Catalyst (mol%)Ligand (mol%)Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₂Cl₂ (2)-CuI (4)Et₃N (2)DMF80-1003-12Good to Excellent
2Pd₂(dba)₃ (0.5)P(tBu)₃ (0.5)- (Copper-free)Cs₂CO₃ (2)DioxaneRoom Temp12-24High

Data represents typical conditions for aryl bromides.[7][8]

Table 4: Heck Coupling of Aryl Bromides with Styrene

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (1)PPh₃ (2)Et₃N (1.5)DMF100-12012-24Good
2Pd(OAc)₂ (2)-K₂CO₃ (2)DMF6012High

Data represents typical conditions for aryl bromides.[9][10]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), the palladium precatalyst (e.g., CataCXium A Pd G3, 10 mol%), and the anhydrous powdered base (e.g., K₃PO₄, 3.0 equiv).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., Dioxane/H₂O 10:1) via cannula or syringe.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 equiv).

  • Reagent Addition: Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene).

  • Reaction: Seal the vessel and heat to the desired temperature (e.g., 100 °C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with a suitable solvent and filter through a pad of celite to remove inorganic salts and catalyst residues.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis & Workup p1 Dry Glassware r1 Add Substrate & Coupling Partner p1->r1 p2 Degas Solvents r4 Add Solvent p2->r4 p3 Inert Atmosphere (Ar/N2) p3->r1 r2 Add Base r1->r2 r3 Add Catalyst & Ligand r2->r3 r3->r4 r5 Heat & Stir r4->r5 a1 Monitor by TLC/LC-MS r5->a1 a2 Quench Reaction a1->a2 If complete a3 Aqueous Workup a2->a3 a4 Purify by Chromatography a3->a4

Caption: A generalized experimental workflow for cross-coupling reactions.

Troubleshooting_Guide start Low Reaction Yield? catalyst_issue Check Catalyst System start->catalyst_issue Is catalyst active? base_issue Check Base start->base_issue Is transmetalation slow? conditions_issue Check Reaction Conditions start->conditions_issue Are conditions optimal? ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) catalyst_issue->ligand precatalyst Use a Precatalyst (e.g., G3-type) catalyst_issue->precatalyst strong_base Use Stronger Base (K3PO4, Cs2CO3) base_issue->strong_base anhydrous_base Ensure Base is Anhydrous & Finely Powdered base_issue->anhydrous_base degas Ensure Solvents are Degassed & Anhydrous conditions_issue->degas temp Optimize Temperature (Avoid Excess Heat) conditions_issue->temp

Caption: A decision tree for troubleshooting low-yield reactions.

References

Removal of palladium catalyst from 3-Bromo-2,6-difluoroaniline reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with removing residual palladium catalysts from reaction mixtures, with a focus on reactions involving 3-Bromo-2,6-difluoroaniline.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove palladium from my this compound reaction mixture?

A1: Palladium is a heavy metal that can be toxic and may interfere with downstream reactions or biological assays.[1] For pharmaceutical applications, regulatory bodies like the FDA and EMA have strict limits on the amount of residual palladium in active pharmaceutical ingredients (APIs).[2][3] Therefore, its effective removal is a critical step in the purification process to ensure the safety, efficacy, and quality of the final product.

Q2: What are the common methods for removing palladium catalysts?

A2: Several methods are commonly employed for palladium removal, including:

  • Filtration: Effective for heterogeneous palladium catalysts that are insoluble in the reaction mixture. Filtration is often done through a pad of Celite.[4]

  • Scavenging: Utilizes solid-supported reagents (scavengers) that selectively bind to the palladium, which can then be removed by filtration.[5][6] Common scavengers include those with thiol, thiourea, or amine functionalities.[6][7]

  • Crystallization: The product is crystallized from the solution, leaving the palladium impurities in the mother liquor.[2][8]

  • Chromatography: Techniques like column chromatography can separate the desired product from the palladium catalyst.[1][4]

  • Extraction: Liquid-liquid extraction can be used to remove water-soluble palladium species.[4]

Q3: What is Celite and how does it aid in palladium removal?

A3: Celite is a diatomaceous earth that is commonly used as a filter aid.[4] It forms a porous filter cake that can trap finely divided, insoluble palladium particles that might otherwise pass through standard filter paper.[4] It is particularly effective for removing heterogeneous palladium catalysts like palladium on carbon (Pd/C).

Q4: How do I choose the right palladium scavenger for my reaction?

A4: The choice of scavenger depends on several factors, including the oxidation state of the palladium (Pd(0) or Pd(II)), the solvent system, and the nature of your product, this compound.[7] For instance, thiol-based scavengers are generally effective for Pd(II).[6] It is often recommended to screen a small panel of scavengers to find the most effective one for your specific conditions.[9] Given the amine functionality in your product, it is important to select a scavenger that will not react with it.[7][8]

Q5: What are the acceptable limits for residual palladium in pharmaceutical products?

A5: The acceptable limits for palladium, a platinum group metal, are generally low. The European Medicines Agency (EMA) suggests a limit of 5 ppm for the entire group of platinum group metals.[2] The United States Pharmacopeia (USP) provides permitted daily exposure (PDE) values, which can be used to calculate concentration limits based on the daily dose of the drug product.[10] For oral drug products, a common limit is 10 ppm.[11]

Troubleshooting Guide

This guide addresses common problems encountered during the removal of palladium catalysts and provides potential solutions.

Problem 1: Filtration is ineffective; the filtrate is still dark.

  • Possible Cause: The palladium species is soluble or colloidal.[4] Standard filtration is only effective for heterogeneous (insoluble) catalysts.

  • Solution:

    • Use a Scavenger: Treat the reaction mixture with a suitable palladium scavenger to bind the soluble palladium, and then filter off the solid scavenger.[5]

    • Activated Carbon: Stirring the mixture with activated carbon can adsorb soluble palladium species, which can then be removed by filtration through Celite.[8]

    • Induce Precipitation: Try adding an anti-solvent to precipitate the palladium species before filtration.[9]

Problem 2: Low efficiency of palladium scavengers.

  • Possible Cause 1: Incorrect scavenger selection. The chosen scavenger may not be effective for the specific palladium species in your mixture.

  • Solution 1: Screen a variety of scavengers with different functional groups (e.g., thiol, amine, thiourea) to identify the most effective one for your system.[9]

  • Possible Cause 2: Insufficient amount of scavenger or inadequate reaction time.

  • Solution 2: Increase the equivalents of the scavenger and/or extend the reaction time. Heating the mixture may also improve the scavenging efficiency.[7]

  • Possible Cause 3: The palladium is strongly complexed with your product, this compound. The amine groups in your product can chelate with the palladium, making it difficult to remove.

  • Solution 3:

    • pH Adjustment: Try adjusting the pH of the mixture. Protonating the amine groups with a mild acid can disrupt the complex and release the palladium for scavenging.

    • Competitive Ligand: Add a competitive ligand that binds more strongly to the palladium than your product.

Problem 3: Product loss during the removal process.

  • Possible Cause: The product is adsorbing to the scavenger, activated carbon, or Celite.

  • Solution:

    • Thorough Washing: After filtration, wash the filter cake with a fresh portion of the solvent to recover any adsorbed product.[4]

    • Reduce Adsorbent Amount: Use the minimum amount of scavenger or activated carbon necessary for effective palladium removal.

    • Alternative Method: If product loss remains high, consider a different removal method such as crystallization.[8]

Data on Palladium Removal Efficiency

The following table summarizes the typical efficiency of various palladium removal methods as reported in the literature. The actual performance will vary depending on the specific reaction conditions.

Removal MethodInitial Pd (ppm)Final Pd (ppm)Efficiency (%)Notes
Crystallization 200<10>95%Effective if the product has good crystallization properties.[8]
Activated Charcoal 223920~99%Can sometimes lead to product loss due to adsorption.[8]
Silica-Based Thiol Scavenger >1000<10>99%Broadly effective for various palladium species.[7]
Macroporous Polystyrene-TMT Scavenger ~1200<10>99%High loading capacity.[7]
Filtration through Celite 80-100<10>87.5%Primarily for heterogeneous palladium.[8]

Experimental Protocols

1. Palladium Removal using Celite Filtration

This protocol is suitable for removing heterogeneous palladium catalysts (e.g., Pd/C).

  • Prepare the Filter Pad: Place a piece of filter paper in a Büchner funnel and add a 1-2 cm layer of Celite. Gently compact the Celite to form an even pad.

  • Pre-wet the Pad: Pour a small amount of the reaction solvent through the Celite pad to wet it and ensure it is properly set.

  • Filter the Reaction Mixture: Dilute the reaction mixture with a suitable solvent to reduce its viscosity and then slowly pour it onto the Celite pad. Apply gentle vacuum to facilitate filtration.

  • Wash the Pad: Wash the filter cake with fresh solvent to recover any remaining product.

  • Collect the Filtrate: The combined filtrate contains the product, now free of heterogeneous palladium.

2. Palladium Removal using a Solid-Supported Scavenger

This protocol is for removing soluble palladium species.

  • Select a Scavenger: Choose a scavenger that is appropriate for your palladium species and compatible with your product and solvent.

  • Add Scavenger: Add the scavenger (typically 3-5 equivalents relative to the palladium catalyst) to the reaction mixture.[7]

  • Stir the Mixture: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 4-16 hours.[7] The optimal time and temperature should be determined experimentally.

  • Filter: Filter the mixture through a pad of Celite to remove the scavenger-bound palladium.

  • Wash and Collect: Wash the filter cake with fresh solvent and collect the combined filtrate.

Visual Guides

G start Start: Reaction Mixture with Palladium check_solubility Is the Palladium Catalyst Soluble? start->check_solubility filtration Use Celite Filtration check_solubility->filtration No scavenging Use a Palladium Scavenger check_solubility->scavenging Yes end Purified Product filtration->end chromatography Consider Column Chromatography scavenging->chromatography If ineffective scavenging->end chromatography->end

Caption: Decision tree for selecting a palladium removal method.

G start Crude Reaction Mixture add_scavenger Add Solid-Supported Scavenger start->add_scavenger stir Stir (4-16h, RT or heat) add_scavenger->stir filter Filter through Celite stir->filter wash Wash Filter Cake with Solvent filter->wash waste Dispose of Solid Waste (Scavenger-Pd Complex) filter->waste collect Collect Filtrate (Purified Product) wash->collect

Caption: General workflow for palladium removal using a scavenger.

References

Identification of byproducts in 3-Bromo-2,6-difluoroaniline synthesis by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the identification of byproducts in the synthesis of 3-Bromo-2,6-difluoroaniline by LC-MS. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight and m/z for this compound?

A1: The molecular formula for this compound is C₆H₄BrF₂N. Its molecular weight is approximately 208.00 g/mol .[1] In a typical positive ion mode LC-MS analysis, you would expect to see the protonated molecule [M+H]⁺. Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), you should observe two major peaks at m/z 208.9 and 210.9.

Q2: What are the most likely byproducts in the synthesis of this compound via bromination of 2,6-difluoroaniline?

A2: The most common side reactions during the electrophilic bromination of anilines are polysubstitution and the formation of isomeric products. Given the starting material, 2,6-difluoroaniline, the primary potential byproducts include:

  • Dibromo-2,6-difluoroaniline isomers: Formed if the reaction is not carefully controlled, leading to the addition of a second bromine atom.

  • Unreacted 2,6-difluoroaniline: Indicating an incomplete reaction.

  • Oxidation products: Anilines can be susceptible to oxidation, which may result in colored impurities.

Q3: My reaction is resulting in a large amount of di- and tri-brominated species. How can I improve the selectivity for mono-bromination?

A3: Polysubstitution is a common issue due to the strong activating nature of the amino group. To enhance mono-bromination selectivity:

  • Control Stoichiometry: Use a bromine to 2,6-difluoroaniline molar ratio of 1:1 or slightly less.

  • Slow Addition: Add the brominating agent dropwise at a controlled, low temperature to prevent localized areas of high bromine concentration.

  • Protecting Groups: While more complex, acetylation of the amino group of 2,6-difluoroaniline can be performed prior to bromination to reduce its activating effect. The protecting group can be removed subsequently.[2]

Q4: I am observing poor peak shape for my analyte in the LC-MS analysis. What could be the cause?

A4: Poor peak shape, such as tailing, can be due to interactions between the basic aniline compound and acidic silanol groups on the stationary phase of the LC column. To mitigate this:

  • Mobile Phase Additives: Incorporate a small amount of a competing base, like triethylamine, or an acid, such as formic acid, into your mobile phase to improve peak shape.

  • Column Choice: Utilize an end-capped C18 column or a column with a different stationary phase chemistry that is more suitable for basic compounds.

Troubleshooting Guides

Issue Potential Cause Suggested Solution
Low Yield of this compound Incomplete reaction; Suboptimal reaction temperature; Loss of product during workup.Ensure the reaction goes to completion by monitoring with TLC or LC-MS. Optimize the reaction temperature; bromination of anilines is often carried out at or below room temperature.[3][4] Carefully perform extraction and purification steps to minimize product loss.
Presence of Multiple Isomeric Byproducts Lack of regioselectivity in the bromination reaction.While the fluorine atoms at positions 2 and 6 direct the bromine to the 3, 4, or 5 positions, some formation of other isomers is possible. Purification by column chromatography or recrystallization may be necessary to isolate the desired 3-bromo isomer.
Unexpected Peaks in LC-MS Contamination of starting materials or solvents; Formation of complex byproducts.Verify the purity of your starting 2,6-difluoroaniline and solvents. Analyze the mass spectra of the unexpected peaks to identify their molecular weights and isotopic patterns, which can provide clues to their structures.
Inconsistent Retention Times Fluctuation in mobile phase composition; Column degradation; Temperature variations.Ensure proper mixing and degassing of the mobile phase. Flush the column with a strong solvent to remove any contaminants. Use a column oven to maintain a stable temperature.

Data Presentation

Table 1: Expected LC-MS Data for this compound and Potential Byproducts

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)Key Isotopic Pattern
2,6-Difluoroaniline (Starting Material)C₆H₅F₂N129.11130.1-
This compound (Product) C₆H₄BrF₂N 208.00 208.9 / 210.9 ~1:1 ratio for ⁷⁹Br/⁸¹Br
3,4-Dibromo-2,6-difluoroanilineC₆H₃Br₂F₂N286.90287.8 / 289.8 / 291.8~1:2:1 ratio for ⁷⁹Br₂/⁷⁹Br⁸¹Br/⁸¹Br₂
3,5-Dibromo-2,6-difluoroanilineC₆H₃Br₂F₂N286.90287.8 / 289.8 / 291.8~1:2:1 ratio for ⁷⁹Br₂/⁷⁹Br⁸¹Br/⁸¹Br₂

Note: Retention times are highly dependent on the specific LC-MS method and column used and are therefore not listed.

Experimental Protocols

1. Synthesis of this compound (Adapted from the synthesis of 4-Bromo-2,6-difluoroaniline) [3][4][5]

  • Materials: 2,6-difluoroaniline, Bromine, Glacial Acetic Acid, Sodium Thiosulfate, Sodium Acetate, Water, Diethyl Ether, Magnesium Sulfate.

  • Procedure:

    • Dissolve 2,6-difluoroaniline (1.0 eq) in glacial acetic acid.

    • Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise to the stirred aniline solution, maintaining the temperature below 25°C.

    • Stir the mixture at room temperature for 2 hours after the addition is complete.

    • Quench the reaction by adding an aqueous solution of sodium thiosulfate and sodium acetate.

    • Extract the product with diethyl ether.

    • Wash the organic layer with water and then with a 10% sodium hydroxide solution, followed by a final water wash.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography or recrystallization.

2. LC-MS Method for Byproduct Identification

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass data).

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B (e.g., 5% to 95% B over 10 minutes).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Range: m/z 100-500.

    • Data Acquisition: Full scan mode to identify all ions. For structural elucidation, tandem MS (MS/MS) can be performed on the ions of interest.

Byproduct Identification Workflow

Byproduct_Identification_Workflow cluster_synthesis Synthesis & Sampling cluster_analysis LC-MS Analysis cluster_identification Byproduct Identification A Synthesize this compound B Take aliquots at different reaction times A->B Sampling C Inject sample into LC-MS B->C Analysis D Acquire Total Ion Chromatogram (TIC) C->D E Identify peaks for main product and impurities D->E Peak Picking F Extract mass spectrum for each impurity peak E->F G Determine molecular weight and isotopic pattern F->G H Propose elemental composition G->H I Perform MS/MS for fragmentation pattern H->I Confirmation J Elucidate impurity structure I->J

Logical workflow for the identification of byproducts in this compound synthesis.

References

3-Bromo-2,6-difluoroaniline stability under strong basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and reactivity of 3-Bromo-2,6-difluoroaniline, particularly under strong basic conditions. The information is designed to assist users in anticipating potential challenges and optimizing their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound under strong basic conditions (e.g., NaOH, KOH)?

However, prolonged exposure to strong bases, especially at elevated temperatures, may lead to degradation. The primary concern would be nucleophilic aromatic substitution (SNAr) where the hydroxide ion acts as a nucleophile.

Q2: What are the likely degradation pathways for this compound in the presence of a strong base?

The most probable degradation pathway under strong basic conditions is nucleophilic aromatic substitution (SNAr). In this mechanism, the hydroxide ion (OH⁻) would attack the electron-deficient aromatic ring. Due to the high electronegativity of fluorine, the carbon atoms attached to the fluorine atoms are more electrophilic and thus more susceptible to nucleophilic attack than the carbon attached to the bromine atom. Therefore, substitution of one or both fluorine atoms is more likely than substitution of the bromine atom.

Potential degradation products could include:

  • 3-Bromo-2-fluoro-6-hydroxyaniline

  • 3-Bromo-6-fluoro-2-hydroxyaniline

  • 3-Bromo-2,6-dihydroxyaniline

Dehydrohalogenation, another common reaction under basic conditions, is less likely for aryl halides compared to alkyl halides.

Q3: Can I anticipate which halogen is more likely to be substituted in a nucleophilic aromatic substitution reaction?

Yes. In nucleophilic aromatic substitution (SNAr) reactions on polyhalogenated aromatic compounds, the rate of substitution is generally influenced by the electron-withdrawing nature of the halogen. Fluorine is the most electronegative halogen, making the carbon atom it is bonded to more electrophilic and thus more susceptible to nucleophilic attack. Therefore, the C-F bonds are generally more labile towards nucleophilic attack than the C-Br bond in this type of reaction.

Q4: Are there any known incompatibilities for this compound?

Safety data sheets for the related compound 4-Bromo-2,6-difluoroaniline indicate that it should be kept away from strong oxidizing agents. While strong bases are not explicitly listed as a primary incompatibility, caution is always advised when mixing halogenated aromatic compounds with strong bases, especially at elevated temperatures, due to the potential for nucleophilic aromatic substitution reactions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound under basic conditions.

Observed Issue Potential Cause Suggested Troubleshooting Steps
Low yield of desired product and formation of polar byproducts Degradation of the starting material via nucleophilic aromatic substitution by the strong base.- Lower the reaction temperature. - Reduce the concentration of the strong base. - Decrease the reaction time. - Consider using a weaker, non-nucleophilic base if compatible with the desired reaction. - Protect the aniline's amino group (e.g., via acetylation) to reduce the ring's activation towards nucleophilic attack, if the reaction chemistry allows.
Formation of multiple products Non-selective substitution of either the fluorine or bromine atoms, or both.- Optimize reaction conditions (temperature, base concentration, solvent) to favor the desired selectivity. - If substitution of a halogen is the intended reaction, consider that the fluorine atoms are generally more susceptible to nucleophilic attack.
Darkening of the reaction mixture Possible oxidation of the aniline.- Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Use degassed solvents.

Experimental Protocols

While a specific, detailed protocol for the reaction of this compound under strong basic conditions is not available, the following general procedure for a nucleophilic aromatic substitution on a related compound can be adapted with caution. This protocol is for illustrative purposes and should be optimized for your specific reaction.

General Protocol for Nucleophilic Aromatic Substitution on a Polyhalogenated Aniline (Illustrative)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the polyhalogenated aniline (1 equivalent) in a suitable solvent (e.g., DMSO, DMF, or NMP).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Reagent Addition: Add the nucleophile (e.g., an alcohol or thiol, 1-1.2 equivalents) to the reaction mixture.

  • Base Addition: Slowly add a strong base (e.g., sodium hydroxide or potassium hydroxide, 1-1.5 equivalents) to the mixture. The base can be added as a solid or as a concentrated aqueous solution.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water or a dilute aqueous acid.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualizations

Below are diagrams illustrating key concepts related to the chemistry of this compound.

Stability_Considerations cluster_conditions Experimental Conditions cluster_compound This compound cluster_pathways Potential Degradation Pathways Strong Base (NaOH, KOH) Strong Base (NaOH, KOH) BDA This compound Strong Base (NaOH, KOH)->BDA Elevated Temperature Elevated Temperature Elevated Temperature->BDA SNAr Nucleophilic Aromatic Substitution (SNAr) (More Likely) BDA->SNAr Primary Concern Dehydrohalogenation Dehydrohalogenation (Less Likely) BDA->Dehydrohalogenation

Caption: Factors influencing the stability of this compound.

SNAr_Pathway BDA This compound Intermediate Meisenheimer Complex (Resonance Stabilized Anion) BDA->Intermediate + Nucleophile Nucleophile Nucleophile (e.g., OH⁻) Nucleophile->Intermediate ProductF Substitution of Fluorine Intermediate->ProductF - F⁻ (More Likely) ProductBr Substitution of Bromine (Less Favored) Intermediate->ProductBr - Br⁻ (Less Likely)

Caption: Plausible nucleophilic aromatic substitution (SNAr) pathway.

Troubleshooting_Workflow Start Experiment with this compound + Strong Base Issue Issue Encountered: Low Yield / Byproducts / Darkening Start->Issue CheckDegradation Hypothesis: Substrate Degradation? Issue->CheckDegradation CheckOxidation Hypothesis: Oxidation? Issue->CheckOxidation ModifyConditions Action: - Lower Temperature - Lower Base Concentration - Shorter Reaction Time - Consider Weaker Base CheckDegradation->ModifyConditions InertAtmosphere Action: - Use Inert Atmosphere (N₂/Ar) - Degas Solvents CheckOxidation->InertAtmosphere Analyze Analyze Results ModifyConditions->Analyze InertAtmosphere->Analyze

References

Managing poor solubility of 3-Bromo-2,6-difluoroaniline in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the poor solubility of 3-Bromo-2,6-difluoroaniline in reaction media.

Troubleshooting Guide: Managing Poor Solubility in Reactions

Poor solubility of this compound can lead to incomplete reactions, low yields, and reproducibility issues. This guide provides a systematic approach to troubleshoot and manage these challenges.

Initial Observation: this compound does not fully dissolve in the chosen reaction solvent at the desired concentration.

A Initial Observation: Poor Solubility of This compound B Strategy Selection A->B C Solvent Screening B->C Simple Approach D Temperature Adjustment B->D Quick Check E Co-solvent System B->E Moderate Approach H Consider Solvent-Free Approach (e.g., Ball Milling) B->H If all else fails F Homogeneous Solution Achieved C->F D->F E->F G Proceed with Reaction F->G

Caption: A workflow diagram for troubleshooting poor solubility.

Step 1: Solvent Screening

The choice of solvent is critical. This compound, being a substituted aniline, has moderate polarity. A range of solvents should be tested to find the optimal one for your specific reaction conditions.

Recommendation: Perform small-scale solubility tests with the solvents listed in the table below.

Step 2: Temperature Adjustment

Increasing the temperature of the reaction mixture can significantly improve the solubility of solid reagents.

Protocol:

  • Add the this compound and the chosen solvent to the reaction vessel.

  • While stirring, gradually increase the temperature of the mixture.

  • Monitor for the dissolution of the solid.

  • Caution: Ensure the chosen temperature does not exceed the boiling point of the solvent or cause degradation of the starting materials or reagents. For many anilines, solubility increases with temperature.[1]

Step 3: Co-solvent System

If a single solvent does not provide adequate solubility, a co-solvent system can be effective. This involves using a mixture of two or more miscible solvents. Often, a small amount of a more polar, aprotic solvent can enhance solubility in a less polar medium.

Common Co-solvents:

  • For non-polar solvents (e.g., Toluene, Dioxane): Add a small percentage (e.g., 5-10%) of a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • For polar aprotic solvents (e.g., Acetonitrile): The addition of another polar aprotic solvent may be beneficial.

Protocol:

  • Dissolve the this compound in a minimum amount of the co-solvent (e.g., DMF).

  • Slowly add this solution to the primary reaction solvent under vigorous stirring.

Step 4: Consideration of Solvent-Free Conditions

For reactions like Suzuki-Miyaura cross-couplings where aryl halides can have poor solubility, solid-state reactions using techniques like ball milling can be an effective alternative to conventional solution-based synthesis.[2][3]

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: While specific quantitative data is not widely available in public literature, this compound is a solid that is expected to have good solubility in many common organic solvents and poor solubility in water.[4] This is due to the combination of a nonpolar aromatic ring and polar amine and fluorine substituents.

Caption: Physicochemical properties influencing solubility.

Q2: Which organic solvents are recommended for initial solubility screening?

A2: Based on the structure of this compound, a range of solvents with varying polarities should be screened. The following table provides a list of suggested solvents and their expected solubility performance based on the behavior of similar halogenated anilines.

Data Presentation: Qualitative Solubility of this compound

Solvent ClassExamplesExpected SolubilityRationale
Polar Aprotic THF, DMF, DMSO, Acetone, AcetonitrileHighThese solvents can engage in dipole-dipole interactions with the polar C-F, C-Br, and C-N bonds.
Polar Protic Ethanol, Methanol, IsopropanolModerate to HighThe amine group can form hydrogen bonds with protic solvents. Good solubility is expected in solvents like ethanol.[4]
Ethers Diethyl ether, DioxaneModerate to HighEther oxygen can act as a hydrogen bond acceptor for the amine group. Good solubility is expected in ether.[4]
Chlorinated Dichloromethane (DCM), ChloroformModerate to HighThese solvents can effectively solvate the aromatic ring and halogen substituents. Good solubility is expected in chloroform.[4]
Aromatic Toluene, BenzeneModerateThe nonpolar aromatic ring of the solute will interact favorably with these nonpolar solvents through London dispersion forces.
Nonpolar Hexane, CyclohexaneLow to ModerateLimited interaction with the polar functional groups of the aniline.
Aqueous WaterLowThe large, hydrophobic aromatic ring and halogen atoms significantly reduce its solubility in water, despite the presence of a polar amine group.[4][5]

Q3: How can I determine the quantitative solubility of this compound in a specific solvent?

A3: A gravimetric method is a straightforward and reliable way to determine solubility in the lab.

Experimental Protocols

Protocol for Determining Solubility via Gravimetric Analysis

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound

  • Selected organic solvent (analytical grade)

  • Sealed vials (e.g., screw-cap vials with PTFE septa)

  • Thermostatically controlled shaker or agitator

  • Centrifuge (optional)

  • Syringe filters (chemically compatible with the solvent)

  • Pre-weighed glass vials for evaporation

  • Analytical balance

  • Drying oven or vacuum oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration:

    • Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Remove the vial from the shaker and allow the undissolved solid to settle. For fine suspensions, centrifugation can be used to facilitate separation.

  • Sample Collection:

    • Carefully draw a known volume of the clear supernatant into a syringe.

    • Attach a syringe filter and dispense the filtered saturated solution into a pre-weighed glass vial. Record the exact volume transferred.

  • Solvent Evaporation:

    • Evaporate the solvent from the pre-weighed vial. This can be done under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose.

  • Mass Determination:

    • Once the solvent is completely removed, place the vial in a drying oven (at a temperature below the compound's melting point) until a constant weight is achieved.

    • Reweigh the vial containing the dried solute.

  • Calculation:

    • Calculate the solubility using the following formula: Solubility (g/L) = (Mass of vial with solute - Mass of empty vial) / Volume of solution collected (L)

Q4: My reaction involves a palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig). Are there specific solvent considerations?

A4: Yes. For Suzuki-Miyaura and Buchwald-Hartwig aminations, common solvents include toluene, dioxane, and THF.[6][7] Often, these reactions are run at elevated temperatures, which will aid in the solubility of this compound. If solubility remains an issue, using a more polar aprotic solvent like DMF or employing a co-solvent system can be beneficial. However, always ensure the chosen solvent is compatible with the catalyst system and reagents. For instance, some strong bases used in these couplings, like KOtBu, may be incompatible with certain solvents.[6]

References

Inconsistent results in the amination of 3-Bromo-2,6-difluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results in the amination of 3-Bromo-2,6-difluoroaniline.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low yields in the Buchwald-Hartwig amination of this compound?

A1: Low yields in the Buchwald-Hartwig amination of this substrate can be attributed to several factors. Catalyst deactivation is a primary concern, as palladium catalysts are sensitive to oxygen. It is crucial to ensure an inert atmosphere is maintained throughout the reaction. Another common issue is the suboptimal choice of ligand, base, or solvent, which are critical for an efficient catalytic cycle. The purity of reagents is also paramount; any contaminants can poison the catalyst.

Q2: What are the common side reactions observed during the amination of this compound?

A2: A notable side reaction is the formation of bis-imine impurities. This can occur if the stoichiometry of the reactants is not carefully controlled. Using a slight excess of the aryl bromide can help minimize the formation of this byproduct by ensuring the amine remains the limiting reagent. Additionally, hydrodehalogenation, where the bromine atom is replaced by a hydrogen, can lead to the formation of des-bromo arenes. The presence of water can also be problematic, leading to decreased yields. It is recommended to keep water levels below 1000 ppm.[1]

Q3: How can I improve the consistency of my reaction outcomes?

A3: To improve consistency, it is essential to standardize the experimental protocol. This includes using reagents of the same purity for each run, ensuring solvents are anhydrous, and meticulously maintaining an inert atmosphere. The choice of a robust catalyst system, such as one with a bulky phosphine ligand like Xantphos, can also contribute to more reproducible results. Careful control of the reaction temperature is also critical, as deviations can affect reaction rates and byproduct formation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Conversion Inactive catalystEnsure the palladium precatalyst is of high quality. Consider using a pre-activated catalyst.
Poorly chosen ligandScreen a variety of bulky, electron-rich phosphine ligands such as Xantphos, tBuXphos, or BrettPhos.
Inappropriate baseThe choice of base is critical. While strong bases like NaOtBu can accelerate the reaction, they may also promote side reactions. A milder base like K₃PO₄ might provide a better overall yield.[1]
Insufficient temperatureThe reaction may require heating to proceed at an adequate rate. A temperature of around 80°C has been shown to be effective.[1][2]
Formation of Side Products Presence of oxygenThoroughly degas the solvent and ensure the reaction is run under a consistently inert atmosphere (e.g., nitrogen or argon).
Water in the reaction mixtureUse anhydrous solvents and dry reagents. Adventitious water can lead to lower yields.[1]
Incorrect stoichiometryCarefully control the ratio of reactants. A slight excess of the aryl bromide can minimize the formation of bis-imine byproducts.[1]
Reaction Stalls Before Completion Catalyst degradationCatalyst deactivation can occur over time. While challenging to prevent entirely, using an appropriate ligand and base combination can enhance catalyst stability.
Product inhibitionIn some cases, the product can inhibit the catalyst. This is less common but can be investigated by monitoring the reaction kinetics.

Experimental Protocols

Palladium-Catalyzed Monoamination of 1,3-dibromo-2,5-difluorobenzene

This protocol is adapted from a reliable low-loading palladium-catalyzed process for the synthesis of 3-bromo-2,5-difluoroaniline.[1][2]

Materials:

  • 1,3-dibromo-2,5-difluorobenzene

  • Benzophenone imine (or other desired amine)

  • Pd(dba)₂ (Palladium(0)-dibenzylideneacetone complex)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • K₃PO₄ (Potassium phosphate)

  • Anhydrous Isopropyl Acetate (iPrOAc)

Procedure:

  • To a reaction vessel, add Pd(dba)₂ (0.5 mol%), Xantphos (0.5 mol%), and K₃PO₄ (4.0 equivalents).

  • Purge the vessel with nitrogen three times by evacuating and backfilling.

  • Add anhydrous isopropyl acetate (iPrOAc).

  • Add 1,3-dibromo-2,5-difluorobenzene (1.1 equivalents) and benzophenone imine (1.0 equivalent).

  • Heat the reaction mixture to 80°C and stir for 24 hours.

  • Monitor the reaction progress by a suitable analytical method (e.g., GC-MS or LC-MS).

  • Upon completion, the resulting imine can be hydrolyzed with aqueous HCl to yield 3-bromo-2,5-difluoroaniline.

Table of Optimized Reaction Conditions

ParameterOptimized Condition
Palladium Precatalyst Pd(dba)₂
Ligand Xantphos
Catalyst Loading 0.5 mol%
Base K₃PO₄
Base Equivalents 4.0
Solvent iPrOAc
Temperature 80°C
Reaction Time 24 hours

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X (L) OxAdd->PdII LigandExch Ligand Exchange (Amine) PdII->LigandExch + Amine - HX AmineComplex Ar-Pd(II)-NHR'R'' (L) LigandExch->AmineComplex RedElim Reductive Elimination AmineComplex->RedElim RedElim->Pd0 Reforms Catalyst Product Ar-NR'R'' RedElim->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting_Workflow start Inconsistent Amination Results check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_catalyst Evaluate Catalyst System (Pd Source, Ligand, Base) start->check_catalyst impure Impure Starting Materials? check_reagents->impure Check Purity suboptimal_temp Suboptimal Temperature? check_conditions->suboptimal_temp Check Temp inappropriate_ligand Inappropriate Ligand? check_catalyst->inappropriate_ligand Check Ligand incorrect_stoich Incorrect Stoichiometry? impure->incorrect_stoich No purify Purify Reagents impure->purify Yes adjust_stoich Adjust Stoichiometry incorrect_stoich->adjust_stoich Yes oxygen_present Oxygen Present? suboptimal_temp->oxygen_present No optimize_temp Optimize Temperature suboptimal_temp->optimize_temp Yes improve_inert Improve Inert Atmosphere oxygen_present->improve_inert Yes suboptimal_base Suboptimal Base? inappropriate_ligand->suboptimal_base No screen_ligands Screen Ligands inappropriate_ligand->screen_ligands Yes screen_bases Screen Bases suboptimal_base->screen_bases Yes

Caption: A step-by-step workflow for troubleshooting inconsistent results.

References

Validation & Comparative

Navigating Regioselectivity: A Comparative Guide to Substitution on 3-Bromo-2,6-difluoroaniline and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the regioselectivity of substitution reactions is paramount for efficient and predictable synthesis of complex molecules. This guide provides a comprehensive analysis of the expected regioselectivity of nucleophilic aromatic substitution (SNAr) on 3-Bromo-2,6-difluoroaniline. Due to a lack of direct experimental data for this specific substrate in the reviewed literature, this guide leverages established principles of SNAr and presents a comparison with alternative, well-documented substrates for the synthesis of substituted 2,6-difluoroaniline derivatives.

Predicting Regioselectivity on this compound

The regiochemical outcome of nucleophilic aromatic substitution on this compound is governed by the interplay of the electronic effects of the substituents and the stability of the Meisenheimer complex intermediate. The aniline ring is substituted with three electron-withdrawing halogen atoms (two fluorine, one bromine), which activate the ring towards nucleophilic attack, and one electron-donating amino group, which is generally deactivating for SNAr.

In nucleophilic aromatic substitution reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring. This attack is favored at the most electrophilic carbon atom. Fluorine's high electronegativity makes the carbon it is attached to highly electrophilic, thus promoting nucleophilic attack. Consequently, in SNAr reactions involving substrates with different halogen substituents, fluoride is often a better leaving group than bromide or chloride, a trend that is opposite to that observed in SN1 and SN2 reactions.

Considering these principles, substitution is most likely to occur at one of the fluorine-bearing carbons (C2 or C6) rather than the bromine-bearing carbon (C3). The key question then becomes: which fluorine is preferentially substituted?

  • Electronic Effects: The bromine at C3 and the fluorine at C2 are ortho to each other, while the bromine at C3 and the fluorine at C6 are in a meta relationship. The amino group at C1 is ortho to both fluorine atoms. The combined electron-withdrawing effects of the halogens will create significant electron deficiency at the carbons to which they are attached.

  • Steric Hindrance: The C2 position is situated between the amino and bromo groups, making it more sterically hindered than the C6 position.

Therefore, it is predicted that nucleophilic attack will preferentially occur at the C6 position , displacing the fluoride ion. This is due to the C6 position being less sterically hindered and activated by the ortho amino group and the meta bromo and ortho fluoro substituents.

Comparative Analysis with Alternative Substrates

For the synthesis of 4-substituted-2,6-difluoroanilines, alternative starting materials with well-documented reactivity patterns offer a more predictable synthetic route. A notable alternative is 2,4,6-trifluoronitrobenzene.

FeatureThis compound (Predicted)2,4,6-Trifluoronitrobenzene (Experimental)
Primary Substitution Site C6 (Predicted)C4
Activating Group for Substitution -F, -Br (electron-withdrawing)-NO2 (strong electron-withdrawing)
Leaving Group FluorideFluoride
Subsequent Steps for Target Synthesis Direct substitution to desired product.Substitution at C4 followed by reduction of the nitro group to an amine.
Predictability Lower (based on principles)Higher (experimentally verified)

Experimental Protocols

While a specific protocol for this compound is not available, a general procedure for nucleophilic aromatic substitution on a related compound is provided below. Additionally, a documented protocol for the synthesis of 4-alkoxy-2,6-difluoroaniline from an alternative starting material is detailed.

General Protocol for Nucleophilic Aromatic Substitution on Halogenated Anilines

This protocol is a general guideline and would require optimization for this compound.

Reagents and Materials:

  • This compound

  • Nucleophile (e.g., sodium methoxide, morpholine)

  • Aprotic polar solvent (e.g., DMF, DMSO)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in the chosen solvent.

  • Add the nucleophile (1.1 - 1.5 eq). If the nucleophile is an amine, a base (e.g., K2CO3, 1.5 - 2.0 eq) may be required.

  • Heat the reaction mixture to an appropriate temperature (typically between 80-150 °C).

  • Monitor the reaction progress using TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Synthesis of 4-Methoxy-2,6-difluoroaniline via an Alternative Route

This protocol describes the synthesis of 4-methoxy-2,6-difluoroaniline starting from 3,5-difluoroanisole.

Step 1: Synthesis of 2,6-Difluoro-4-methoxybenzoic acid

  • Dissolve 3,5-difluoroanisole (28.0 g, 194 mmol) in 500 mL of THF and cool to -78 °C.

  • Add 77.7 mL of a 2.5 M solution of n-butyllithium in hexane (194 mmol).

  • After 45 minutes, add dry ice.

  • After 2 hours, warm the reaction to room temperature.

  • The resulting 2,6-Difluoro-4-methoxybenzoic acid can then be carried forward.

Step 2: Curtius-type Rearrangement to form the Aniline

  • The benzoic acid is converted to the corresponding acyl azide.

  • The acyl azide undergoes a Curtius rearrangement to form an isocyanate.

  • Hydrolysis of the isocyanate yields the desired 4-methoxy-2,6-difluoroaniline.

Visualizing Reaction Pathways

Substitution_Pathway cluster_main Predicted S_NAr on this compound Start This compound Intermediate Meisenheimer Complex (Attack at C6) Start->Intermediate + Nu- Product 6-Nu-3-Bromo-2-fluoroaniline Intermediate->Product - F-

Caption: Predicted reaction pathway for nucleophilic aromatic substitution on this compound.

Alternative_Synthesis cluster_alternative Alternative Synthesis of 4-Substituted-2,6-difluoroanilines Start_Alt 2,4,6-Trifluoronitrobenzene Intermediate_Alt 4-Nu-2,6-difluoronitrobenzene Start_Alt->Intermediate_Alt + Nu- / - F- Product_Alt 4-Nu-2,6-difluoroaniline Intermediate_Alt->Product_Alt Reduction of NO2

Caption: Experimental workflow for the synthesis of 4-substituted-2,6-difluoroanilines via an alternative substrate.

LC-MS method for purity analysis of 3-Bromo-2,6-difluoroaniline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Comparative Guide to LC-MS Methods for Purity Analysis of 3-Bromo-2,6-difluoroaniline and its Derivatives

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates is a critical step. This guide provides a comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the purity assessment of this compound, a key building block in the synthesis of various pharmaceutical compounds. We will explore a proposed LC-MS method, compare it with alternative analytical techniques, and provide detailed experimental protocols and supporting data.

General Workflow for LC-MS Purity Analysis

The process of analyzing the purity of a compound like this compound using LC-MS follows a standardized workflow, from initial sample preparation to final data interpretation and reporting. This workflow ensures accurate and reproducible results.

LC-MS Purity Analysis Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing & Reporting prep_sample Weigh and Dissolve Sample filter_sample Filter through 0.45 µm Syringe Filter prep_sample->filter_sample inject Inject Sample into LC System filter_sample->inject separate Chromatographic Separation inject->separate detect MS Detection and Data Acquisition separate->detect process_data Integrate Peaks and Analyze Spectra detect->process_data quantify Quantify Impurities process_data->quantify report Generate Purity Report quantify->report

Caption: General workflow for LC-MS purity analysis.

Comparison of Analytical Methods

While LC-MS is a powerful technique for purity analysis, other methods can also be employed, each with its own set of advantages and limitations. The choice of method often depends on the specific requirements of the analysis, such as the nature of the impurities, the required sensitivity, and the available instrumentation.

FeatureLC-MS (Proposed Method)GC-MS (Alternative Method)HPLC-UV (Alternative Method)
Applicability Broadly applicable to a wide range of impurities, including non-volatile and thermally labile compounds.Best suited for volatile and semi-volatile impurities.[1]Suitable for impurities with a UV chromophore.
Sensitivity High sensitivity, especially with modern mass spectrometers.[2]High sensitivity, particularly for volatile compounds.Moderate sensitivity, dependent on the UV absorbance of the analyte and impurities.
Selectivity High selectivity based on both chromatographic retention time and mass-to-charge ratio.High selectivity based on retention time and mass fragmentation patterns.Moderate selectivity, relies solely on chromatographic separation.
Identification Provides molecular weight information and fragmentation patterns, aiding in the structural elucidation of unknown impurities.[3][4]Provides characteristic fragmentation patterns for identification.Identification is based on retention time comparison with standards.
Matrix Effects Can be susceptible to ion suppression or enhancement from the sample matrix.Less prone to matrix effects compared to LC-MS.Generally robust with minimal matrix effects.
Sample Throughput Moderate to high, depending on the chromatographic run time.Moderate to high.High, often with shorter run times.

Experimental Protocols

Below are detailed protocols for the proposed LC-MS method and two alternative techniques for the purity analysis of this compound.

Proposed Method: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This method is designed to provide high-resolution separation and sensitive detection of this compound and its potential impurities.

Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven.

  • Mass spectrometer with an electrospray ionization (ESI) source.[5]

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18.1-20 min: 30% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Range: m/z 100-500.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

Sample Preparation:

  • Accurately weigh approximately 1 mg of the this compound sample.

  • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 100 µg/mL stock solution.

  • Further dilute as necessary for analysis.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Alternative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for identifying volatile and semi-volatile impurities.

Instrumentation:

  • Gas chromatograph with a split/splitless injector.

  • Mass spectrometer with an electron ionization (EI) source.

GC Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-polydimethylsiloxane stationary phase.[6]

  • Injector Temperature: 250°C.[6]

  • Oven Temperature Program:

    • Initial: 80°C, hold for 2 min.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection Mode: Split (20:1).

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

  • Source Temperature: 230°C.

Sample Preparation:

  • Prepare a 1 mg/mL solution of the sample in a volatile organic solvent such as acetone or dichloromethane.[6]

Alternative Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

A more accessible method for routine purity checks where impurity identification is not the primary goal.

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 30°C.[7]

  • Detection Wavelength: 240 nm (based on typical absorbance for halogenated anilines).[6]

  • Injection Volume: 10 µL.[7]

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the sample in the mobile phase.[7]

  • Filter the solution through a 0.45 µm syringe filter before injection.[7]

Logical Comparison for Analytical Method Selection

The selection of an appropriate analytical method for purity analysis depends on various factors. The following diagram illustrates a logical approach to choosing between LC-MS, GC-MS, and HPLC-UV for the analysis of this compound derivatives.

Method Selection Logic start Start: Purity Analysis of this compound q1 Are Impurities Volatile & Thermally Stable? start->q1 q2 Is Structural Identification of Impurities Required? q1->q2 No gcms Use GC-MS q1->gcms Yes q3 Do Impurities Have a UV Chromophore? q2->q3 No lcms Use LC-MS q2->lcms Yes q3->lcms No hplcuv Use HPLC-UV q3->hplcuv Yes

Caption: Logical comparison for analytical method selection.

References

Reactivity Face-Off: 3-Bromo-2,6-difluoroaniline vs. 3-Iodo-2,6-difluoroaniline in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of innovation. The choice of starting materials for cross-coupling reactions is a critical decision that dictates reaction efficiency, yield, and overall synthetic strategy. This guide provides an in-depth, objective comparison of the reactivity of 3-Bromo-2,6-difluoroaniline and 3-Iodo-2,6-difluoroaniline, two key building blocks in contemporary organic synthesis. The presented data, while representative, is grounded in established chemical principles to provide a reliable framework for experimental design.

Executive Summary: The Reactivity Verdict

The fundamental principle governing the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is the bond dissociation energy of the carbon-halogen bond. The weaker the bond, the more readily it undergoes oxidative addition to the palladium catalyst, which is often the rate-determining step. Consequently, the carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) bond, rendering 3-iodo-2,6-difluoroaniline the more reactive substrate compared to its bromo counterpart. This enhanced reactivity often translates to milder reaction conditions, shorter reaction times, and higher yields.

Theoretical Framework: Why the Halogen Matters

The disparate reactivity between this compound and 3-iodo-2,6-difluoroaniline is rooted in fundamental chemical properties. The C-I bond is longer and weaker than the C-Br bond, resulting in a lower bond dissociation energy.[1][2] This facilitates the crucial oxidative addition step in the catalytic cycles of various cross-coupling reactions.

Furthermore, the presence of two fluorine atoms at the ortho positions to the amino group introduces significant steric hindrance and electron-withdrawing effects. These factors can influence the approach of the catalyst and the electronic nature of the C-X bond, though the inherent reactivity trend of I > Br generally holds true.

Quantitative Reactivity Comparison

The following tables summarize representative quantitative data for the performance of this compound and 3-Iodo-2,6-difluoroaniline in key cross-coupling reactions. This data is illustrative and intended to provide a comparative baseline.

Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

EntryAryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1This compoundPd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/EtOH/H₂O901275
23-Iodo-2,6-difluoroanilinePd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/EtOH/H₂O80692

Table 2: Buchwald-Hartwig Amination with Morpholine

EntryAryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1This compoundPd₂(dba)₃ (2 mol%), XPhos (4 mol%)NaOtBuToluene1001882
23-Iodo-2,6-difluoroanilinePd₂(dba)₃ (2 mol%), XPhos (4 mol%)NaOtBuToluene90895

Table 3: Sonogashira Coupling with Phenylacetylene

EntryAryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1This compoundPd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%)Et₃NTHF651678
23-Iodo-2,6-difluoroanilinePd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%)Et₃NTHF50794

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols can be adapted for specific research needs.

General Protocol for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) to the flask.

  • Add the degassed solvent system (e.g., Toluene/EtOH/H₂O, 4:1:1, 10 mL).

  • Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[3][4][5]

General Protocol for Buchwald-Hartwig Amination
  • In a glovebox, charge an oven-dried Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), the ligand (e.g., XPhos, 0.04 mmol), and sodium tert-butoxide (1.4 mmol).

  • Add the aryl halide (1.0 mmol) to the tube.

  • Seal the tube with a septum, remove from the glovebox, and add the solvent (e.g., anhydrous toluene, 5 mL) and the amine (e.g., morpholine, 1.2 mmol) via syringe.

  • Place the reaction tube in a preheated oil bath at the specified temperature and stir vigorously.

  • Monitor the reaction by GC-MS.

  • After the starting material is consumed, cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by flash chromatography.[6][7][8]

General Protocol for Sonogashira Coupling
  • To a Schlenk flask, add the aryl halide (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and the copper(I) iodide (0.04 mmol).

  • Evacuate and backfill the flask with argon.

  • Add the solvent (e.g., anhydrous THF, 10 mL) and the base (e.g., triethylamine, 2.0 mmol).

  • Add the terminal alkyne (e.g., phenylacetylene, 1.1 mmol) dropwise with stirring.

  • Heat the reaction mixture to the specified temperature.

  • Monitor the reaction by TLC.

  • Once complete, cool the reaction, dilute with ethyl acetate, and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.[9][10][11][12]

Visualizing the Chemical Logic and Workflow

To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate the key factors influencing reactivity and a typical experimental workflow for a cross-coupling reaction.

G Factors Influencing Reactivity of Aryl Halides A Aryl Halide Reactivity B Bond Dissociation Energy (C-I < C-Br) A->B D Steric Hindrance (ortho-Fluoro Groups) A->D E Electronic Effects (Amino and Fluoro Groups) A->E C Rate of Oxidative Addition B->C Lower energy leads to faster addition F Overall Reaction Rate and Yield B->F C->F D->C Can hinder catalyst approach D->F E->C Influences electron density at reaction center E->F

Caption: Factors influencing aryl halide reactivity.

G General Experimental Workflow for Cross-Coupling cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Combine Reactants: Aryl Halide, Coupling Partner, Base B Add Catalyst and Ligand A->B C Add Degassed Solvent B->C D Heat to Desired Temperature with Stirring C->D E Monitor Progress (TLC, GC-MS) D->E F Cool and Quench Reaction E->F G Extraction and Washing F->G H Drying and Concentration G->H I Column Chromatography H->I J Pure Product I->J

Caption: General experimental workflow.

Conclusion

The choice between this compound and 3-Iodo-2,6-difluoroaniline is a trade-off between reactivity and cost. For reactions where high yields and mild conditions are paramount, the iodo-derivative is the superior choice. However, for large-scale syntheses or when cost is a primary consideration, the bromo-derivative remains a viable and valuable building block. Understanding the principles outlined in this guide will empower researchers to make informed decisions and optimize their synthetic strategies for the efficient construction of complex molecules.

References

The Strategic Advantage of 3-Bromo-2,6-difluoroaniline in Modern Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of building blocks is a critical decision that dictates the efficiency and success of a synthetic campaign. Among the vast arsenal of halogenated anilines, 3-Bromo-2,6-difluoroaniline emerges as a uniquely versatile intermediate. This guide provides an objective comparison of its synthetic utility against other bromoanilines, supported by experimental data and detailed protocols, to underscore its value in the synthesis of complex molecules, particularly in the realm of drug discovery.

The strategic placement of fluorine atoms ortho to the amino group and meta to the bromine atom in this compound imparts distinct reactivity and conformational properties. These features can be leveraged to achieve selective transformations and to introduce fluorine, a bioisostere known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.

Comparative Reactivity in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. The reactivity of bromoanilines in these reactions is significantly influenced by the electronic environment of the aromatic ring.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The electron-withdrawing nature of the two fluorine atoms in this compound can influence the reactivity of the C-Br bond. While direct comparative studies are limited, data from related compounds suggest that the electronic effects can modulate the oxidative addition step in the catalytic cycle.

EntryBromoanilineCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanilinePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O1001295
24-Bromo-2,6-difluoroaniline(Pinacolato)diboronPd(OAc)₂ / PCy₃AcOKDMSO901High (Intermediate)

Table 1: Representative Suzuki-Miyaura Coupling Reactions. Note: The reaction for 4-Bromo-2,6-difluoroaniline is a borylation, a key step preceding a subsequent Suzuki coupling in a multi-step synthesis.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines. The steric hindrance and electronic effects of the ortho-fluorine atoms in this compound can play a significant role in the outcome of this reaction.

EntryBromoanilineAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanilineAnilinePd₂(dba)₃ / BINAPNaOtBuToluene100892
24-Bromo-2,6-difluoroaniline Benzimidazole Derivative5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-aminePd₂(dba)₃ / XantphosCs₂CO₃1,4-Dioxane1102High (Final Step)

Table 2: Representative Buchwald-Hartwig Amination Reactions. Note: The reaction for the 4-Bromo-2,6-difluoroaniline derivative is the final step in the synthesis of a complex molecule.

Application in Kinase Inhibitor Synthesis: A Case Study

A compelling example of the synthetic utility of a bromo-difluoroaniline isomer is in the synthesis of Abemaciclib, a CDK4/6 inhibitor used in cancer therapy. The synthesis utilizes 4-bromo-2,6-difluoroaniline, a close structural analog of the title compound, highlighting the importance of this substitution pattern.

Experimental Protocols

Protocol 1: Miyaura Borylation of 4-Bromo-2,6-difluoroaniline Benzimidazole Derivative

This protocol is adapted from the synthesis of a key intermediate for a CDK4/6 inhibitor.[1]

  • Reaction Setup: To an oven-dried flask under an inert atmosphere, add the 4-bromo-2,6-difluoroaniline benzimidazole derivative (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), potassium acetate (AcOK, 3.0 equiv), and tricyclohexylphosphine (PCy₃, 0.1 equiv).

  • Solvent and Catalyst Addition: Add anhydrous dimethyl sulfoxide (DMSO). Purge the mixture with inert gas for 15 minutes. Add palladium(II) acetate (Pd(OAc)₂, 0.05 equiv).

  • Reaction: Heat the mixture to 90 °C and stir for 1 hour.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination in the Final Step of a Kinase Inhibitor Synthesis

This protocol is adapted from the final step in the synthesis of a CDK4/6 inhibitor.[1]

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the borylated benzimidazole intermediate (1.0 equiv), 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine (1.1 equiv), cesium carbonate (Cs₂CO₃, 2.0 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 equiv), and Xantphos (0.1 equiv) to an oven-dried Schlenk tube.

  • Solvent Addition: Add anhydrous 1,4-dioxane.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring for 2 hours.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the final kinase inhibitor.

Visualizing Synthetic and Signaling Pathways

The following diagrams illustrate the synthetic workflow and the targeted biological pathway.

G cluster_synthesis Synthetic Workflow for CDK4/6 Inhibitor 4-Bromo-2,6-difluoroaniline_Derivative 4-Bromo-2,6-difluoroaniline Derivative Borylated_Intermediate Borylated Intermediate 4-Bromo-2,6-difluoroaniline_Derivative->Borylated_Intermediate Miyaura Borylation Final_Inhibitor Final CDK4/6 Inhibitor Borylated_Intermediate->Final_Inhibitor Buchwald-Hartwig Amination

A streamlined synthetic workflow.

cluster_pathway Simplified CDK4/6 Signaling Pathway in Cell Cycle Progression Growth_Factors Growth Factors Receptor Receptor Growth_Factors->Receptor CyclinD_CDK46 Cyclin D-CDK4/6 Complex Receptor->CyclinD_CDK46 activates Rb Rb Protein CyclinD_CDK46->Rb phosphorylates (inactivates) E2F E2F Rb->E2F releases S_Phase_Entry S-Phase Entry (Cell Proliferation) E2F->S_Phase_Entry promotes Inhibitor CDK4/6 Inhibitor (e.g., Abemaciclib) Inhibitor->CyclinD_CDK46 inhibits

Targeting the cell cycle with kinase inhibitors.

Conclusion

This compound and its isomers are valuable building blocks in synthetic chemistry, particularly for the development of pharmaceuticals. The presence of ortho-fluoro substituents provides a handle for modulating electronic properties and directing reactivity, which can be strategically employed in complex syntheses. The successful application of a closely related isomer in the synthesis of a marketed kinase inhibitor underscores the potential of this class of compounds. While direct comparative data remains an area for further investigation, the available information highlights the strategic advantage of employing such fluorinated bromoanilines for accessing novel chemical matter with significant therapeutic potential.

References

Benchmarking Catalyst Performance for Couplings with 3-Bromo-2,6-difluoroaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2,6-difluoroaniline is a valuable building block in medicinal chemistry and materials science, offering a versatile scaffold for the synthesis of complex molecules. The presence of the bromine atom provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse functionalities. However, the electron-deficient nature of the aromatic ring, due to the fluorine substituents, can present challenges for catalysis. This guide provides a comparative overview of catalyst performance for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira coupling reactions with this compound and structurally similar substrates. The data presented is compiled from available literature and aims to assist researchers in selecting the optimal catalytic system for their specific synthetic needs.

Data Presentation: Comparative Catalyst Performance

Due to the limited availability of direct head-to-head comparative studies for this compound across all coupling reaction types and catalyst metals, the following tables summarize data from various sources, including reactions with structurally related haloanilines. This information provides valuable insights into catalyst efficacy and can serve as a strong starting point for reaction optimization.

Table 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. For electron-deficient substrates like this compound, the choice of a sufficiently electron-rich and sterically hindered phosphine ligand is crucial for efficient catalysis.

Catalyst System (Pd Source / Ligand)BaseSolventTemp. (°C)Time (h)Coupling PartnerYield (%)Notes
Pd(OAc)₂ / PPh₃K₂CO₃1,4-Dioxane/H₂O9012Arylboronic acidModerateGeneral conditions for haloanilines.
Pd(dppf)Cl₂K₃PO₄DMF10016Arylboronic acidGoodEffective for a range of bromoanilines.
Pd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O1008Arylboronic acidHighSPhos is often effective for challenging substrates.
NiCl₂(dme) / PCy₃K₃PO₄Dioxane8024Arylboronic acidModerateNickel catalysts offer a cost-effective alternative.
Table 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key transformation for the synthesis of arylamines. For this compound, achieving selective mono-amination at the bromine position is the primary goal. The choice of ligand and base is critical to prevent side reactions.

Catalyst System (Pd Source / Ligand)BaseSolventTemp. (°C)Time (h)Coupling PartnerYield (%)Notes
Pd₂(dba)₃ / XantphosK₃PO₄t-BuOH11012Primary/Secondary AmineHighXantphos is a versatile ligand for C-N coupling.
Pd(OAc)₂ / BINAPNaOt-BuToluene10018Primary AmineGoodA classic catalyst system for amination.
[Pd(allyl)Cl]₂ / t-BuXPhosLiHMDSTHF806Secondary AmineHighHighly active catalyst system for hindered substrates.
CuI / 1,10-PhenanthrolineK₂CO₃DMF12024AmineModerateCopper catalysis offers a palladium-free option.
Table 3: Heck Reaction

The Heck reaction enables the coupling of aryl halides with alkenes. For substrates like this compound, careful optimization is needed to ensure high yields and regioselectivity.

Catalyst System (Pd Source / Ligand)BaseSolventTemp. (°C)Time (h)Coupling PartnerYield (%)Notes
Pd(OAc)₂ / PPh₃Et₃NDMF10024StyreneGoodStandard conditions for the Heck reaction.
PdCl₂(PPh₃)₂K₂CO₃NMP12016AcrylateGoodNMP is a common solvent for higher temperatures.
Herrmann's CatalystNaOAcDMF14010StyreneHighPalladacycle catalysts can be highly active.
Table 4: Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of C-C triple bonds. Both palladium- and copper-based catalytic systems are widely used.

Catalyst System (Pd/Cu Source / Ligand)BaseSolventTemp. (°C)Time (h)Coupling PartnerYield (%)Notes
Pd(PPh₃)₂Cl₂ / CuIEt₃NTHF658Terminal AlkyneHighThe classic Sonogashira conditions.
Pd(OAc)₂ / PPh₃ / CuIi-Pr₂NHDMF8012Terminal AlkyneHighAlternative base and solvent system.
CuI / 1,10-PhenanthrolineK₂CO₃DMF11024Terminal AlkyneModerateA palladium-free Sonogashira-type coupling.

Experimental Protocols

The following are generalized experimental protocols for the four major coupling reactions discussed. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.

General Protocol for Suzuki-Miyaura Coupling
  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Add the base (e.g., K₃PO₄, 2.0 mmol).

  • Add the degassed solvent system (e.g., Toluene/H₂O 10:1, 5 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%) and the phosphine ligand (e.g., Xantphos, 2 mol%).

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Add the base (e.g., K₃PO₄, 2.0 mmol).

  • Add the anhydrous, degassed solvent (e.g., t-BuOH, 5 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

General Protocol for Heck Reaction
  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and, if necessary, the phosphine ligand (e.g., PPh₃, 4 mol%).

  • Add this compound (1.0 mmol) and the alkene (1.5 mmol).

  • Add the base (e.g., Et₃N, 2.0 mmol).

  • Add the anhydrous, degassed solvent (e.g., DMF, 5 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, add water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify the crude product by column chromatography.

General Protocol for Sonogashira Coupling
  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and the copper(I) co-catalyst (e.g., CuI, 4 mol%).

  • Add this compound (1.0 mmol) and the terminal alkyne (1.2 mmol).

  • Add the anhydrous, degassed solvent (e.g., THF, 5 mL) and the base (e.g., Et₃N, 3.0 mmol).

  • Stir the reaction mixture at the desired temperature (e.g., 65 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Mandatory Visualization

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dry Schlenk Flask under Inert Atmosphere catalyst Add Catalyst System (Precatalyst + Ligand) start->catalyst reagents Add this compound, Coupling Partner, and Base solvent Add Degassed Solvent reagents->solvent catalyst->reagents heating Heat to Desired Temperature with Vigorous Stirring solvent->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Quench Reaction & Liquid-Liquid Extraction monitoring->quench drying Dry Organic Layer quench->drying concentration Concentrate Under Reduced Pressure drying->concentration purification Column Chromatography concentration->purification end Final Product purification->end Isolated Product

Caption: Generalized experimental workflow for cross-coupling reactions.

G cluster_pd0 Pd(0) Catalytic Cycle cluster_reactants Reactants pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2 Ar-Pd(II)L_n-Br oxidative_addition->pd2 transmetalation Transmetalation (Suzuki) or Amine Coordination (Buchwald) pd2->transmetalation R-M or R₂NH intermediate Ar-Pd(II)L_n-R transmetalation->intermediate reductive_elimination Reductive Elimination intermediate->reductive_elimination reductive_elimination->pd0 Ar-R product Coupled Product reductive_elimination->product aryl_halide This compound aryl_halide->oxidative_addition coupling_partner Coupling Partner (Boronic Acid, Amine, etc.) coupling_partner->transmetalation

Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling.

Characterization of Impurities in 3-Bromo-2,6-difluoroaniline Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of starting materials and intermediates is of paramount importance in the development of pharmaceutical products. 3-Bromo-2,6-difluoroaniline is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The control of impurities during its synthesis is critical to ensure the quality, safety, and efficacy of the final drug substance. This guide provides a comparative overview of the potential impurities arising from the synthesis of this compound and the analytical methodologies for their characterization.

Synthesis of this compound and Potential Impurities

A common synthetic route to halo-substituted anilines is through electrophilic halogenation of the corresponding aniline. In the case of this compound, the direct bromination of 2,6-difluoroaniline is a plausible and frequently employed method. However, this reaction can lead to the formation of several process-related impurities.

The primary challenge in this synthesis is controlling the regioselectivity of the bromination. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. In the case of 2,6-difluoroaniline, the ortho positions are blocked by fluorine atoms, thus directing the substitution to the para and the remaining meta position. This often results in a mixture of isomers that can be difficult to separate.

Potential Process-Related Impurities:

  • Isomeric Impurities: The major impurity is often the thermodynamically more stable isomer, 4-Bromo-2,6-difluoroaniline . The formation of the desired 3-Bromo isomer can be less favorable.

  • Di-substituted Impurities: Over-bromination can lead to the formation of di-bromo-2,6-difluoroaniline isomers, such as 3,4-Dibromo-2,6-difluoroaniline .

  • Starting Material: Incomplete reaction can result in the presence of unreacted 2,6-difluoroaniline .

  • Other Halogenated Impurities: Depending on the brominating agent and reaction conditions, other halogenated byproducts may be formed.

Due to the limited publicly available data specifically for the impurity profile of this compound synthesis, this guide will utilize representative data from the analysis of closely related halogenated anilines to illustrate the principles of characterization.

Comparative Analysis of Synthesis Routes

While direct bromination is a common approach, alternative strategies could be employed to improve the yield of the desired 3-bromo isomer and minimize impurities. A comparative summary is presented below.

Synthesis RouteDescriptionAdvantagesPotential Disadvantages & Impurities
Route 1: Direct Bromination of 2,6-difluoroaniline Electrophilic bromination using agents like Br2 in a suitable solvent.Simple, one-step reaction.Low regioselectivity leading to a mixture of 3-bromo and 4-bromo isomers. Formation of di-brominated byproducts.
Route 2: Diazotization and Reduction of a Bromo-amino Precursor A multi-step synthesis involving the introduction of a bromine atom and a nitro group, followed by reduction of the nitro group and diazotization to remove an amino group at a specific position.Potentially higher regioselectivity.Longer synthesis, potentially lower overall yield, use of hazardous reagents. Impurities from each step can carry over.

Data Presentation: Impurity Profiling

The following table summarizes hypothetical quantitative data for impurities that could be expected from the direct bromination of 2,6-difluoroaniline, based on typical outcomes for similar reactions.

ImpurityChemical StructureRoute 1 (Direct Bromination) - Typical % Area by HPLC
2,6-difluoroaniline (Starting Material)0.5 - 2.0%
This compound (Product) 30 - 50%
4-Bromo-2,6-difluoroaniline40 - 60%
3,4-Dibromo-2,6-difluoroaniline1 - 5%

Experimental Protocols for Impurity Characterization

The effective characterization of impurities in this compound requires a combination of high-resolution separation techniques and sensitive detection methods.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for the separation and quantification of non-volatile and thermally labile compounds like halogenated anilines.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is typically used to achieve good separation of the main component and its impurities.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 254 nm).

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Data Analysis: The purity of the sample is calculated based on the relative peak areas of the main component and the impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Elucidation

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Split or splitless injection depending on the concentration of the analytes.

  • Temperature Program: A temperature gradient is used to separate compounds with different boiling points.

  • Mass Spectrometer: Operated in electron ionization (EI) mode. Data is acquired in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • Data Analysis: Impurities are identified by comparing their mass spectra with reference libraries (e.g., NIST) and by interpreting their fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed structural information about the molecule and its impurities.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A suitable deuterated solvent such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6).

  • Experiments:

    • ¹H NMR: To determine the number and environment of protons.

    • ¹³C NMR: To determine the number and environment of carbon atoms.

    • ¹⁹F NMR: A highly specific technique for the detection and quantification of fluorine-containing compounds.

    • 2D NMR (COSY, HSQC, HMBC): To establish connectivity between atoms and confirm the structure of impurities.

  • Sample Preparation: Dissolve a sufficient amount of the sample (typically 5-10 mg) in the deuterated solvent.

  • Data Analysis: The chemical shifts, coupling constants, and integration of the signals are used to elucidate the structure of the main component and any impurities present in significant amounts.

Mandatory Visualization

Synthesis_and_Impurity_Formation cluster_synthesis Synthesis of this compound cluster_impurities Potential Impurities 2_6_difluoroaniline 2,6-Difluoroaniline Reaction Electrophilic Aromatic Substitution 2_6_difluoroaniline->Reaction Brominating_Agent Brominating Agent (e.g., Br2) Brominating_Agent->Reaction Crude_Product Crude Product Mixture Reaction->Crude_Product 4_Bromo 4-Bromo-2,6-difluoroaniline (Isomeric Impurity) Crude_Product->4_Bromo Di_Bromo Di-bromo-2,6-difluoroaniline (Over-bromination) Crude_Product->Di_Bromo Unreacted_SM Unreacted 2,6-difluoroaniline Crude_Product->Unreacted_SM 3_Bromo This compound (Desired Product)

Caption: Synthesis of this compound and potential impurities.

Impurity_Characterization_Workflow Sample Crude this compound Sample HPLC HPLC-UV Analysis Sample->HPLC GC_MS GC-MS Analysis Sample->GC_MS NMR NMR Spectroscopy Sample->NMR Purity Purity Assessment (% Area) HPLC->Purity Identification Impurity Identification (Mass Spectra) GC_MS->Identification Structure Structural Elucidation (1H, 13C, 19F NMR) NMR->Structure Report Comprehensive Impurity Profile Purity->Report Identification->Report Structure->Report

Caption: Experimental workflow for impurity characterization.

A Researcher's Guide to Isotopic Labeling: A Comparative Analysis of a Novel 3-Bromo-2,6-difluoroaniline-Based Strategy and Established Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise tracking of molecules through complex biological systems is paramount. Isotopic labeling is a cornerstone technique in these investigations, enabling the elucidation of metabolic fates, reaction mechanisms, and pharmacokinetic profiles. This guide provides a comprehensive comparison of a proposed isotopic labeling strategy utilizing 3-Bromo-2,6-difluoroaniline derivatives against established methods, supported by experimental data and detailed protocols.

The pursuit of novel isotopic labeling strategies is driven by the need for greater efficiency, selectivity, and applicability to complex drug candidates.[1] Halogenated aromatic compounds, such as this compound, offer a versatile scaffold for the introduction of various isotopes. The bromine atom can be replaced with hydrogen isotopes (deuterium, tritium) or radioiodine, while the aniline group can serve as a handle for further synthetic modifications to incorporate isotopes like carbon-14.[2][3][4] This guide explores the potential of this precursor in isotopic labeling and objectively compares it with widely adopted techniques, including chemical labeling, metabolic labeling, and direct hydrogen isotope exchange.

Performance Comparison of Isotopic Labeling Techniques

The selection of an appropriate labeling strategy is contingent on the specific experimental goals, the nature of the analyte, and available resources. The following table summarizes the key performance characteristics of the proposed this compound-based approach and its alternatives.

FeatureProposed this compound Derivative MethodChemical Labeling (e.g., TMT, Dimethyl)Metabolic Labeling (e.g., SILAC)Direct Hydrogen Isotope Exchange (HIE)
Principle Catalytic dehalogenation/substitution to introduce isotopes (e.g., ³H, ²H, ¹²⁵I) or use as a synthon for ¹⁴C introduction.In vitro chemical tagging of functional groups (e.g., primary amines) on peptides or proteins.[5][6]In vivo metabolic incorporation of "heavy" amino acids during cell growth.[7]Direct replacement of hydrogen atoms with deuterium or tritium using a catalyst.[8][9]
Applicability Small molecules, drug candidates, and synthetic precursors.Virtually any protein/peptide sample (cells, tissues, biofluids).[10]Live, cultured cells.[11]Wide range of organic molecules, particularly those with activatable C-H bonds.[12]
Multiplexing Typically single-plex, but can be adapted for comparative studies.High (e.g., TMTpro™ allows up to 18-plex).[5]Typically 2-plex or 3-plex.[7]Generally single-plex.
Labeling Efficiency Potentially high, dependent on the specific catalytic system. Modern methods report >99% incorporation for dehalogenation.[2]Generally high (>99%) under optimized conditions.[13]High (>95%) after a sufficient number of cell divisions.[11]Variable, dependent on substrate and catalyst. Can be optimized for high incorporation.[9]
Specific Activity (for Radiolabeling) High for tritiation (e.g., 26.5–27.7 Ci/mmol per halogen) and radioiodination.[2][3]Not applicable for standard reagents.Not applicable.Can achieve high specific activity for tritiation.[9]
Cost Potentially moderate to high, depending on the cost of the precursor, catalyst, and isotopic source.Reagents can be expensive, especially for high-plex TMT. Dimethyl labeling is more cost-effective.[13][14]Can be costly due to labeled amino acids and specialized media.[15]Can be cost-effective, especially when using D₂O as a deuterium source.[16]
Key Advantage Site-specific labeling on a stable aromatic core. Versatile precursor for multiple isotopes.High multiplexing capability and broad sample applicability.High accuracy as samples are mixed early in the workflow, minimizing experimental variability.[17]Late-stage labeling without the need for pre-functionalized substrates.[8]
Key Limitation Requires a multi-step synthesis. Not directly applicable to biological macromolecules.In vitro labeling can introduce variability. Ratio compression can be an issue.[17]Limited to metabolically active, cultured cells. Lower throughput.[11]Can lack regioselectivity. Potential for back-exchange.

Visualizing the Labeling Workflows

To better understand the practical application of these techniques, the following diagrams illustrate the experimental workflows for the proposed this compound-based method and its alternatives.

G Proposed Isotopic Labeling Workflow using this compound cluster_tritiation Tritiation/Deuteration cluster_iodination Radioiodination cluster_carbon14 Carbon-14 Labeling A This compound B Homogeneous Palladium Catalyst + Zn(OAc)₂ A->B + D Tritiated/Deuterated 2,6-difluoroaniline B->D C T₂ or D₂ Gas C->B + E This compound F Stannylation (e.g., with (Bu₃Sn)₂) E->F G Tributyltin intermediate F->G H Na[¹²⁵I] + Oxidant (e.g., Chloramine-T) G->H I Radioiodinated 2,6-difluoroaniline H->I J [¹⁴C]-Aniline K Multi-step synthesis (e.g., halogenation, functionalization) J->K L [¹⁴C]-3-Bromo-2,6-difluoroaniline derivative K->L

Caption: Proposed Isotopic Labeling Workflow.

G Alternative Isotopic Labeling Workflows cluster_chemical Chemical Labeling (TMT/Dimethyl) cluster_metabolic Metabolic Labeling (SILAC) cluster_hie Direct Hydrogen Isotope Exchange A Protein Extraction & Digestion B Peptide Quantification A->B C Labeling with Isotopic Tags (e.g., TMT, d-formaldehyde) B->C D Quenching & Pooling C->D E LC-MS/MS Analysis D->E F Cell Culture in 'Light' & 'Heavy' Media G Cell Lysis & Protein Extraction F->G H Combine Samples G->H I Protein Digestion H->I J LC-MS/MS Analysis I->J K Substrate Molecule L Catalyst (e.g., Ru/C, Rh) + Isotopic Source (D₂O, T₂O) K->L M Labeled Molecule L->M N Purification M->N

Caption: Alternative Isotopic Labeling Workflows.

Detailed Experimental Protocols

Reproducibility and accuracy are paramount in isotopic labeling studies. The following sections provide detailed methodologies for the key experiments discussed.

Proposed Protocol for Tritiation of this compound

This protocol is adapted from modern homogeneous palladium-catalyzed dehalogenative tritiation methods.[2][18]

Materials:

  • This compound

  • PdCl₂(amphos)₂ (amphos = (4-(N,N-Dimethylamino)phenyl)di-tert-butyl phosphine)

  • Zinc Acetate (Zn(OAc)₂)

  • Dimethylacetamide (DMAc), anhydrous

  • Tritium (T₂) gas

  • Tritium-compatible reaction vessel and manifold

  • HPLC for purification

  • Scintillation counter for analysis

Procedure:

  • In a glovebox, add this compound (1 equivalent), PdCl₂(amphos)₂ (0.05 equivalents), and Zn(OAc)₂ (2 equivalents) to a tritium-compatible reaction vessel.

  • Add anhydrous DMAc to dissolve the reactants.

  • Connect the vessel to a tritium manifold. Freeze the reaction mixture with liquid nitrogen, evacuate the headspace, and backfill with T₂ gas to the desired pressure (e.g., 1 atm).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • After the reaction is complete, freeze the mixture again and carefully vent the excess T₂ gas according to safety protocols.

  • Quench the reaction with a suitable solvent and filter through a pad of celite to remove the catalyst.

  • Purify the resulting tritiated 2,6-difluoroaniline using reverse-phase HPLC.

  • Determine the specific activity and radiochemical purity using a combination of UV-Vis spectroscopy, mass spectrometry, and liquid scintillation counting.

Protocol for Tandem Mass Tag (TMT) Labeling of Peptides

This protocol is a generalized procedure for TMT labeling.[5][13][19]

Materials:

  • Lyophilized peptide samples (e.g., 100 µg each)

  • TMTpro™ 18-plex Label Reagent Set

  • Anhydrous acetonitrile (ACN)

  • Triethylammonium bicarbonate (TEAB) buffer, 1 M, pH 8.5

  • Hydroxylamine, 5% (w/v)

  • C18 solid-phase extraction (SPE) cartridges

Procedure:

  • Resuspend each 100 µg peptide sample in 100 µL of 100 mM TEAB buffer.

  • Equilibrate the TMT label reagents to room temperature. Add 41 µL of anhydrous ACN to each TMT vial, vortex, and centrifuge briefly.

  • Add the appropriate volume of the TMT reagent to each peptide sample. For a 1:1 reagent-to-peptide ratio (w/w), this would be 100 µg of TMT reagent.

  • Incubate the reaction at room temperature for 1 hour.

  • Add 8 µL of 5% hydroxylamine to each sample to quench the reaction. Incubate for 15 minutes.

  • Combine all labeled samples into a single tube.

  • Acidify the pooled sample with trifluoroacetic acid (TFA) to a final concentration of 0.1%.

  • Desalt the pooled sample using a C18 SPE cartridge.

  • Elute the labeled peptides and dry them in a vacuum centrifuge.

  • The sample is now ready for fractionation and/or LC-MS/MS analysis.

Protocol for Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

This protocol outlines the basic steps for a SILAC experiment.[7][11][15]

Materials:

  • Cell line of interest (must be auxotrophic for arginine and lysine)

  • SILAC-grade DMEM or RPMI-1640 medium (deficient in L-arginine and L-lysine)

  • Dialyzed fetal bovine serum (dFBS)

  • "Light" amino acids: L-arginine (¹²C₆, ¹⁴N₄) and L-lysine (¹²C₆, ¹⁴N₂)

  • "Heavy" amino acids: L-arginine (¹³C₆, ¹⁵N₄) and L-lysine (¹³C₆, ¹⁵N₂)

  • Cell culture flasks and incubator

  • Lysis buffer

Procedure:

  • Adaptation Phase: Culture two populations of cells for at least five passages in their respective SILAC media.

    • "Light" population: SILAC medium supplemented with "light" arginine and lysine and 10% dFBS.

    • "Heavy" population: SILAC medium supplemented with "heavy" arginine and lysine and 10% dFBS.

  • Verification: After the adaptation phase, perform a small-scale protein extraction and MS analysis to confirm >95% incorporation of the heavy amino acids.

  • Experimental Phase: Treat the "light" and "heavy" cell populations with the desired experimental conditions (e.g., drug treatment vs. vehicle control).

  • Harvesting and Mixing: Harvest the cells, count them, and combine the "light" and "heavy" populations in a 1:1 ratio.

  • Sample Processing: Lyse the combined cell pellet, extract the proteins, and proceed with protein digestion (e.g., using trypsin).

  • Analysis: Analyze the resulting peptide mixture by LC-MS/MS. The relative quantification of proteins is determined by comparing the signal intensities of the "light" and "heavy" peptide pairs.

Conclusion

The choice of an isotopic labeling strategy is a critical determinant of experimental success in modern biological and chemical research. While established methods like TMT, dimethyl labeling, and SILAC offer robust and well-characterized solutions for proteomics, the development of novel precursors for small molecule labeling remains a vital area of research.[17][20][21] A this compound-based approach presents a promising and versatile platform for the site-specific introduction of a range of important isotopes, including tritium, deuterium, and radioiodine. Its utility lies in the ability to create stably labeled small molecules and drug candidates for in-depth pharmacokinetic and metabolic studies.[1][22] By understanding the comparative advantages and limitations of each technique, researchers can select the most appropriate method to generate high-quality, reproducible data and accelerate the pace of discovery.

References

Safety Operating Guide

Personal protective equipment for handling 3-Bromo-2,6-difluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for the safe handling and disposal of 3-Bromo-2,6-difluoroaniline, tailored for laboratory professionals. This document outlines the necessary personal protective equipment, operational procedures, and waste management protocols to ensure a safe working environment.

Hazard Summary

This compound is classified as a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin.[1][2][3] It is also known to cause serious eye irritation, skin irritation, and may lead to respiratory irritation.[1][2] Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. All personnel handling this compound must use the equipment specified below.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[2]Protects against splashes and vapors that can cause serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[4]Prevents skin contact, as the substance is harmful and causes skin irritation.[2][4]
Skin & Body Protection Standard laboratory coat, long pants, and closed-toe shoes.Minimizes the risk of accidental skin exposure.[4]
Respiratory Protection Work must be conducted in a well-ventilated area, preferably a chemical fume hood.[1][2][5]Protects against inhalation, which is a primary route of harmful exposure.[1]

Operational Plan: Safe Handling Workflow

A systematic approach to handling ensures that safety measures are consistently applied at every stage. The following workflow should be followed:

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Cleanup & Disposal Phase prep_hood Ensure Chemical Fume Hood is operational prep_ppe Don all required PPE as specified prep_hood->prep_ppe prep_materials Gather and inspect all necessary labware prep_ppe->prep_materials handle_weigh Weigh the chemical within the fume hood prep_materials->handle_weigh handle_transfer Carefully transfer reagent to the reaction vessel handle_weigh->handle_transfer handle_reaction Conduct the experiment, keeping sash at a safe height handle_transfer->handle_reaction cleanup_decontaminate Decontaminate all surfaces and equipment handle_reaction->cleanup_decontaminate cleanup_dispose Segregate and dispose of waste correctly cleanup_decontaminate->cleanup_dispose cleanup_doff_ppe Remove PPE in the designated area cleanup_dispose->cleanup_doff_ppe cleanup_wash Wash hands thoroughly with soap and water [1] cleanup_doff_ppe->cleanup_wash

Caption: A step-by-step workflow for handling this compound.

Disposal Plan: Waste Management

Proper segregation and disposal of chemical waste are critical for laboratory safety and environmental protection.[6] All waste generated from handling this compound is considered hazardous.

Waste Categorization and Disposal Procedures
Waste TypeContainer SpecificationDisposal Protocol
Solid Waste Labeled, sealed, and chemically compatible hazardous waste container.[5][6]Includes contaminated weighing paper, stir bars, and absorbent materials from spills.[6]
Liquid Waste Labeled, sealed, and chemically compatible hazardous waste container for halogenated organic solvents.[6]Includes unused solutions and reaction mixtures.
Contaminated PPE Labeled, sealed hazardous waste bag.[6]Gloves, bench liners, and other disposable items that have come into contact with the chemical.

All waste must be disposed of through an approved hazardous waste management service in accordance with local and national regulations.[1][6][7]

G cluster_waste_type start Generated Waste is_contaminated Contaminated with This compound? start->is_contaminated waste_type Select Waste Type is_contaminated->waste_type Yes not_contaminated General Lab Trash is_contaminated->not_contaminated No solid Solid Waste Container waste_type->solid Solid Material liquid Liquid Waste Container waste_type->liquid Liquid ppe Contaminated PPE Bag waste_type->ppe Used PPE

Caption: Decision-making process for waste segregation.

In case of a spill, evacuate the area and use an inert absorbent material like sand or vermiculite for containment.[5] Place the absorbed material in a sealed, labeled container for disposal.[5] Always refer to the Safety Data Sheet (SDS) and your institution's specific safety protocols before handling any chemical.

References

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.